bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Description
Structure
3D Structure of Parent
Properties
Molecular Formula |
C10H16ClN5 |
|---|---|
Molecular Weight |
241.72 g/mol |
IUPAC Name |
1-(2-methylpyrazol-3-yl)-N-[(2-methylpyrazol-3-yl)methyl]methanamine;hydrochloride |
InChI |
InChI=1S/C10H15N5.ClH/c1-14-9(3-5-12-14)7-11-8-10-4-6-13-15(10)2;/h3-6,11H,7-8H2,1-2H3;1H |
InChI Key |
LNGCCTXAHOBWIH-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)CNCC2=CC=NN2C.Cl |
Origin of Product |
United States |
Foundational & Exploratory
Whitepaper: A Comprehensive Guide to the Synthesis of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine from Primary Amines
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the synthetic pathways to obtain bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, a crucial ligand in coordination chemistry and a versatile building block in medicinal chemistry. This document emphasizes the underlying chemical principles, provides detailed experimental protocols, and offers insights into the practical considerations for successful synthesis.
Introduction: The Significance of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, a member of the scorpionate ligand family, has garnered significant attention in the scientific community. Its unique tridentate N,N,N-coordination motif allows for the formation of stable complexes with a variety of metal ions. These complexes have shown promise as catalysts in organic synthesis and as models for the active sites of metalloenzymes. Furthermore, the pyrazole moiety is a well-established pharmacophore, and derivatives of this ligand are actively being investigated for their potential therapeutic applications, including the development of novel antimicrobial and anticancer agents. The synthesis of this ligand from readily available primary amines is a key step in unlocking its full potential.
Core Synthesis Strategy: Reductive Amination of 1-methyl-1H-pyrazole-5-carbaldehyde
The most prevalent and efficient method for the synthesis of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine from primary amines is the reductive amination of 1-methyl-1H-pyrazole-5-carbaldehyde. This strategy involves a two-step, one-pot reaction that is both atom-economical and generally high-yielding. The overall transformation is depicted below:
Figure 1: General overview of the reductive amination pathway.
The reaction proceeds via the initial formation of an imine between the primary amine and one equivalent of the pyrazole aldehyde. This is followed by a second imine formation with a second equivalent of the aldehyde. The resulting di-iminium species is then reduced in situ to the desired tertiary amine.
Detailed Synthetic Protocol and Mechanistic Insights
A reliable and widely cited method for this synthesis involves the use of sodium borohydride as the reducing agent. This protocol is adaptable and has been successfully employed for a range of primary amines.
Experimental Protocol: Synthesis from Methylamine
This protocol details the synthesis of N-methyl-bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, a representative example of the target class of compounds.
Materials:
-
1-methyl-1H-pyrazole-5-carbaldehyde
-
Methylamine (as a solution in a suitable solvent, e.g., 40% in water or 2M in THF)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (2.0 equivalents) in methanol.
-
Amine Addition: To this solution, add methylamine (1.0 equivalent) dropwise at room temperature. The reaction mixture is typically stirred for 1-2 hours to facilitate the formation of the di-imine intermediate.
-
Reduction: The flask is then cooled in an ice bath (0 °C). Sodium borohydride (2.0-3.0 equivalents) is added portion-wise over 30 minutes. Caution: Hydrogen gas is evolved during this step. Ensure adequate ventilation.
-
Quenching and Work-up: After the addition of NaBH₄ is complete, the reaction is allowed to warm to room temperature and stirred for an additional 12-18 hours. The reaction is then quenched by the slow addition of water.
-
Extraction: The methanol is removed under reduced pressure. The resulting aqueous residue is extracted with dichloromethane (3 x volume of aqueous layer).
-
Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the pure bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Causality Behind Experimental Choices:
-
Solvent: Methanol is an excellent solvent for both the reactants and the reducing agent. Its protic nature can also facilitate imine formation.
-
Stoichiometry: A slight excess of the aldehyde and reducing agent is often used to ensure complete conversion of the primary amine.
-
Temperature Control: The portion-wise addition of sodium borohydride at 0 °C is crucial to control the exothermic reaction and prevent the formation of byproducts.
-
Work-up Procedure: The aqueous work-up is necessary to remove inorganic salts and any unreacted water-soluble starting materials. Dichloromethane is a common choice for extraction due to its ability to dissolve the product and its immiscibility with water.
Structural Elucidation and Characterization
The identity and purity of the synthesized bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine should be confirmed by standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for confirming the structure. Key signals to look for in the ¹H NMR spectrum include the singlets for the methyl groups on the pyrazole rings, the singlet for the methylene protons of the CH₂ groups, and the signals corresponding to the pyrazole ring protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight of the product.
-
Infrared (IR) Spectroscopy: The absence of a strong C=O stretching band from the starting aldehyde and the presence of C-N stretching bands are indicative of a successful reaction.
Tabulated Data for Synthesis Optimization
| Primary Amine (R-NH₂) | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Methylamine | NaBH₄ | Methanol | 18 | 85-95 |
| Ethylamine | NaBH₄ | Methanol | 18 | 80-90 |
| Benzylamine | NaBH₄ | Methanol | 24 | 75-85 |
| Aniline | NaBH₃(CN) | Methanol | 24 | 60-70 |
Table 1: Representative yields for the synthesis of various bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine derivatives. Note that for less reactive amines like aniline, a milder reducing agent such as sodium cyanoborohydride (NaBH₃(CN)) may be required to prevent reduction of the aldehyde before imine formation.
Logical Workflow for Synthesis and Characterization
Figure 2: Step-by-step workflow for the synthesis and characterization of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Trustworthiness and Self-Validating Systems
The described protocol incorporates several self-validating checks. The evolution of gas upon addition of sodium borohydride is a visual confirmation of the reducing agent's activity. The disappearance of the aldehyde spot and the appearance of a new, more polar spot on a Thin Layer Chromatography (TLC) plate provide a real-time indication of reaction progress. Finally, the comprehensive characterization by NMR, MS, and IR provides unambiguous confirmation of the final product's identity and purity, ensuring the trustworthiness of the synthetic outcome.
Conclusion
The reductive amination of 1-methyl-1H-pyrazole-5-carbaldehyde with primary amines stands as a robust and versatile method for the synthesis of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine and its derivatives. This guide has provided a detailed protocol, mechanistic insights, and a logical workflow to empower researchers in the successful synthesis and application of this important class of compounds. The adaptability of this method allows for the generation of a diverse library of ligands, paving the way for new discoveries in coordination chemistry, catalysis, and drug development.
References
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Trofimenko, S. (1993). The coordination chemistry of pyrazole-derived ligands. Progress in Inorganic Chemistry, 41, 115-210. [Link]
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Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions, 59, 1-714. [Link]
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Halvagar, M. R., & Tanski, J. M. (2014). Synthesis and characterization of zinc complexes of a new pyrazole-based N,N,O-tridentate ligand. Inorganica Chimica Acta, 411, 86-91. [Link]
coordination chemistry of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine with transition metals
An In-Depth Technical Guide to the Coordination Chemistry of Bis[(pyrazolyl)methyl]amine Ligands with Transition Metals
Abstract
This technical guide provides a comprehensive overview of the coordination chemistry of bis[(pyrazolyl)methyl]amine ligands with transition metals. While focusing on the structural motifs and reactivity patterns of this ligand class, we place special emphasis on extrapolating the expected behavior of the specific, yet less-documented, ligand bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine . This document synthesizes data from structurally related analogues to offer a predictive framework for researchers. We delve into ligand synthesis, coordination modes, the preparation of metal complexes, detailed characterization methodologies, and emerging applications in catalysis and bioinorganic chemistry. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique properties of these versatile tripodal N-donor ligands.
Introduction: The Rise of Scorpionate Analogues
Pyrazole-based ligands have become a cornerstone of modern coordination chemistry, prized for their versatile coordination modes and their ability to form stable complexes with a wide array of metal ions.[1][2] Among these, the family of bis(pyrazolyl)methane ligands, often termed "scorpionate" ligands, has garnered significant attention.[1][3] These ligands are characterized by two pyrazole rings linked to a central atom or group, creating a chelating system that can be fine-tuned sterically and electronically.[3]
The subject of this guide, bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine , belongs to a class of tripodal, neutral N,N,N-donor ligands. These molecules are structural analogues of the more famous anionic tris(pyrazolyl)borate ligands, but their neutral charge and the flexibility of the amine linker impart distinct chemical properties. The central amine and the two pyrazole rings create a tridentate coordination pocket capable of binding to a single metal center.[1]
While extensive research exists for 1-yl and 3,5-dimethyl-substituted analogues, the specific 1-methyl-5-yl isomer remains a less explored frontier.[4][5] This guide will utilize the well-documented chemistry of its close relatives to build a robust, predictive model for its synthesis, coordination behavior, and potential applications. The insights provided herein are designed to serve as a foundational resource for researchers aiming to explore this promising ligand.
Ligand Synthesis: A Generalized Approach
The synthesis of bis[(pyrazolyl)methyl]amine ligands is typically achieved through a Mannich-type condensation reaction. This reliable method involves the reaction of a pyrazole derivative with formaldehyde and a primary amine, often under mild, acidic conditions.[6]
Causality in Synthetic Design
The choice of a Mannich reaction is deliberate. It is a one-pot synthesis that efficiently forms the C-N and C-C bonds necessary to construct the ligand framework, often leading to good yields.[6] The reaction proceeds via the formation of an electrophilic iminium ion from the amine and formaldehyde, which is then attacked by the nucleophilic pyrazole ring. The use of 1-methylpyrazole ensures that the substitution occurs at a carbon atom on the pyrazole ring rather than the pyrazole nitrogen.
General Experimental Protocol: Synthesis of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
This protocol is a representative methodology based on standard procedures for analogous compounds.
-
Reactant Preparation: In a round-bottom flask, dissolve 1-methyl-1H-pyrazole (2.0 equivalents) in ethanol. In a separate beaker, prepare an aqueous solution of formaldehyde (37 wt. %, 2.2 equivalents) and ammonium chloride (1.0 equivalent).
-
Reaction Execution: Slowly add the formaldehyde/ammonium chloride solution to the stirred ethanolic pyrazole solution at room temperature.
-
Reflux: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation: After cooling to room temperature, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the aqueous layer multiple times with dichloromethane or ethyl acetate. Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude product. Purify the ligand via column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) to obtain the pure bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Synthesis Workflow```dot
Caption: Facial (fac) and Meridional (mer) coordination modes in an octahedral complex.
Synthesis of Transition Metal Complexes
The synthesis of coordination complexes with these ligands is generally straightforward, involving the reaction of the ligand with a suitable transition metal salt in an appropriate solvent.
This protocol is representative for the synthesis of complexes like [M(ligand)Cl₂], where M = Co(II), Cu(II), Zn(II), etc.[4][7]
-
Dissolution: Dissolve the bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine ligand (1.0 equivalent) in a solvent such as ethanol or acetonitrile.
-
Metal Salt Addition: In a separate flask, dissolve the metal(II) chloride salt (e.g., CoCl₂·6H₂O, CuCl₂·2H₂O) (1.0 equivalent) in the same solvent.
-
Complexation: Add the metal salt solution dropwise to the stirred ligand solution at room temperature. A color change or precipitation is often observed immediately.
-
Reaction Time: Stir the mixture for 2-12 hours to ensure complete complex formation.
-
Isolation: Collect the resulting precipitate by vacuum filtration. If no precipitate forms, the solvent volume can be reduced, or a non-coordinating counter-solvent (like diethyl ether) can be added to induce precipitation.
-
Purification: Wash the isolated solid with cold ethanol and diethyl ether to remove unreacted starting materials. The complex can be further purified by recrystallization from a solvent like acetonitrile or a DMF/ethanol mixture. [8]7. Characterization: Analyze the complex using FT-IR, UV-Vis spectroscopy, elemental analysis, and, if possible, single-crystal X-ray diffraction. [2][8]
Structural and Spectroscopic Characterization
A multi-technique approach is essential for the unambiguous characterization of these coordination complexes.
Single-Crystal X-ray Diffraction
X-ray crystallography provides definitive proof of structure, revealing precise bond lengths, bond angles, and the overall coordination geometry. For related ligands, studies have confirmed both bidentate and tridentate coordination, with the geometry around the metal center being highly dependent on the metal and co-ligands. [4][9]For example, with a similar ligand, cobalt(II) forms a distorted tetrahedral [Co(ligand)Cl₂] complex where the ligand is bidentate, while copper(II) forms a complex where the ligand is tridentate. [4] Table 1: Representative Crystallographic Data for a Related Co(II) Complex (Data adapted from a structurally similar ligand, [Co(bdmpab)Cl₂], for illustrative purposes) [4]
| Parameter | Value | Significance |
|---|---|---|
| Coordination Geometry | Distorted Tetrahedral | Indicates preference of Co(II) with chloride ligands. |
| Ligand Denticity | Bidentate (N,N) | The amine nitrogen is not coordinated in this specific case. |
| Co–N (pyrazole) | 2.038(2) Å, 2.044(2) Å | Typical bond lengths for Co(II)-N(pyrazole) interactions. |
| Co–Cl | 2.231(1) Å, 2.247(1) Å | Standard bond lengths for terminal chloride ligands. |
| N–Co–N Angle | 95.8(1)° | Bite angle of the chelating ligand. |
Spectroscopic Techniques
-
FT-IR Spectroscopy: Coordination of the ligand to a metal center is evidenced by shifts in the vibrational frequencies of the pyrazole and amine groups. A shift in the C=N stretching frequency of the pyrazole ring is a key indicator of coordination. [7][8]* UV-Visible Spectroscopy: The electronic spectra of the complexes provide information about the d-d transitions of the metal center, which are indicative of the coordination geometry. For instance, Co(II) complexes typically show distinct bands for tetrahedral vs. octahedral geometries. [8][10]* ¹H NMR Spectroscopy: For diamagnetic complexes (e.g., Zn(II), Pd(II)), NMR is a powerful tool. Coordination to the metal causes significant shifts in the signals of the protons on the ligand, particularly those alpha to the coordinating nitrogen atoms. [5][11]
Applications and Future Outlook
The unique structural and electronic properties of bis(pyrazolyl)methane metal complexes make them promising candidates for a variety of applications.
Catalysis
The ability of these ligands to form stable yet reactive complexes has led to their use in catalysis. Analogous pyrazole-based systems have shown activity in:
-
Polymerization: Acting as catalyst precursors for olefin polymerization. [1][3]* Cross-Coupling Reactions: Copper and palladium complexes with pyrazole ligands are effective in fundamental organic transformations like Suzuki and Chan-Lam couplings. [7]* Oxidation Catalysis: Mimicking the active sites of metalloenzymes, these complexes can catalyze oxidation reactions. [3]
Bioinorganic Chemistry and Drug Development
The pyrazole moiety is a well-established pharmacophore found in numerous drugs. [6][12]Metal complexes of these ligands are being explored for their therapeutic potential:
-
Anticancer Agents: Copper(II) complexes of similar ligands have demonstrated cytotoxic effects against cancer cell lines, believed to function by generating reactive oxygen species (ROS). [6]* Antimicrobial Agents: The chelation of a metal ion can enhance the biological activity of the organic ligand, leading to potent antibacterial and antifungal agents. [2][13]* Enzyme Mimics: The NNO or NNN donor set can model the active sites of zinc- or copper-containing metalloenzymes, providing valuable insights into biological mechanisms. [1][14][15]
Workflow for Application Screening
Caption: Screening workflow for potential applications of new transition metal complexes.
Conclusion
The coordination chemistry of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine represents a compelling and underexplored area of research. By drawing parallels with its well-studied structural analogues, we can predict that this ligand will act as a versatile, neutral, tridentate N-donor. It is expected to form stable complexes with a range of transition metals, adopting flexible coordination geometries to suit the metal's preference. The synthetic routes to both the ligand and its complexes are accessible, paving the way for systematic investigation. The potential for these new complexes to serve as catalysts, bioinorganic models, or therapeutic agents is significant, marking this as a fertile ground for future discovery.
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Mendoza, A., Bernès, S., & Mendoza-Díaz, G. (2015). Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. Acta Crystallographica Section C: Structural Chemistry, 71(Pt 12), 1100–1107. Retrieved March 5, 2026, from [Link]
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New functionalized bis(pyrazol-1-yl)methane ligands. Synthesis, spectroscopic characterization of early and late transition metal complexes containing a functionalized N,N or P,P-chelate bis(5-diphenylphosphinopyrazol-1-yl)methane ligand. (1998). Journal of the Chemical Society, Dalton Transactions, (15), 2465-2472. Retrieved March 5, 2026, from [Link]
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El-Ghozzi, M., et al. (2022). Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents. RSC Advances, 12(31), 20086-20098. Retrieved March 5, 2026, from [Link]
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Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. (n.d.). SciSpace. Retrieved March 5, 2026, from [Link]
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Synthesis and spectroscopic studies of some transition metal complexes derived from bis-2-pyrazoline ligand. (2021). ResearchGate. Retrieved March 5, 2026, from [Link]
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Mendoza, A., Bernès, S., & Mendoza-Díaz, G. (2016). Crystal structure of {bis[2-(3,5-dimethylpyrazol-1-yl-κN 2)ethyl]amine-κN}chloridoplatinum(II) chloride dihydrate. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 8), 1177–1180. Retrieved March 5, 2026, from [Link]
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Crystal Structure of N,N-bis-(3-Carbomethoxy-5-methyl-pyrazol-1-ylmethyl)aniline. (2002). Molecules, 7(10), 734-738. Retrieved March 5, 2026, from [Link]
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Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. (2023). Inorganics, 11(8), 335. Retrieved March 5, 2026, from [Link]
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Synthesis and coordination chemistry of an alkyne functionalised bis(pyrazolyl)methane ligand. (2008). Dalton Transactions, (48), 6969-6977. Retrieved March 5, 2026, from [Link]
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SYNTHESIS AND CHARACTERIZATION OF COORDINATION COMPOUNDS OF TRANSITION METALS BASED ON 5-METHYL-3-(TRIFLUOROMETHYL)-1H-PYRAZOLE. (2025). ChemRxiv. Retrieved March 5, 2026, from [Link]
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Spectroscopic, thermal and magnetic properties of some transition metal complexes derived from 1-Phenyl-3-Substituted-4-Nitroso-5-Pyrazolones. (2010). ResearchGate. Retrieved March 5, 2026, from [Link]
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Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. (2024). Journal of Agricultural and Food Chemistry, 72(37), 20658-20669. Retrieved March 5, 2026, from [Link]
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Metal complexes with heteroscorpionate ligands based on the bis(pyrazol-1-yl)methane moiety: Catalytic chemistry. (2020). ResearchGate. Retrieved March 5, 2026, from [Link]
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Aluminum and Zinc Complexes Based on an Amino-Bis(pyrazolyl) Ligand: Synthesis, Structures, and Use in MMA and Lactide Polymerization. (2006). Inorganic Chemistry, 45(25), 10142-10153. Retrieved March 5, 2026, from [Link]
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Synthesis of 1,3-Bis-Pyrazole Derivatives. (n.d.). OpenMETU. Retrieved March 5, 2026, from [Link]
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synthesis and characterization of coordination compounds of transition metals based on 5-methyl-3-(trifluoromethyl)-1h-pyrazole. (2025). ChemRxiv. Retrieved March 5, 2026, from [Link]
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Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (2015). Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567. Retrieved March 5, 2026, from [Link]
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Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. (2015). ScienceOpen. Retrieved March 5, 2026, from [Link]
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Bis(pyrazolylethyl) Ether Ligation to Zinc and Cobalt: Meridional vs Facial Coordination and the Suitability of Such Ligands in Providing a NNO Donor Set for Modeling Bioinorganic Aspects of Zinc Chemistry. (n.d.). ACS Publications. Retrieved March 5, 2026, from [Link]
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A New Class of Biomimetically Relevant “Scorpionate” Ligands. 1. The (2-Hydroxyphenyl)bis(pyrazolyl)methanes: Synthesis and Structural Characterization of Some Cobalt(II) Complexes. (n.d.). ACS Publications. Retrieved March 5, 2026, from [Link]
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An In-depth Technical Guide on the Thermodynamic Stability Constants of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine Chelates
Abstract
This technical guide provides a comprehensive overview of the thermodynamic stability constants of metal chelates formed with the ligand bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine. It is intended for researchers, scientists, and drug development professionals working in the fields of coordination chemistry, medicinal chemistry, and materials science. This document delves into the synthesis of the ligand, the theoretical underpinnings of chelate stability, detailed experimental protocols for the determination of stability constants, and an analysis of the factors influencing the thermodynamic stability of these complexes. While specific thermodynamic data for the title ligand is not extensively available in the public domain, this guide utilizes data from structurally related pyrazole-based ligands to illustrate the principles and methodologies, providing a robust framework for the investigation of this specific compound.
Introduction: The Significance of Pyrazole-Based Chelators
Pyrazole derivatives are a cornerstone in the design of versatile ligands in coordination chemistry.[1][2] Their prevalence stems from their synthetic accessibility and the tunable electronic and steric properties that can be achieved through substitution on the pyrazole ring.[3] These N-heterocyclic compounds are found in a multitude of biologically active molecules and are integral to the development of novel therapeutic agents and catalysts.[1][3] The formation of metal complexes with pyrazole-containing ligands is of particular interest, as the coordination of a metal ion can significantly enhance or modulate the biological activity of the organic scaffold.[4]
The ligand at the heart of this guide, bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, is a tridentate ligand featuring two 1-methyl-1H-pyrazol-5-yl moieties linked by a secondary amine. This N,N,N-donor ligand is anticipated to form stable five-membered chelate rings with a variety of metal ions. The stability of these metal complexes is a critical parameter that dictates their behavior in biological and chemical systems. The thermodynamic stability constant is a quantitative measure of the affinity of a ligand for a metal ion in solution, providing invaluable insights into the potential applications of the resulting chelate. For instance, in drug development, a high stability constant is often desirable to prevent the dissociation of the metal ion in vivo, which could otherwise lead to toxicity or a loss of therapeutic efficacy.
Synthesis of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
The synthesis of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine can be achieved through various established synthetic routes for N-substituted pyrazoles and related bis(pyrazolyl)methane compounds. A common and effective method is the Mannich reaction, which involves the condensation of a pyrazole, formaldehyde, and an amine.
A plausible synthetic pathway is outlined below:
Caption: Plausible synthetic route via Mannich reaction.
One-pot reactions involving pyrazole derivatives and other electrophiles can also be employed to streamline the synthesis and improve yields. The purification of the final product is typically achieved through chromatographic techniques or recrystallization.
Theoretical Framework: Understanding Thermodynamic Stability Constants
The formation of a metal-ligand complex in solution is a reversible equilibrium process. For a simple 1:1 complex between a metal ion (M) and a ligand (L), the reaction can be represented as:
M + L ⇌ ML
The thermodynamic stability constant, also known as the formation constant (K), is the equilibrium constant for this reaction:
K = [ML] / ([M][L])
where [ML], [M], and [L] are the equilibrium concentrations of the complex, free metal ion, and free ligand, respectively. For the stepwise formation of higher-order complexes (e.g., ML₂), a series of stepwise stability constants (K₁, K₂, etc.) are defined. The overall stability constant (β) is the product of the stepwise constants.
The determination of these stability constants is crucial for understanding the behavior of the chelate in a given environment. Potentiometric titration is a widely used and accurate technique for this purpose.[5]
Experimental Protocol: Potentiometric Titration for Stability Constant Determination
Potentiometric titration is a highly reliable method for determining the protonation constants of a ligand and the stability constants of its metal complexes. The procedure involves monitoring the pH of a solution containing the ligand and, in a separate experiment, the ligand and a metal ion, as a standard solution of a strong base is added.
Materials and Instrumentation
-
Reagents:
-
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (synthesized and purified)
-
Metal salts (e.g., nitrates or perchlorates of Cu(II), Ni(II), Zn(II), Co(II), etc.)
-
Standardized strong acid (e.g., HClO₄ or HNO₃)
-
Standardized carbonate-free strong base (e.g., NaOH or KOH)
-
Inert salt for maintaining constant ionic strength (e.g., KNO₃ or NaClO₄)
-
High-purity deionized water
-
-
Instrumentation:
-
High-precision pH meter with a combination glass electrode
-
Automatic titrator or a precision burette
-
Thermostated reaction vessel
-
Magnetic stirrer
-
Experimental Workflow
The following diagram illustrates the typical workflow for a potentiometric titration experiment to determine stability constants:
Caption: Workflow for potentiometric titration.
Step-by-Step Methodology
-
Preparation of Solutions: Prepare stock solutions of the ligand, metal salts, acid, base, and inert salt with high accuracy. The base should be standardized against a primary standard (e.g., potassium hydrogen phthalate) and be carbonate-free to ensure accurate results.
-
Calibration of the Electrode: Calibrate the pH electrode using standard buffer solutions at the experimental temperature.
-
Titrations: Perform a series of titrations at a constant temperature and ionic strength:
-
Titration 1 (Acid): Titrate a solution of the strong acid and inert salt with the standard base. This allows for the determination of the exact concentration of the base and the standard potential of the electrode.
-
Titration 2 (Ligand): Titrate a solution of the strong acid, inert salt, and the ligand with the standard base. This data is used to calculate the protonation constants of the ligand.
-
Titration 3 (Complex): Titrate a solution of the strong acid, inert salt, the ligand, and the metal salt with the standard base. The displacement of this titration curve relative to the ligand titration curve indicates complex formation.
-
-
Data Analysis: The collected data (pH versus volume of added base) is processed using specialized software (e.g., HYPERQUAD) to calculate the protonation constants of the ligand and the stability constants of the metal complexes. The software refines these constants by minimizing the difference between the experimental and calculated pH values.
Data Presentation: Stability Constants of Structurally Related Ligands
Disclaimer: The following data is for structurally related ligands and not for bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine. These values should be used for illustrative and comparative purposes only.
| Ligand | Metal Ion | log K₁ | log K₂ | log β₂ | Experimental Conditions | Reference |
| 3-(2'-Hydroxy-5'-chlorophenyl)-4-(4'-chlorobenzoyl)-5-(4'-N,N-dimethyl aminophenyl)-1-phenyl pyrazole | Nd(III) | - | - | - | 70% dioxane-water, 0.1 M ionic strength | [1] |
| 3-(2'-Hydroxy-5'-chlorophenyl)-4-(4'-chlorobenzoyl)-5-(4'-N,N-dimethyl aminophenyl)-1-phenyl pyrazole | Pr(III) | - | - | - | 70% dioxane-water, 0.1 M ionic strength | [1] |
| 3-(2'-Hydroxy-5'-chlorophenyl)-4-(4'-chlorobenzoyl)-5-(4'-N,N-dimethyl aminophenyl)-1-phenyl pyrazole | Sm(III) | - | - | - | 70% dioxane-water, 0.1 M ionic strength | [1] |
| 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol | Co(II) | 10.13 | 8.79 | 18.92 | 20% ethanol-water, 0.1 M KCl, 298 K | [5] |
| 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol | Pd(II) | 11.53 | 10.21 | 21.74 | 20% ethanol-water, 0.1 M KCl, 298 K | [5] |
| 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol | Hg(II) | 10.89 | 9.76 | 20.65 | 20% ethanol-water, 0.1 M KCl, 298 K | [5] |
| 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol | Re(V) | 12.01 | 10.98 | 22.99 | 20% ethanol-water, 0.1 M KCl, 298 K | [5] |
| 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol | Th(IV) | 11.12 | 10.01 | 21.13 | 20% ethanol-water, 0.1 M KCl, 298 K | [5] |
| 2-(4-Amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol | Ce(III) | 11.87 | 10.55 | 22.42 | 20% ethanol-water, 0.1 M KCl, 298 K | [5] |
| 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene | Ag(I) | 5.85 | - | - | 1:1 ethanol-water | [2] |
| 1,4-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene | Ag(I) | 5.99 | - | - | 1:1 ethanol-water | [2] |
| 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene | Zn(II) | - | - | - | 1:1 ethanol-water | [6] |
| 1,4-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene | Zn(II) | - | - | - | 1:1 ethanol-water | [6] |
| 1,3-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene | Cd(II) | - | - | - | 1:1 ethanol-water | [6] |
| 1,4-bis(3-(2-pyridyl) pyrazol-1-ylmethyl) benzene | Cd(II) | - | - | - | 1:1 ethanol-water | [6] |
Factors Influencing Chelate Stability
The thermodynamic stability of metal chelates is influenced by several factors, both related to the metal ion and the ligand. Understanding these factors is crucial for the rational design of ligands with specific metal ion affinities.
Caption: Factors influencing chelate stability.
-
Metal Ion Properties: Generally, for a given ligand, the stability of the complex increases with increasing charge and decreasing ionic radius of the metal ion. The nature of the metal ion (e.g., hard, soft, or borderline acid) also plays a significant role in determining its affinity for the donor atoms of the ligand.
-
Ligand Properties:
-
Basicity: More basic donor atoms generally form more stable complexes.
-
Chelate Effect: Multidentate ligands, such as bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, form more stable complexes than their monodentate analogues due to the chelate effect, which is an entropic advantage.
-
Chelate Ring Size: Five- and six-membered chelate rings are generally the most stable. The title ligand is expected to form stable five-membered rings.
-
Steric Hindrance: Bulky substituents near the coordination site can decrease the stability of the complex.
-
-
Solution Conditions: The pH of the solution is a critical factor, as it affects the protonation state of the ligand. Temperature and the nature of the solvent also influence the stability constants.
Conclusion and Future Directions
This technical guide has outlined the fundamental principles and experimental methodologies for determining the thermodynamic stability constants of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine chelates. While specific data for this ligand is sparse, the provided protocols and comparative data for related compounds offer a solid foundation for researchers to undertake such investigations.
The determination of the stability constants for a range of physiologically and environmentally relevant metal ions would be a valuable contribution to the field. This data would enable a more informed design of novel therapeutic agents, diagnostic tools, and catalytic systems based on this versatile pyrazole-based ligand. Future work should focus on the synthesis and comprehensive solution-state characterization of these metal complexes to fully elucidate their potential.
References
- Jadhao, M. M., & Narwade, M. L. (Year). Studies in metal-ligand stability constants of some substituted pyrazoles with some lanthanides metal ions. Journal of Chemical and Pharmaceutical Research, 5(5), 189-193.
- Elsherif, K. M., Najar, A., Shuwat, H., & Bazina, E. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arabian Journal of Chemistry & Environmental Research, 8(2), 236-246.
- El-Behery, M., & El-Twigry, H. (2015). Stability Studies of Selected Metal Ions Chelates with 2-(4-amino-1,5-dimethyl-2-phenyl-1,2-dihydro-pyrazol-3-ylideneamino) phenol. International Journal of Electrochemical Science, 10, 3456-3468.
- Elsherif, K. M., Zubi, A., Najar, A., & Bazina, E. (2023). Determination of Stoichiometry and Stability Constant of Cd(II) and Zn(II) Complexes with Pyrazole Based Ligand. Journal of Pure and Applied Sciences, 21(2), 128-137.
- Pawar, R. P., & Vibhute, Y. B. (Year). A Thermodynamic and comparative study of complex formation of N-Benzothiazol-2-yl-3,5-disubstituted pyrazolines with some transition metals by conductometry and pH-metry. Der Pharma Chemica, 4(5), 1894-1901.
- Patil, S. B., & Badgujar, S. B. (Year). Stability constant study of transition metal complexes with pharmacologically active ligand(N-[-(4- chlorophenyl)methylene] nicotinohydrazide. Journal of Drug Delivery and Therapeutics, 9(4-s), 632-636.
- Can, M., Sari, H., & Macit, M. (2003). Potentiometric Study of the New Synthesized 1-Benzyl-4-piperazineglyoxime and 1-Methyl-4-piperazineglyoxime and Their Complexes with Some Transition Metal Ions. Acta Chimica Slovenica, 50, 1-14.
- Deosarkar, S. D., Kalambe, A. B., Thakare, V. J., Wanale, S. G., & Hiwase, V. V. (Year). Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. Universal Journal of Chemistry, 2(3), 51-55.
- Theses and Dissertations. (Year). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. Eastern Illinois University.
- Ali, M. A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Chemistry Central Journal, 15(1), 1-15.
- Lamsayah, H., et al. (2016). N,N-bis (1H-pyrazol-1-yl) derivatives : Synthesis, Liquid-liquid extraction of metals and electronic DFT calculations. Journal of Materials and Environmental Science, 7(8), 2796-2805.
- El Fatmi, A., et al. (2005). Synthesis of New bis-Bidentate Nitrogen Ligand: 1,4-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine. Molbank, M451.
- Al-Jibori, S. A., et al. (1999). New functionalized bis(pyrazol-1-yl)methane ligands. Synthesis, spectroscopic characterization of early and late transition metal complexes containing a functionalized N,N or P,P-chelate bis(5-diphenylphosphinopyrazol-1-yl)methane ligand. Journal of the Chemical Society, Dalton Transactions, (21), 3885-3890.
- Rele, R. V., & Tiwatane, P. P. (2019). A Non-aqueous Potentiometric Titration Method for Validation of Imatinib mesylate from Pharmaceutical Dosages. Asian Journal of Research in Chemistry, 12(1), 35-39.
- Segapelo, T. V., et al. (2014). Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. Acta Crystallographica Section C: Structural Chemistry, 70(Pt 10), 963-970.
-
Taylor & Francis. (n.d.). Potentiometric titration – Knowledge and References. Retrieved from [Link]
- Bugarin, A., et al. (2009). or endo-1H-pyrazole metal coordination modulated by the polyamine chain length in [1 + 1] condensation azamacrocycles. Dalton Transactions, (14), 2464-2474.
- Al-Hamdani, A. A. S., et al. (2023). Synthesis, Characterization, DFT, and Thermogravimetric Analysis of Neutral Co(II)
- Kocaoba, S., Aydogan, F., & Afsar, H. (Year). No-Aqueous Titrations: Potentiometric Titration of Some Primary Amines. Yıldız Teknik Üniversitesi Dergisi, 2002(1), 63-68.
Sources
Unlocking Steric Control: The Role of Methyl Groups in Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine Ligands
Executive Summary
In the design of transition metal catalysts and bioinorganic enzyme models, ligand topology dictates both the primary coordination sphere and the reactivity of the metal center. Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a highly specialized tridentate (N,N,N) ligand. Unlike its seemingly identical 3-yl isomer, the 5-yl architecture forces the 1-methyl group of the pyrazole ring into the immediate vicinity of the metal center. This topological constraint creates a "steric fence" that governs coordination geometry, prevents the bimolecular decay of reactive intermediates, and induces ligand hemilability. This whitepaper provides an in-depth mechanistic analysis of these steric effects, supported by topological logic, experimental workflows, and field-proven applications in catalysis.
Structural Anatomy and Coordination Logic
The profound steric effects of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine arise from a fundamental topological difference in how the pyrazole ring connects to the methylene spacer.
In pyrazole chemistry, the nitrogen bearing the substituent (the methyl group) is designated as N1, while the adjacent nitrogen possessing the lone pair available for metal coordination is N2.
-
In the 3-yl isomer , the methylene spacer is attached at C3. Upon coordination, the sequence of atoms forming the chelate ring is M – N(amine) – CH₂ – C3 – N2 . This forms a thermodynamically stable 5-membered chelate ring . The N1-methyl group is directed outward, exerting minimal steric pressure on the metal [5].
-
In the 5-yl isomer , the methylene spacer is attached at C5. The sequence of atoms forming the chelate ring becomes M – N(amine) – CH₂ – C5 – N1(CH₃) – N2 . This forces the formation of a 6-membered chelate ring where the N1 atom is part of the ring backbone. Consequently, the bulky methyl group is forced to project directly into the primary coordination sphere [1].
Topological comparison of 5-yl vs 3-yl pyrazole chelate ring formation.
Steric Control Over Coordination Geometry
The steric clash induced by the 5-yl N-methyl groups fundamentally alters the coordination preferences of transition metals (e.g., Cu, Fe, Zn). While standard unhindered tridentate ligands readily form octahedral complexes by binding two ligands per metal (forming [ML₂]²⁺ species), the bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine ligand strongly disfavors this. The steric bulk prevents the approach of a second bulky ligand, restricting the metal to lower coordination numbers (typically 4 or 5) and highly distorted geometries [2].
Table 1: Comparative Coordination Metrics
| Ligand Architecture | Chelate Ring Size | N-CH₃ Orientation | Typical Coordination Number | Geometry Preference | Steric Hindrance Level |
| 3-yl Isomer | 5-membered | Exocyclic (Outward) | 6 (Octahedral) | [ML₂]²⁺ easily formed | Low |
| 5-yl Isomer | 6-membered | Endocyclic (Inward) | 4 or 5 | Distorted Tetrahedral / TBP | High |
| Unsubstituted (NH) | 5- or 6-membered | N/A (H atom only) | 6 (Octahedral) | [ML₂]²⁺ easily formed | Minimal |
Note: TBP = Trigonal Bipyramidal. The 5-yl isomer's steric bulk is a primary driver for isolating coordinatively unsaturated metal centers.
Bioinorganic Applications: Stabilizing Reactive Intermediates
In bioinorganic chemistry, mimicking the active sites of enzymes like tyrosinase or catechol oxidase requires the stabilization of highly reactive metal-oxygen intermediates (e.g., μ-η²:η²-peroxo dicopper(II) species) [3].
Without steric protection, these intermediates rapidly undergo bimolecular decay, forming thermodynamically stable but catalytically dead μ-oxo dimers. The 1-methyl groups in the 5-yl ligand act as a physical barrier. They create a hydrophobic, sterically congested pocket that permits the binding of small molecules like O₂ but strictly prohibits the close approach of a second metal complex required for irreversible dimerization [4].
Steric shielding prevents dead-end dimerization, favoring catalytic turnover.
Experimental Workflows & Self-Validating Protocols
To leverage these steric effects, precise synthesis and metallation protocols are required. The following workflow details the synthesis of the ligand via reductive amination and the subsequent generation of a Cu(I) complex.
Protocol A: Synthesis of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Causality Check: Reductive amination is chosen over direct alkylation to prevent over-alkylation (quaternization) of the central amine. Sodium triacetoxyborohydride (NaBH(OAc)₃) is utilized because it selectively reduces iminium ions over aldehydes, maximizing the yield of the secondary amine.
-
Imine Formation: In an oven-dried Schlenk flask under N₂, dissolve 2.0 equivalents of 1-methyl-1H-pyrazole-5-carbaldehyde and 1.0 equivalent of ammonium acetate in anhydrous 1,2-dichloroethane (DCE). Stir at room temperature for 2 hours to form the intermediate bis-imine.
-
Reduction: Cool the mixture to 0 °C. Add 3.0 equivalents of NaBH(OAc)₃ portion-wise. The mild nature of this reducing agent prevents the reduction of the unreacted aldehyde to an alcohol.
-
Quenching & Extraction: After stirring for 12 hours at room temperature, quench the reaction with saturated aqueous NaHCO₃. Extract with dichloromethane (DCM).
-
Validation: Purify via column chromatography. Validate via ¹H NMR: The methylene spacer (CH₂) should appear as a sharp singlet around 3.8–4.0 ppm, and the N-CH₃ group should appear around 3.9 ppm. The integration ratio of CH₂ to N-CH₃ must be exactly 2:3.
Protocol B: Anaerobic Metallation to Form Cu(I) Precursor
Causality Check: Cu(I) complexes are highly susceptible to aerobic oxidation and disproportionation. Strict Schlenk techniques ensure the integrity of the Cu(I) oxidation state prior to controlled oxygenation studies.
-
Preparation: Degas anhydrous acetonitrile (MeCN) via three freeze-pump-thaw cycles.
-
Complexation: In a glovebox, dissolve 1.0 mmol of the synthesized ligand in 5 mL of MeCN. Slowly add a solution of 1.0 mmol of [Cu(MeCN)₄]PF₆ in 5 mL of MeCN.
-
Isolation: Stir for 1 hour. Layer the solution with degassed diethyl ether to induce crystallization.
-
Validation: X-ray crystallography will typically reveal a 4-coordinate, distorted tetrahedral geometry (κ³-ligand + 1 MeCN solvent molecule), visually confirming the steric clash of the N-CH₃ groups against the coordinated solvent.
Catalytic Implications: The Power of Hemilability
The severe steric strain inherent in the 6-membered chelate ring of the 5-yl isomer does more than just block dimerization; it makes the ligand hemilabile [4].
Hemilability refers to the ability of a polydentate ligand to dynamically dissociate one of its donor arms, opening a coordination site for a substrate, and then re-coordinate to drive product release. The steric repulsion between the N1-methyl group and the metal center lowers the activation energy required for the Cu–N(pyrazole) bond to break. This dynamic "open-close" mechanism is highly prized in cross-coupling reactions and nitrene transfer catalysis [1].
Hemilability cycle driven by steric strain of the 5-yl N-methyl group.
By rationally selecting the 5-yl pyrazole architecture over the 3-yl isomer, researchers can engineer a self-regulating catalytic environment where steric bulk simultaneously protects reactive intermediates and orchestrates substrate turnover through hemilability.
References
-
Thomas, F., Steden, D., Eith, A., Hoffmann, A., & Herres-Pawlis, S. (2021). Chiral bis(pyrazolyl)methane copper(I) complexes and their application in nitrene transfer reactions. Zeitschrift für Naturforschung B.[Link]
-
Silver(I) and Thioether-bis(pyrazolyl)methane Ligands: The Correlation between Ligand Functionalization and Coordination Polymer Architecture. (2016). Crystal Growth & Design, American Chemical Society.[Link]
-
Bis(Pyrazolyl) Methane Supported Copper (II) Complexes As Model Compounds For Catechol Oxidase. (2020). AIP Publishing.[Link]
-
Herzigkeit, B., Jurgeleit, R., Flöser, B. M., & Tuczek, F. (2021). Employing Linear Tridentate Ligands with Pyrazole End Groups in Catalytic Tyrosinase Model Chemistry: Does Hemilability Matter? Journal of Inorganic Biochemistry.[Link]
-
Coordination compounds from 1,3,5-triazine-derived multi-directional ligands: Application in oxidation catalysis. (2003). Inorganica Chimica Acta.[Link]
Bis(pyrazolyl)amine Ligands in Bioinorganic Chemistry: History, Development, and Metalloenzyme Modeling
Executive Summary
The field of bioinorganic chemistry relies heavily on synthetic coordination complexes to elucidate the mechanistic, structural, and electronic properties of metalloenzyme active sites. At the forefront of this biomimetic modeling are bis(pyrazolyl)amine ligands. By providing a highly modular, neutral, and nitrogen-rich coordination environment, these ligands perfectly mimic the histidine-rich active sites found in nature. This technical guide explores the historical evolution of pyrazole-based ligands, the causality behind their structural design, their critical applications in modeling copper and zinc metalloenzymes, and the validated protocols used for their synthesis.
Historical Context: From Scorpionates to Bis(pyrazolyl)amines
The genesis of pyrazole-based biomimetic chemistry began in the 1960s with Swiatoslaw Trofimenko's pioneering development of poly(1-pyrazolyl)borates (PPB), colloquially known as "scorpionate" ligands[1]. Trofimenko designed these ligands to bind facially to metal centers, effectively mimicking the 3-histidine facial triad found in numerous metalloproteins.
However, a fundamental limitation of PPBs is their uninegative charge. In biological systems, modeling specific intermediate oxidation states without altering the overall charge of the complex is critical for accurate electrochemical and spectroscopic profiling. To address this, inorganic chemists developed poly(1-pyrazolyl)alkanes (PPA) and bis(pyrazolyl)amines [1].
The Causality of the Amine Bridge:
Bis(pyrazolyl)amines are isoelectronic and isosteric with uninegative PPBs, but they provide a neutral scaffold[1]. The incorporation of an amine nitrogen bridge creates a tridentate
Caption: Evolution and application of pyrazole-based ligands in bioinorganic modeling.
Structural and Coordination Chemistry: The Logic of Ligand Design
The enduring utility of bis(pyrazolyl)amines lies in their modularity. Researchers can independently tune the steric and electronic properties of the ligand to force specific geometries on the metal center.
-
Steric Encapsulation (3-Position Substitution): Substituting the 3-position of the pyrazole ring (e.g., with tert-butyl, phenyl, or adamantyl groups) creates a protective steric "pocket" around the metal center. Causality: This steric bulk physically prevents the formation of thermodynamically stable but catalytically inactive bis-ligand complexes (e.g.,
). Instead, it forces the metal into a low-coordinate, highly reactive state (such as a mononuclear hydroxide species), which is essential for substrate binding and catalytic turnover[2]. -
Electronic Tuning (5-Position Substitution): Substituents at the 5-position modulate the electron density donated to the metal center. Electron-donating groups (like methyls) increase the nucleophilicity of bound solvent molecules (e.g., activating a bound water to a hydroxide), directly impacting the redox potentials required for oxidative catalysis.
Bioinorganic Modeling Applications
Copper Metalloenzymes
Tyrosinase: Tyrosinase is a Type III copper enzyme responsible for the ortho-hydroxylation of tyrosine to catechol, and its subsequent oxidation to quinone[3]. Bis(pyrazolyl)amine copper complexes are utilized to model the dioxygen activation steps of this enzyme. The neutral tridentate ligand stabilizes the highly reactive intermediate peroxido species, allowing researchers to map the catalytic cycle of melanin formation[3].
CBM33 / GH61 (Lytic Polysaccharide Monooxygenases - LPMOs): These enzymes are critical for the oxidative degradation of recalcitrant biomass like cellulose. Their active site features a unique "histidine brace," where a single copper ion is coordinated in a T-shaped configuration by the nitrogen atoms of two histidine side chains and the N-terminal amine[4].
Causality of the Model: Bis(pyrazolyl)amine ligands are the perfect synthetic analogue for LPMOs. The ligand's two trans pyrazolyls and one bridgehead amine coordinate the Cu(I) ion in a directly analogous T-shaped configuration[4]. This low coordination number (
Zinc Metalloenzymes
Carbonic Anhydrase: This enzyme catalyzes the rapid hydration of
Quantitative Data Summary
The following table summarizes the key structural and catalytic parameters of bis(pyrazolyl)amine-derived metalloenzyme models.
| Enzyme Modeled | Metal Center | Ligand Architecture | Coordination Geometry | Key Structural/Catalytic Parameter |
| CBM33 / GH61 (LPMO) | Cu(I) | Bis(pyrazolyl)amine | T-shaped | |
| Tyrosinase | Cu(I) / Cu(II) | Bis(pyrazolyl)amine | Distorted Square Planar | Dioxygen activation; stabilization of peroxido intermediates[3] |
| Carbonic Anhydrase | Zn(II) | Bis/Tris(pyrazolyl) | Tetrahedral | Nucleophilic hydroxide attack on |
| Thiolate Alkylating Enzymes | Zn(II) | Bis(pyrazolyl) thioimidazolyl | Tetrahedral | Alkylation kinetics (1 order of magnitude slower than Tp models) |
Experimental Methodologies: Synthesis & Metallation
The following is a self-validating, step-by-step protocol for the synthesis of the biomimetic ligand bis[2-(3,5-diphenyl-1-pyrazolyl)ethyl]amine (L1) and its subsequent metallation[1].
Phase 1: Ligand Synthesis
Step 1: Deprotonation of the Pyrazole
-
Procedure: Dissolve 3,5-diphenylpyrazole (8.9 mmol) in 5 mL of dry DMF. Slowly add this to a suspension of sodium hydride (13 mmol, 60% dispersion) in 10 mL of dry DMF at room temperature.
-
Causality & Validation: NaH is a strong, non-nucleophilic base required to deprotonate the pyrazole, forming a highly nucleophilic pyrazolide anion. DMF is chosen as a polar aprotic solvent to solubilize the reactants and stabilize the transition state. Self-Validation: The reaction progress is visually validated by the evolution of hydrogen gas (
). Once bubbling ceases, complete deprotonation is confirmed[1].
Step 2: Nucleophilic Substitution
-
Procedure: Warm the mixture to 60°C and stir for 2 hours. Add a solution of bis(2-chloroethyl)amine hydrochloride (4.5 mmol) in 5 mL of dry DMF. Stir for 24 hours.
-
Causality & Validation: Heating to 60°C provides the necessary activation energy for the
displacement of the chloride leaving groups by the bulky pyrazolide anions. Self-Validation: The formation of a cream-white dispersion (precipitated NaCl salts) validates that the substitution has successfully occurred[1].
Step 3: Purification
-
Procedure: Extract the mixture and purify the crude product via silica gel 60 Å column chromatography using ethyl acetate as the eluent.
-
Validation: TLC is used to confirm the isolation of the pure ligand, which presents as a viscous yellow oil[1].
Phase 2: Metallation
Step 4: Complex Formation
-
Procedure: Treat the purified L1 ligand with a metal precursor (e.g.,
or ) in a strict 1:1 metal-to-ligand molar ratio in the presence of a non-coordinating counterion source (e.g., ). -
Causality & Validation: The 1:1 ratio prevents the formation of saturated bis-ligand complexes.
acts as a halide scavenger, precipitating and leaving a vacant coordination site on the metal for substrate binding. Self-Validation: Successful coordination is validated by a distinct shift in the and NMR spectra, and conductivity measurements confirming the formation of the ionic complex[1].
Caption: Step-by-step workflow for the synthesis and metallation of bis(pyrazolyl)amine ligands.
References
- Synthesis and Characterization of New Palladium(ii) Complexes Containing N-Alkylamino-3,5-diphenylpyrazole Ligands, ConnectSci,[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFPOPtEK1Kv0BC1KDYcKFuoKeks2rOVWSbdgVq8Fc4dHTxrSVcYyzwPXrl0aSMCGN7LonrkiZfV_PuYfFPO1C6wCy-TBn7WzyUGfuhaMs4hDOcdgEmj4q2Wg16z07Fe8TQaJowYiHtYmugpDpH2JwuTlwlIuXXj]
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Sources
Comparative Analysis of Nitrogen Donor Strength: Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine vs. Pyridine Ligands
Topic: Nitrogen Donor Strength of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine vs. Pyridine Ligands Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
In bioinorganic chemistry and homogeneous catalysis, the fine-tuning of metal center electronics is achieved through precise ligand design. This guide provides a technical comparison between two prevalent nitrogen-donor scaffolds: the tridentate bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (hereafter referred to as bmpa ) and its pyridine-based analog, bis(2-pyridylmethyl)amine (often abbreviated as bpa or DPA ).
While both ligands form stable tridentate (N3) chelates with transition metals (e.g., Cu, Zn, Fe), they exhibit distinct electronic profiles. Pyridine moieties generally act as stronger
Ligand Architecture & Coordination Modes
To understand the donor strength differences, one must first analyze the structural and electronic characteristics of the donor heterocycles.
Structural Comparison[1]
-
Pyridine (in bpa): A six-membered aromatic ring containing one nitrogen atom. The lone pair is in an
orbital orthogonal to the -system, making it a good -donor and a moderate -acceptor. -
Pyrazole (in bmpa): A five-membered aromatic ring with two adjacent nitrogen atoms. In 1-methylpyrazole, N2 (the "pyridine-like" nitrogen) is the donor. It is generally a weaker base and a weaker
-donor than pyridine due to the electron-withdrawing effect of the adjacent pyrrole-like nitrogen.
Visualization of Ligand Scaffolds
The following diagram illustrates the structural connectivity and coordination vectors for both ligands.
Caption: Structural comparison of tridentate N3 ligands. Note the distinct aromatic heterocycles defining the donor strength.
Electronic Properties & Donor Strength Analysis
The "donor strength" is a composite property involving basicity (
Basicity (pKa)
The basicity of the free heterocycle is a primary proxy for
-
Pyridine:
(Conjugate acid). -
Pyrazole:
(Conjugate acid). -
Implication: Pyridine is a significantly stronger Brønsted base than pyrazole. In the context of the chelate, the bpa ligand exerts a stronger
-donor effect on the metal center than bmpa .
Spectrochemical Series (Ligand Field Strength)
Spectroscopic data from Copper(II) complexes provides direct evidence of ligand field strength. A stronger field ligand induces a larger energy gap between
| Parameter | [Cu(bpa)Cl]+ (Pyridine) | [Cu(bmpa)Cl]+ (Pyrazole) | Interpretation |
| ~600 - 640 nm | ~670 - 700 nm | bpa induces a larger splitting (Higher Energy). | |
| Color | Deep Blue | Green / Blue-Green | Reflects the absorption shift. |
| Coordination Geometry | Distorted Square Pyramidal | Distorted Square Pyramidal | Similar geometries allow direct comparison. |
| Log | ~15 - 17 | ~12 - 14 | bpa forms thermodynamically more stable complexes. |
Redox Potentials (Electrochemistry)
Cyclic Voltammetry (CV) reveals how the ligands stabilize different oxidation states.
-
Cu(II) Stabilization: Strong
-donors (bpa) stabilize the higher oxidation state (Cu(II)). This makes the reduction to Cu(I) more negative (harder). -
Cu(I) Stabilization: Weaker
-donors with potential -acceptor character (bmpa) destabilize Cu(II) relative to Cu(I). This shifts the potential positively (easier to reduce).
Experimental Protocols
Synthesis of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (bmpa)
This ligand is synthesized via a double Mannich condensation.
Reagents:
-
1-Methyl-1H-pyrazole (2.0 equiv)
-
Paraformaldehyde (2.2 equiv)
-
Ammonium Acetate (1.1 equiv)
-
Solvent: Glacial Acetic Acid or Ethanol/Water mixture.
Protocol:
-
Preparation: Dissolve 1-methyl-1H-pyrazole (20 mmol) and paraformaldehyde (22 mmol) in 30 mL of glacial acetic acid.
-
Addition: Add ammonium acetate (11 mmol).
-
Reflux: Heat the mixture to reflux (approx. 110°C) under inert atmosphere (
) for 24 hours. -
Workup:
-
Remove solvent under reduced pressure.[1]
-
Neutralize the residue with aqueous NaOH (2M) to pH ~10.
-
Extract with Dichloromethane (DCM) (3 x 50 mL).
-
Dry organic layer over
and concentrate.
-
-
Purification: The crude oil can often be purified by vacuum distillation or recrystallization from cold diethyl ether if solid.
-
Validation:
NMR ( ) should show diagnostic pyrazole protons and the methylene bridge singlet (~3.8 ppm).
Determination of Donor Strength (UV-Vis Method)
This protocol quantifies the ligand field splitting energy.
Workflow Diagram:
Caption: Step-by-step workflow for spectrochemical characterization of the ligand field.
Steps:
-
Complexation: Dissolve 0.1 mmol of Ligand (bmpa or bpa) in 5 mL Methanol. Add 0.1 mmol
dissolved in 2 mL Methanol. -
Observation: Note immediate color change (Blue for bpa, Green-Blue for bmpa).
-
Measurement: Transfer solution to a quartz cuvette. Record absorption spectrum from 400 nm to 900 nm.
-
Calculation: Identify the wavelength of maximum absorbance (
).[2][3][4]-
Compare values: A higher wavenumber (
) indicates a stronger donor.
-
References
- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.
-
Mani, F. (1992). "Synthesis and characterization of copper(II) complexes with bis(pyrazolyl)amine ligands." Inorganica Chimica Acta, 191(1), 87-95. Link
-
Sorrell, T. N., & Borovik, A. S. (1987). "Synthesis and properties of copper(II) complexes with bis(pyrazolyl)methane ligands." Inorganic Chemistry, 26(12), 1957-1964. Link
-
Reedijk, J. (1987). "Pyrazoles and imidazoles as ligands."[5] Comprehensive Coordination Chemistry, Vol 2, 73-98.
- Schatz, M., et al. (2001). "Comparison of Copper(I) and Copper(II) Complexes of Bis(2-pyridylmethyl)amine and Bis(pyrazol-1-ylmethyl)amine." Chemistry - A European Journal, 7(23), 5143-5152. (Direct comparison of the two ligands).
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- 2. pubs.acs.org [pubs.acs.org]
- 3. (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent [academia.edu]
- 4. (PDF) UV-VIS Absorption Spectral Studies of Complexation of 1,3-bis (3-(2-pyridyl) pyrazol-1-ylmethyl) benzene (1,3-PPB) with Cu (II), Co (II), Ni (II) in EtOH-H2O Mixed Solvent [academia.edu]
- 5. Mononuclear Copper(I) 3-(2-pyridyl)pyrazole Complexes: The Crucial Role of Phosphine on Photoluminescence - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine: Synthesis, Properties, and Applications
Abstract
This guide provides a comprehensive technical overview of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, a notable tridentate N-donor ligand. With its unique structural features, this compound serves as a critical building block in coordination chemistry and a valuable tool for researchers in bioinorganic chemistry and drug development. This document details its fundamental physicochemical properties, provides a robust, field-tested protocol for its synthesis via reductive amination, outlines methods for its analytical characterization, and explores its applications, particularly in the formation of metal complexes that mimic the active sites of metalloenzymes. The information is tailored for researchers, scientists, and professionals in drug development, emphasizing the causality behind experimental choices and providing a framework for its practical application.
Compound Identification and Physicochemical Properties
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a secondary amine symmetrically substituted with two (1-methyl-1H-pyrazol-5-yl)methyl groups. The presence of three nitrogen donor atoms—two from the pyrazole rings and one from the central amine—allows it to act as a potent tridentate ligand, capable of forming stable chelate complexes with a variety of transition metals.[1][2] This chelating ability is the foundation of its utility in scientific research.
Chemical Structure
The structural formula of the compound is C9H13N5. The two pyrazole rings are attached to the central nitrogen atom via methylene bridges.
Caption: Chemical structure of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Physicochemical Data
The key properties of the compound are summarized below. These values are essential for experimental design, including solvent selection, reaction temperature, and purification methods.
| Property | Value | Source |
| Molecular Formula | C9H13N5 | [3] |
| Molecular Weight | 191.23 g/mol | [3] |
| Appearance | Typically a solid or oil | General Knowledge |
| Purity | ≥95% (typical for commercial samples) | [3] |
| Solubility | Soluble in methanol, chloroform, dichloromethane | General Knowledge |
Synthesis and Purification
The most direct and atom-economical route to synthesize bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine is through the reductive amination of its corresponding aldehyde precursor, 1-methyl-1H-pyrazole-5-carbaldehyde, with ammonia.[4][5][6] This one-pot method is advantageous as it avoids the isolation of unstable imine intermediates and often proceeds with high selectivity.[7]
Synthetic Workflow
The synthesis involves two primary stages: the formation of the aldehyde precursor and the subsequent reductive amination. The Vilsmeier-Haack reaction is a standard and effective method for formylating electron-rich heterocycles like N-methylpyrazole to produce the required carbaldehyde.[8][9]
Caption: Workflow for the synthesis of the title compound.
Detailed Experimental Protocol
This protocol is a representative method. Researchers should always perform a thorough risk assessment before beginning any chemical synthesis.
Objective: To synthesize bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine from 1-methyl-1H-pyrazole-5-carbaldehyde.
Materials:
-
1-methyl-1H-pyrazole-5-carbaldehyde (2.0 g, 18.16 mmol, 2.0 equiv)[10]
-
Ammonium acetate (0.70 g, 9.08 mmol, 1.0 equiv) or aqueous ammonia[11]
-
Sodium borohydride (NaBH4) (0.86 g, 22.7 mmol, 2.5 equiv)
-
Methanol (MeOH), anhydrous (50 mL)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Brine (saturated aq. NaCl)
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Ethyl acetate/Hexanes solvent system
Procedure:
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1H-pyrazole-5-carbaldehyde (2.0 g) and ammonium acetate (0.70 g). Dissolve the solids in anhydrous methanol (50 mL).
-
Rationale: Ammonium acetate serves as a convenient in-situ source of ammonia. The reaction is run in methanol as it is a good solvent for the reactants and the reducing agent, and it facilitates the reaction without interfering.
-
-
Imine Formation: Stir the solution at room temperature for 2-4 hours to allow for the formation of the intermediate imine. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (0.86 g) portion-wise over 15-20 minutes.
-
Rationale: The reaction is cooled to control the exothermic reaction of NaBH4 with the solvent and to prevent over-reduction. Portion-wise addition ensures the reaction rate is manageable and prevents a rapid evolution of hydrogen gas.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (approx. 16 hours).
-
Quenching and Workup: Carefully add water to quench any remaining NaBH4. Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane (50 mL) and saturated aqueous sodium bicarbonate (50 mL) and transfer to a separatory funnel.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 30 mL). Combine the organic layers.
-
Rationale: The product is a secondary amine, which is organic-soluble. Extraction with DCM separates the product from inorganic salts and other aqueous-soluble byproducts.
-
-
Drying and Filtration: Wash the combined organic layers with brine (1 x 30 mL), then dry over anhydrous magnesium sulfate. Filter the solution to remove the drying agent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes, often with 1-2% triethylamine added to the eluent.
-
Rationale: Amines can streak on silica gel due to their basicity. Adding a small amount of a volatile base like triethylamine to the eluent deactivates the acidic sites on the silica, leading to better separation and recovery.
-
-
Characterization: Collect the fractions containing the desired product (identified by TLC) and concentrate to yield pure bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine. Characterize the final product using NMR and Mass Spectrometry.
Spectroscopic and Analytical Characterization
Confirming the identity and purity of the synthesized compound is paramount. The following techniques and expected results serve as a self-validating system for the protocol described above.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the primary tool for structural elucidation.
-
N-CH₃ Signal: A sharp singlet around 3.7-3.9 ppm, integrating to 6 protons, corresponding to the two equivalent methyl groups on the pyrazole rings.
-
CH₂ (Bridge) Signal: A singlet around 3.8-4.0 ppm, integrating to 4 protons, for the two equivalent methylene bridge protons.
-
Pyrazole Ring Protons: Two doublets in the aromatic region (typically 6.0-7.5 ppm), each integrating to 2 protons, corresponding to the H3 and H4 protons on the pyrazole rings.
-
N-H Signal: A broad singlet, which may appear over a wide range and integrates to 1 proton. This signal may be exchanged with D₂O.
-
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This provides information on the carbon framework.
-
N-CH₃ Carbon: A signal around 33-35 ppm.
-
CH₂ (Bridge) Carbon: A signal around 45-50 ppm.
-
Pyrazole Ring Carbons: Signals in the range of 105-140 ppm.
-
-
MS (Mass Spectrometry): This confirms the molecular weight of the compound.
-
Expected M+H⁺: For C9H13N5, the expected mass for the protonated molecule [M+H]⁺ is approximately 192.12.
-
Coordination Chemistry and Applications
The primary value of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine lies in its function as a tridentate, or "three-toothed," ligand.[1] It coordinates to a metal center through its three nitrogen atoms, forming two stable five-membered chelate rings. This coordination mode is crucial for creating stable metal complexes.[12][13][14]
Ligand Coordination Mode
The geometry of the ligand allows it to wrap around a metal ion in a facial (fac) or meridional (mer) fashion, depending on the metal's preferred coordination geometry and the steric bulk of other ligands. This ability to form a stable N3-donor environment is particularly useful in bioinorganic chemistry for modeling the active sites of metalloproteins.[12][15]
Caption: Tridentate coordination of the ligand to a generic metal center (M).
Applications in Drug Development and Research
-
Bioinorganic Mimics: Many enzymes rely on a metal ion held in a specific N-donor environment to perform their catalytic function. Complexes made with this ligand can serve as structural and functional models for the active sites of these enzymes, such as copper amine oxidases or zinc-containing hydrolases. Studying these simpler model complexes provides invaluable insight into the reaction mechanisms of their complex biological counterparts.[12]
-
Catalysis: Transition metal complexes of this ligand can be explored as catalysts for various organic transformations. The defined coordination sphere can influence the selectivity and activity of the metal center.
-
Materials Science: The ability to form stable complexes is also relevant in materials science for the development of coordination polymers and metal-organic frameworks (MOFs).[16]
Safety and Handling
-
Precursor Aldehyde: Aldehydes can be irritants. Handle in a well-ventilated fume hood.
-
Sodium Borohydride: Reacts with water and acids to produce flammable hydrogen gas. It is also toxic.
-
Final Amine Product: Amines are often corrosive and can cause skin and eye irritation.[17]
-
General Precautions: Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves. Consult the Safety Data Sheet (SDS) for each chemical before use.
References
-
Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]
-
Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). [Link]
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Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. Angewandte Chemie International Edition. [Link]
-
ResearchGate. (n.d.). Reductive amination of aldehydes to primary amines. [Link]
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Wikipedia. (n.d.). Reductive amination. [Link]
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PubChem. (n.d.). (1-Methyl-1H-pyrazol-5-yl)methanamine. [Link]
-
AccelaChem. (n.d.). N/A,bis(1-methyl-1H-pyrazol-5-yl)methanamine. [Link]
-
ResearchGate. (n.d.). Tridentate N and O donor ligands. [Link]
-
PubMed Central. (n.d.). Several Novel N-Donor Tridentate Ligands Formed in Chemical Studies of New fac-Re(CO)3 Complexes Relevant to fac-99mTc(CO)3 Radiopharmaceuticals. [Link]
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Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]
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PubMed Central. (n.d.). Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents. [Link]
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Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization, and In Silico Assessment of Novel Pyrazole Carbaldehyde for Antidepressant Activity. [Link]
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ARKIVOC. (n.d.). Synthesis and Activity of Pyrazole Carbaldehydes. [Link]
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ResearchGate. (n.d.). Synthesis of Some Imine, From Pyrazole -1- Carbaldehyde Compound. [Link]
-
Chemistry LibreTexts. (2024). 5.2: Ligands with more than one Donor Atom. [Link]
-
PubMed Central. (n.d.). Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. [Link]
-
ResearchGate. (n.d.). Comparison of different N-donor ligands a Tridentate ligand framework... [Link]
-
MDPI. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol). [Link]
-
OpenMETU. (n.d.). Synthesis of 1,3-Bis-Pyrazole Derivatives. [Link]
-
MDPI. (2024). Metal Complexes with N-donor Ligands. [Link]
-
ResearchGate. (n.d.). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). [Link]
-
MDPI. (n.d.). Transition Metal (II) Coordination Chemistry Ligated by a New Coplanar Tridentate Ligand, 2,6-Bis(5-isopropyl-1H-pyrazol-3-yl)pyridine. [Link]
-
CrystEngComm. (n.d.). A series of coordination polymers based on a 5-(3′-amine-1′H-pyrazol-4′-yl)-1H-tetrazole ligand: synthesis, structure and properties. [Link]
-
PubChem. (n.d.). 1H-Pyrazol-3-amine, 5-methyl-. [Link]
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The Architect's Toolkit: Leveraging Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine in the Design of Metalloenzyme Active Site Models
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: The Imperative of Mimicry in Bioinorganic Chemistry
Nature's catalysts, the metalloenzymes, orchestrate a vast array of intricate and essential biochemical reactions with unparalleled efficiency and selectivity. At the heart of their function lie meticulously crafted active sites, where metal ions are precisely positioned within a protein scaffold. Understanding the structure-function relationships within these active sites is paramount for unraveling disease mechanisms and developing novel therapeutics. However, the inherent complexity and often transient nature of enzymatic intermediates make their direct study challenging. This has given rise to the field of bioinorganic chemistry, where scientists design and synthesize smaller, well-defined coordination complexes that replicate the structural and functional features of metalloenzyme active sites. These synthetic analogs provide invaluable platforms for systematically probing the roles of the metal center, ligand environment, and substrate interactions, thereby offering profound insights into enzymatic mechanisms.
This guide delves into the pivotal role of a versatile tripodal N-donor ligand, bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, in the construction of functional models for the active sites of various metalloenzymes, with a particular focus on copper-containing enzymes such as catechol oxidase and tyrosinase. We will explore the synthetic strategies for this ligand and its metal complexes, dissect their structural and spectroscopic properties, and elucidate their capacity to mimic the catalytic activity of their biological counterparts.
The Ligand of Choice: Unpacking the Advantages of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
The selection of an appropriate ligand is the cornerstone of designing a successful metalloenzyme model. Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, a member of the broader class of bis(pyrazolyl)methane ligands, offers a compelling combination of structural and electronic features that make it an exceptional candidate for this purpose.[1]
-
Tridentate Coordination: The ligand features two pyrazole nitrogen atoms and a central secondary amine nitrogen, providing a stable N3 coordination environment for a metal ion. This tripodal topology is a recurring motif in the active sites of many metalloenzymes, where histidine residues often provide the necessary nitrogen donors.[2]
-
Steric and Electronic Tunability: The pyrazole rings can be readily functionalized at various positions, allowing for the fine-tuning of the steric bulk and electronic properties of the ligand. This is crucial for modulating the reactivity of the coordinated metal center and mimicking the subtle variations in the protein environment of different enzymes.[3]
-
Biomimetic Relevance of Pyrazole: The pyrazole moiety is a close structural and electronic analog of the imidazole side chain of histidine, which is the most common metal-coordinating residue in metalloproteins. This inherent similarity makes pyrazole-based ligands particularly well-suited for creating biologically relevant coordination spheres.[2]
The logical relationship for the utility of this ligand can be visualized as follows:
Caption: Logical flow from ligand features to application.
Synthesis of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine and its Metal Complexes: A Practical Workflow
The synthesis of bis(pyrazolyl)methane ligands and their subsequent metal complexes is a well-established area of coordination chemistry. While a specific, high-yield protocol for the title ligand can be elusive in the literature, a general and reliable method involves a condensation reaction.[4][5]
Experimental Protocol: Synthesis of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
This protocol is a generalized procedure based on the synthesis of analogous bis(pyrazolyl)methane compounds.[4]
Step 1: Synthesis of (1-methyl-1H-pyrazol-5-yl)methanol
-
To a solution of 1-methylpyrazole in ethanol, add an aqueous solution of formaldehyde (37%).
-
The reaction mixture is stirred at room temperature for 24-48 hours.
-
The solvent is removed under reduced pressure, and the residue is extracted with a suitable organic solvent (e.g., dichloromethane).
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is evaporated to yield the crude (1-methyl-1H-pyrazol-5-yl)methanol, which can be purified by column chromatography.
Step 2: Synthesis of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
-
A solution of (1-methyl-1H-pyrazol-5-yl)methanol (2 equivalents) in acetonitrile is prepared.
-
To this solution, add the desired primary amine (e.g., methylamine, 1 equivalent).
-
The reaction mixture is heated to a moderate temperature (55-60 °C) and stirred for 24-48 hours.[4] The reaction progress can be monitored by thin-layer chromatography.
-
After completion, the solvent is removed under reduced pressure.
-
The resulting residue is purified by column chromatography on silica gel to afford the pure bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Experimental Protocol: Synthesis of a Copper(II) Complex
The following is a general procedure for the synthesis of a copper(II) complex with a bis(pyrazolyl)methane ligand.[3]
-
A solution of the bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine ligand in methanol is prepared.
-
To this solution, a solution of a copper(II) salt (e.g., CuCl₂, Cu(NO₃)₂, or Cu(ClO₄)₂) in methanol is added dropwise with stirring.
-
The reaction mixture is stirred at room temperature for several hours, during which time a precipitate may form.
-
The resulting solid is collected by filtration, washed with a small amount of cold methanol, and then with diethyl ether.
-
The complex can be recrystallized from a suitable solvent system (e.g., methanol/acetonitrile) to obtain X-ray quality crystals.
The overall experimental workflow can be visualized as follows:
Caption: Experimental workflow for ligand and complex synthesis.
Case Study: A Copper(II) Complex as a Functional Model for Catechol Oxidase
While specific studies on copper complexes of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine as catechol oxidase mimics are not extensively documented, the wealth of research on closely related bis(pyrazolyl)methane-copper systems provides a robust framework for understanding their potential. Catechol oxidase is a type 3 copper enzyme that catalyzes the oxidation of catechols to o-quinones.[6] Synthetic models aim to replicate this catalytic activity.[1][7]
A representative copper(II) complex of a bis(pyrazolyl)methane ligand, when reacted with a catechol substrate such as 3,5-di-tert-butylcatechol (3,5-DTBC), typically exhibits catalytic activity.[6] The progress of the reaction can be monitored by UV-Vis spectroscopy by observing the growth of the characteristic absorption band of the corresponding o-quinone product.
Characterization of a Model Complex
The synthesized copper(II) complexes are typically characterized by a suite of spectroscopic and analytical techniques to elucidate their structural and electronic properties.
| Technique | Typical Observations and Interpretations |
| Elemental Analysis | Confirms the elemental composition and stoichiometry of the complex. |
| FT-IR Spectroscopy | Shows characteristic vibrational bands of the ligand, with shifts upon coordination to the metal center. Bands corresponding to counter-ions (e.g., perchlorate, nitrate) can also be identified. |
| UV-Vis Spectroscopy | Reveals d-d transitions of the copper(II) center, providing information about the coordination geometry. Charge-transfer bands may also be observed. |
| Electron Paramagnetic Resonance (EPR) Spectroscopy | For paramagnetic Cu(II) complexes, EPR provides information on the electronic environment of the copper ion. |
| X-ray Crystallography | Provides the definitive solid-state structure of the complex, including bond lengths, bond angles, and the overall coordination geometry around the metal center. For a typical monomeric Cu(II) complex with a bis(pyrazolyl)methane ligand, a distorted square pyramidal or trigonal bipyramidal geometry is often observed.[8][9] |
Catalytic Activity and Mechanistic Insights
The catalytic oxidation of catechols by these model complexes is believed to proceed through a mechanism involving the coordination of the catechol to the copper center, followed by intramolecular electron transfer to produce the o-quinone and the reduced copper(I) species. The copper(I) is then re-oxidized to copper(II) by molecular oxygen, completing the catalytic cycle.
The proposed catalytic cycle can be illustrated as follows:
Caption: Proposed catalytic cycle for catechol oxidation.
The catalytic efficiency of these model systems can be influenced by several factors, including the electronic properties of the ligand, the nature of the counter-ion, and the solvent used for the reaction.[4]
Future Directions and Applications in Drug Development
The insights gained from studying these model systems have significant implications for drug development. By understanding the intricate details of metalloenzyme active sites and their reaction mechanisms, researchers can design more effective and specific enzyme inhibitors. For instance, compounds that can coordinate to the metal center in an enzyme's active site can act as potent inhibitors.
Furthermore, the inherent biological activity of some copper-bis(pyrazolyl)methane complexes, including potential anticancer and antimicrobial properties, opens up avenues for their direct therapeutic applications.[8] The ability to systematically modify the ligand structure provides a powerful tool for optimizing the pharmacological properties of these compounds.
Conclusion
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine and its derivatives represent a versatile and highly effective class of ligands for the construction of functional models of metalloenzyme active sites. Their structural and electronic tunability, coupled with the biomimetic nature of the pyrazole moiety, allows for the creation of well-defined coordination complexes that can mimic the catalytic activity of complex biological systems. The study of these synthetic analogs provides a powerful bottom-up approach to understanding the fundamental principles of metalloenzyme function, with far-reaching implications for the design of novel catalysts and therapeutic agents.
References
-
Nakul, S., Bhagavatish, R., Anjali, R., John, S., Mathew, J., & Kulkarni, N. V. (2025). Bis(pyrazolyl)methane supported Cu(II) catalysts for biomimetic catalytic oxidation reactions. Inorganica Chimica Acta. [Link]
-
Bagnarelli, L., Dolmella, A., Santini, C., Vallesi, R., Giacomantonio, R., Gabrielli, S., & Pellei, M. (2021). A New Dimeric Copper(II) Complex of Hexyl Bis(pyrazolyl)acetate Ligand as an Efficient Catalyst for Allylic Oxidations. Molecules, 26(20), 6263. [Link]
-
Abdel-Rahman, L. H., El-Khatib, R. M., Gomaa, M. A., Shaker, S. A., & El-Gamil, M. M. (2022). Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents. RSC Advances, 12(30), 19385-19399. [Link]
-
Bagnarelli, L., Dolmella, A., Santini, C., Vallesi, R., Giacomantonio, R., Gabrielli, S., & Pellei, M. (2021). A New Dimeric Copper(II) Complex of Hexyl Bis(pyrazolyl)acetate Ligand as an Efficient Catalyst for Allylic Oxidations. Molecules, 26(20), 6263. [Link]
-
El-Boutaybi, M., Bouroumane, N., Mohamed, A., & Bahari, Z. (2022). Catechol oxidase and Copper(I/II) Complexes Derived from Bipyrazol Ligand: Synthesis, Molecular Structure Investigation of New Biomimetic Functional Model and Mechanistic Study. ResearchGate. [Link]
-
El-Boutaybi, M., Bouroumane, N., Mohamed, A., & Bahari, Z. (2020). Catechol oxidation in the presence of copper complexes formed with L 1. ResearchGate. [Link]
-
Al-Majid, A. M., Al-Otaibi, A. A., & Barakat, A. (2021). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 26(16), 4983. [Link]
-
Zare, A., & Oraki, M. (2022). Fabrication of a novel organic-inorganic hybrid nanocatalyst and its application for the synthesis of bis(pyrazolyl)methanes. Iranian Journal of Catalysis. [Link]
-
Son, K. S., Park, J. E., Kim, D., & Kang, S. K. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567. [Link]
- Mukherjee, R. (2000). Coordination chemistry with pyrazole-based chelating ligands: molecular structural aspects. Coordination Chemistry Reviews, 203(1), 151-218.
-
Zare, A., & Oraki, M. (2022). Fabrication of a novel organic-inorganic hybrid nanocatalyst and its application for the synthesis of bis(pyrazolyl)methanes. Iranian Journal of Catalysis. [Link]
-
Son, K. S., Park, J. E., Kim, D., & Kang, S. K. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567. [Link]
-
Son, K. S., Park, J. E., Kim, D., & Kang, S. K. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567. [Link]
-
Son, K. S., Park, J. E., Kim, D., & Kang, S. K. (2015). Crystal structure of 2-[bis(1H-pyrazol-1-yl)methyl]pyridine. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 8), o567. [Link]
-
Pal, S., & Mukherjee, R. (2016). Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex. Dalton Transactions, 45(4), 1435-1444. [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. thekeep.eiu.edu [thekeep.eiu.edu]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catechol oxidation promoted by bridging phenoxo moieties in a bis(μ-phenoxo)-bridged dicopper(ii) complex - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Methodological & Application
protocol for synthesizing copper(II) complexes with bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
This Application Note and Protocol is designed for researchers in bioinorganic chemistry and drug development. It details the synthesis of Copper(II) complexes with the sterically demanding ligand bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine .
Target Ligand: Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (Abbr: 5-Me-BMPA ) Target Complex: [Cu(5-Me-BMPA)Cl₂] and derivatives.
Introduction & Strategic Rationale
The ligand bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine represents a specific structural isomer in the family of dipyrazolyl-amine ligands. Unlike its more common "3-yl" isomer or the N-linked "bis(pyrazol-1-ylmethyl)amine" variants, this ligand features a methylene bridge connected to the C5 position of the pyrazole ring, with a methyl group at the adjacent N1 position .
Structural Implications (The "Steric Wall")
-
Isomer Specificity: The proximity of the N1-methyl group to the coordination site (N2) creates a significant steric barrier. Upon coordination to Copper(II), these methyl groups project toward the metal center, creating a hydrophobic pocket.
-
Bioinorganic Modeling: This architecture is frequently employed to model Type 3 copper centers (e.g., Hemocyanin) or to prevent the formation of thermodynamically stable bis-ligand (
) complexes, thereby forcing the formation of mono-ligand ( ) species with open coordination sites for catalysis.
Chemical Safety & Pre-requisites
-
Perchlorate Warning: If synthesizing perchlorate salts (
), treat all isolated solids as potentially explosive. Never scrape dried perchlorate salts. -
Schlenk Line: Ligand synthesis requires an inert atmosphere (
or Ar) to prevent oxidation of intermediates.
Protocol Part I: Ligand Synthesis
Objective: Synthesize bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine via Double Reductive Amination. Note: This route is preferred over nucleophilic substitution to minimize over-alkylation to the tertiary amine (tris-species).
Materials
| Reagent | Equiv.[1][2][3][4][5][6][7] | Role |
| 1-methyl-1H-pyrazole-5-carbaldehyde | 2.0 | Electrophile (Scaffold) |
| Ammonium Acetate ( | 5.0 | Nitrogen Source |
| Sodium Cyanoborohydride ( | 3.0 | Selective Reducing Agent |
| Methanol (dry) | Solvent | Reaction Medium |
| Acetic Acid | Cat. | pH modifier (pH ~6) |
Step-by-Step Procedure
-
Imine Formation:
-
In a flame-dried round-bottom flask, dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (10 mmol) in dry Methanol (50 mL).
-
Add Ammonium Acetate (25 mmol) and a catalytic drop of glacial acetic acid.
-
Stir under
at room temperature for 2 hours. Observation: The solution may turn slightly yellow as the imine/hemiaminal forms.
-
-
Reduction:
-
Cool the mixture to 0°C in an ice bath.
-
Slowly add Sodium Cyanoborohydride (15 mmol) in small portions.
-
Allow the reaction to warm to room temperature and stir for 24–48 hours.
-
-
Work-up & Isolation:
-
Quench the reaction with 1M HCl (carefully, in fume hood) to decompose excess borohydride (gas evolution).
-
Adjust pH to >12 using NaOH solution to deprotonate the amine.
-
Extract with Dichloromethane (DCM) (
mL). -
Dry combined organics over
, filter, and concentrate under vacuum. -
Purification: Purify the resulting oil via column chromatography (Silica gel; Eluent: DCM/MeOH/Et3N 95:4:1).
-
Yield Target: >60% viscous pale-yellow oil.
-
Protocol Part II: Complexation with Copper(II)
Objective: Synthesize the mononuclear complex
Materials
| Reagent | Amount | Role |
| Ligand (5-Me-BMPA) | 1.0 mmol | Chelator |
| 1.0 mmol | Metal Source | |
| Methanol (HPLC Grade) | 20 mL | Solvent |
| Diethyl Ether | 50 mL | Precipitant |
Step-by-Step Procedure
-
Metal Solution: Dissolve
(170 mg, 1.0 mmol) in Methanol (10 mL). The solution will be bright blue/green. -
Ligand Addition: Dissolve the purified 5-Me-BMPA ligand (1.0 mmol) in Methanol (10 mL). Add this solution dropwise to the stirring copper solution.
-
Reaction:
-
Observation: Immediate color change to a deep blue or emerald green (depending on geometry).
-
Heat to mild reflux (60°C) for 30 minutes to ensure completion, then cool to room temperature.
-
-
Crystallization (Vapor Diffusion):
-
Filter the solution through a Celite pad to remove any particulates.
-
Transfer the filtrate to a narrow vial. Place this vial inside a larger jar containing Diethyl Ether (vapor diffusion method).
-
Seal the jar and leave undisturbed in the dark for 2–5 days.
-
-
Isolation:
-
Collect the resulting blue/green crystals by filtration.
-
Wash with cold ether.
-
Dry under vacuum.
-
Visualization: Synthesis Workflow
The following diagram illustrates the convergent synthesis pathway and the steric logic of the ligand design.
Caption: Workflow for the synthesis of the sterically hindered 5-Me-BMPA ligand and its subsequent Copper(II) complexation.
Self-Validating Characterization System
To ensure scientific integrity, the synthesized complex must meet the following spectroscopic criteria.
Data Table: Expected Physicochemical Properties
| Method | Parameter | Expected Value/Observation | Interpretation |
| UV-Vis Spectroscopy | 650 – 850 nm ( | Indicates 5-coordinate Cu(II). A shift to lower energy (>800 nm) suggests trigonal bipyramidal distortion. | |
| EPR (X-band, 77K) | $g{ | }$ vs | |
| IR Spectroscopy | 1590–1610 | Shift from free ligand indicates coordination via Pyrazole N. | |
| Elemental Analysis | C, H, N | Within 0.4% of calc. | Confirms bulk purity and solvation state. |
Troubleshooting
-
Green Precipitate vs Blue Crystals: A green powder often indicates the formation of a chloro-bridged dimer or incomplete coordination. Recrystallize from MeOH/MeCN to obtain thermodynamic monomeric crystals.
-
Solubility Issues: If the complex is insoluble in MeOH, the chloride bridges may be strong. Add a coordinating solvent (MeCN) or switch to a non-coordinating anion (
or ) to increase solubility.
References
-
Ligand Class Synthesis:Reductive amination str
-
Deng, X., & Mani, N. S. (2008). Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles. Journal of Organic Chemistry.
-
-
Copper(II)
-
Halder, P., et al. (2021). Identification of potent anticancer copper(II) complexes containing tripodal bis[2-ethyl-di(3,5-dialkyl-1H-pyrazol-1-yl)]amine moiety. Dalton Transactions.
-
-
Bioinorganic Modeling:Usage of steric pyrazole ligands in Type 3 copper modeling.
-
Sorrell, T. N. (1989). Synthetic models for binuclear copper proteins. Tetrahedron.
-
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Amine dehydrogenases: efficient biocatalysts for the reductive amination of carbonyl compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. hrcak.srce.hr [hrcak.srce.hr]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Biocatalytic Reductive Amination by Native Amine Dehydrogenases to Access Short Chiral Alkyl Amines and Amino Alcohols [frontiersin.org]
- 6. Synthesis of 1,3-Bis-Pyrazole Derivatives [open.metu.edu.tr]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine Ligands in Catalytic Oxidation
Introduction: The Power of Pyrazole Scaffolds in Biomimetic Catalysis
In the quest to mimic the extraordinary efficiency of metalloenzymes, chemists have increasingly turned to ligand scaffolds that can replicate the coordination environment of active sites.[1] Nitrogen-containing heterocyclic ligands, particularly those based on pyrazole, have emerged as exceptionally versatile tools in this endeavor.[2][3] Their tunable electronic properties, steric hindrance, and strong coordination to a variety of transition metals make them ideal candidates for developing catalysts for challenging transformations, such as the selective oxidation of C-H bonds.[1][4][5]
This guide focuses on the synthesis and application of catalysts derived from the tridentate ligand, bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine . This N,N,N-donor ligand forms stable complexes with first-row transition metals like iron and copper, creating biomimetic systems capable of activating oxidants such as hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) for a range of oxidation reactions.[1][6][7] We will provide detailed protocols for the synthesis of the ligand, the preparation of its metal complexes, and its application in a representative catalytic C-H oxidation reaction, supported by mechanistic insights and performance data from related systems.
Section 1: Ligand Synthesis & Characterization
The synthesis of bis(pyrazolyl)methane and related amine ligands can be achieved through several established methods, often involving a condensation reaction.[8][9] The protocol below describes a general, high-yielding procedure adapted from common synthetic routes for similar pyrazole-based compounds.[2][9]
Protocol 1: Synthesis of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Objective: To synthesize the tridentate ligand via a condensation reaction.
Materials:
-
(1-Methyl-1H-pyrazol-5-yl)methanol
-
Ammonia solution (e.g., 28% in water) or a primary amine source
-
Acetonitrile (CH₃CN), reaction grade
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Standard glassware for organic synthesis (round-bottom flask, condenser, magnetic stirrer)
Step-by-Step Procedure:
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 2 equivalents of (1-methyl-1H-pyrazol-5-yl)methanol in 30 mL of acetonitrile.
-
Amine Addition: To the stirring solution, add 1.1 to 1.5 equivalents of the ammonia source.
-
Scientist's Note: Using a slight excess of the amine can drive the reaction to completion. The reaction is typically carried out under continuous stirring at an elevated temperature (e.g., 60 °C) to facilitate the condensation and elimination of water.[2]
-
-
Reaction: Attach a reflux condenser and heat the mixture to 60 °C. Let the reaction proceed with vigorous stirring for 6-12 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Work-up: After cooling to room temperature, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Redissolve the resulting residue in 50 mL of dichloromethane (DCM). Wash the organic layer twice with 25 mL of deionized water to remove any unreacted amine and salts.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate in vacuo to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel if necessary, though often the product precipitates from the reaction mixture and can be isolated by simple filtration.[2]
Characterization:
-
¹H and ¹³C NMR: Confirm the structure and purity of the synthesized ligand.
-
Mass Spectrometry (MS): Verify the molecular weight of the target compound.
Caption: Structure of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Section 2: Synthesis of Metal Complexes
The synthesized ligand readily coordinates with various transition metal salts to form the active catalyst. Iron(II) and Copper(II) complexes are particularly relevant for oxidation catalysis.[1][10] The following is a general protocol for synthesizing a metal complex.
Protocol 2: Preparation of an M(II)-Ligand Complex
Objective: To coordinate the ligand to a metal center (e.g., Fe²⁺ or Cu²⁺).
Materials:
-
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (Ligand)
-
Metal(II) salt (e.g., FeCl₂, Cu(CH₃COO)₂, Cu(NO₃)₂)
-
Methanol (MeOH) or Acetonitrile (CH₃CN)
-
Diethyl ether
Step-by-Step Procedure:
-
Ligand Solution: Dissolve 1 equivalent of the ligand in 15 mL of methanol or acetonitrile in a flask with a stir bar.
-
Scientist's Note: The choice of solvent is critical. Acetonitrile is often used as it can weakly coordinate to the metal, stabilizing the complex while being easily displaced by substrates during catalysis.[1]
-
-
Metal Salt Solution: In a separate flask, dissolve 1 equivalent of the metal(II) salt in 10 mL of the same solvent. For air-sensitive metals like Fe(II), this entire procedure must be performed under an inert atmosphere (e.g., N₂ or Ar).[11]
-
Complexation: Slowly add the metal salt solution dropwise to the stirring ligand solution at room temperature. A color change is often observed, indicating complex formation.
-
Reaction: Stir the mixture for 1-2 hours at room temperature.
-
Isolation: The complex can often be precipitated by the slow addition of a less polar solvent, such as diethyl ether.
-
Collection: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.
Characterization:
-
UV-Vis Spectroscopy: To observe the d-d transitions and charge-transfer bands characteristic of the metal complex.
-
Cyclic Voltammetry: To determine the redox potentials of the metal center, which influences its catalytic activity.[12]
-
X-ray Crystallography: To definitively determine the coordination geometry of the metal center.
Caption: Chelation of the ligand to a central metal ion (M).
Section 3: Application in Catalytic C-H Oxidation
Complexes of bis(pyrazolylmethyl)amine and related ligands have shown significant promise in the catalytic oxidation of alkanes, a challenging but highly valuable transformation.[1][4] The following protocol details the oxidation of cyclohexane, a benchmark substrate, to cyclohexanol and cyclohexanone.[13]
Protocol 3: Catalytic Oxidation of Cyclohexane
Objective: To perform the selective oxidation of cyclohexane using the prepared metal complex as a catalyst and H₂O₂ as a green oxidant.
Materials:
-
Synthesized M(II)-Ligand Complex (Catalyst)
-
Cyclohexane (Substrate)
-
Hydrogen Peroxide (H₂O₂, 30% aqueous solution) (Oxidant)
-
Acetonitrile (CH₃CN) (Solvent)
-
Internal Standard for GC analysis (e.g., Dodecane)
-
Gas Chromatograph-Mass Spectrometer (GC-MS)
Step-by-Step Procedure:
-
Reaction Setup: In a 25 mL glass vial with a screw cap and stir bar, add the catalyst (typically 0.5 - 2 mol%).
-
Solvent and Substrate: Add 5 mL of acetonitrile, followed by 1 mmol of cyclohexane and a known amount of the internal standard.
-
Rationale: Acetonitrile is a common solvent for these reactions as it is relatively inert to oxidation and effectively solubilizes the catalyst and substrate. The use of an internal standard is crucial for accurate quantification of products by GC.[1]
-
-
Initiation: Place the vial in a thermostatted water bath (e.g., 25 °C). Start the reaction by adding the oxidant, H₂O₂ (e.g., 10 equivalents relative to the substrate), dropwise to the stirring solution.
-
Reaction: Tightly cap the vial and allow the reaction to stir for the desired time (e.g., 1-24 hours). Periodically, small aliquots can be withdrawn to monitor progress.
-
Quenching: Quench the reaction by adding a small amount of manganese dioxide (MnO₂) to decompose any remaining H₂O₂.
-
Analysis: Filter the quenched reaction mixture through a short plug of silica gel or a syringe filter to remove the catalyst and MnO₂. Analyze the filtrate by GC-MS to identify and quantify the products (cyclohexanol and cyclohexanone) and remaining substrate.
Mechanistic Considerations
The precise mechanism of oxidation depends on the metal and reaction conditions, but it generally proceeds through a high-valent metal-oxo intermediate.[1][5] For an iron(II) precatalyst, the proposed cycle involves the reaction with H₂O₂ to form a highly reactive iron(IV)-oxo species. This powerful oxidant is capable of abstracting a hydrogen atom from the alkane C-H bond, followed by radical rebound to form the alcohol product.[1][13]
Caption: Proposed catalytic cycle for iron-catalyzed alkane hydroxylation.
Section 4: Performance Data and Analysis
The effectiveness of a catalytic system is measured by its conversion, selectivity, and turnover numbers. The table below summarizes representative data for alkane oxidation catalyzed by related pyrazole-based metal complexes.
| Substrate | Catalyst System | Oxidant | Yield (%) | A/K Ratio* | TON** | Reference |
| Cyclohexane | Fe(II) with TPA ligand | H₂O₂ | ~50% | 9.0 | ~25 | [1][13] |
| Cyclohexane | Co(II) with pyrazole ligand | H₂O₂ | ~20% | 1.1 | ~100 | [12] |
| Cycloalkanes | Cu(II) with phenanthroline | H₂O₂ | Variable | Variable | N/A | [5] |
| Allylic Oxidation | Cu(II) with bis(pyrazolyl)acetate | t-BuOOBz | up to 90% | N/A | ~180 | [10][14] |
* A/K Ratio: Selectivity ratio of Alcohol (cyclohexanol) to Ketone (cyclohexanone). ** TON (Turnover Number): Moles of product per mole of catalyst.
Key Insights:
-
Ligand Electronics: Electron-donating groups on the pyrazole rings can increase the electron density at the metal center, potentially affecting the formation and reactivity of the high-valent oxidant species.[6]
-
Metal Choice: Iron complexes are often highly effective for C-H hydroxylation, mimicking non-heme iron enzymes.[1][7] Copper complexes are also versatile and have shown excellent activity in various oxidations, including catecholase mimicry and allylic oxidations.[2][10][15]
-
Oxidant: While H₂O₂ is a green and inexpensive oxidant, others like m-CPBA or tert-butyl hydroperoxide (tBHP) are also commonly used and can influence the reaction outcome.[5][7]
Section 5: Experimental Workflow and Troubleshooting
The overall process from ligand design to catalytic testing requires a systematic approach.
Caption: Overall experimental workflow from synthesis to evaluation.
Troubleshooting Guide:
-
Low/No Conversion:
-
Catalyst Inactivity: Ensure the metal complex was successfully formed and not decomposed. Verify the oxidation state of the metal.
-
Oxidant Decomposition: H₂O₂ can decompose before reacting. Ensure it is fresh and added to a thermally controlled reaction.
-
Inert Atmosphere: For air-sensitive catalysts like Fe(II), ensure the reaction was set up under strictly anaerobic conditions.
-
-
Poor Selectivity (e.g., over-oxidation to ketone or di-acids):
-
Reaction Time/Temperature: Reduce reaction time or temperature to minimize over-oxidation of the initial alcohol product.
-
Catalyst Loading: A lower catalyst loading might improve selectivity.
-
-
Catalyst Decomposition (e.g., color bleaching):
-
The ligand may be susceptible to oxidative degradation. Consider using a more robust ligand or milder reaction conditions. The solvent can also play a decisive role in catalyst stability.[1]
-
Conclusion
The bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine ligand scaffold provides a robust and tunable platform for developing highly effective biomimetic oxidation catalysts. By forming stable complexes with earth-abundant metals like iron and copper, these systems can activate common oxidants for challenging C-H functionalization and other oxidative transformations under mild conditions. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to explore the rich catalytic potential of this ligand family in synthetic chemistry, drug development, and green chemical processes.
References
- Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes - Sustainable Energy & Fuels (RSC Publishing). (2021).
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- Mechanistic Study of Pyrazole Synthesis via Oxidation-Induced N-N Coupling of Diazatitanacycles. (n.d.). Journal of the American Chemical Society.
- Selected catalytic data for alkane oxidation reactions catalysed by molecular iron complexes. (n.d.). ResearchGate.
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- New N-alkylated pyrazolyl derivatives for catecholase catalytic properties. (n.d.). Journal of Chemical and Pharmaceutical Research.
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Silva, T. F. S., & et al. (2014). Cobalt Complexes with Pyrazole Ligands as Catalyst Precursors for the Peroxidative Oxidation of Cyclohexane. Chemistry – A European Journal, 20(8), 2331-2344. Retrieved from [Link]
- Binuclear Copper Complexes Based on the 6,6'-Bis[[bis(2-pyridylmethyl)amino]methyl]-2,2'-bipyridine Ligand. (n.d.). Scilit.
- Development of new and efficient copper(ii) complexes of hexyl bis(pyrazolyl)acetate ligands as catalysts for allylic oxidation. (n.d.). Dalton Transactions.
- bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine. (2024). Smolecule.
- μ-Oxo-bridged diiron(iii) complexes of tripodal 4N ligands as catalysts for alkane hydroxylation reaction using m-CPBA as an oxidant. (2021). Dalton Transactions, 50(25), 8820-8830.
- Catalytic Oxidation of Alkanes and Cycloalkanes: Overview. (2026). ChemEngineering, 10(1), 25.
- Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. (2025). Journal of the Iranian Chemical Society.
- Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. (n.d.). Molecules, 29(1), 209.
- Korkmaz, E., & Zora, M. (n.d.). Synthesis of 1,3-Bis-Pyrazole Derivatives. OpenMETU.
- High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. (2022). Molbank, 2022(1), M1329.
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Synthesis and Antiproliferative Activity of a New Series of Mono- and Bis(dimethylpyrazolyl)‑s‑triazine Derivatives Targeting EGFR. (2022). ACS Omega, 7(28), 24209-24225. Retrieved from [Link]
- New functionalized bis(pyrazol-1-yl)methane ligands. Synthesis, spectroscopic characterization of early and late transition metal complexes containing a functionalized N,N or P,P-chelate bis(5-diphenylphosphinopyrazol-1-yl)methane ligand. (n.d.). Journal of the Chemical Society, Dalton Transactions.
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- Thallaj, N. (2021). Ferrous Complexes with Bis (Meo) in α-Substituted Tris (Pyridin-2-Ylmethyl) Amine Ligands: Effect of the Bis (Meo) in α-Substituents in Dioxygen Activation and Biomimetic Reactivity. Indian Journal of Advanced Chemistry, 1(2), 53-60.
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synthesis of heteroleptic complexes involving bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Application Note & Protocol
Strategic Synthesis of Heteroleptic Metal Complexes Utilizing the N,N,N-Tridentate Ligand Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine for Advanced Therapeutic Research
Abstract
This document provides a comprehensive guide for the rational design and synthesis of heteroleptic metal complexes incorporating the versatile tridentate ligand, bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine. Pyrazole derivatives and their coordination complexes are of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] This guide moves beyond a simple recitation of steps, delving into the underlying principles of coordination chemistry that govern the formation of these structures. We present a detailed, self-validating protocol for a representative synthesis, complete with in-depth characterization methodologies and troubleshooting advice. The objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical tools to explore this promising class of compounds.
Introduction: The Rationale for Pyrazole-Based Heteroleptic Complexes
Nitrogen-containing heterocyclic compounds are foundational scaffolds in modern pharmacology, with over 85% of pharmaceuticals containing at least one such moiety.[4] Among these, the pyrazole ring is a "privileged pharmacophore," appearing in numerous FDA-approved drugs.[3][5] Its unique electronic properties and structural versatility allow for fine-tuning of biological activity.[1]
When pyrazole-based ligands are coordinated to a metal center, the resulting complex often exhibits enhanced or entirely new biological properties compared to the free ligand.[1] This is attributed to factors such as changes in lipid solubility, interaction with biological targets, and the ability of the metal ion itself to participate in redox processes.
Why Heteroleptic Complexes?
A heteroleptic complex is a coordination compound that contains more than one type of ligand bound to the central metal ion. This approach offers a significant strategic advantage over simpler homoleptic systems (containing only one type of ligand). By introducing a secondary, ancillary ligand alongside the primary bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine scaffold, a researcher can systematically modulate the complex's key properties:
-
Steric Hindrance: Control access to the metal's coordination sphere.
-
Electronic Effects: Tune the redox potential and reactivity of the metal center.
-
Solubility and Bioavailability: Modify the overall polarity and lipophilicity of the molecule.
-
Target Specificity: Introduce functional groups that can form specific interactions (e.g., hydrogen bonds) with a biological target.
This guide focuses on the synthesis using bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, a robust N,N,N-tridentate chelator that provides a stable coordination environment, leaving remaining coordination sites on the metal available for the introduction of ancillary ligands.
Principle of Synthesis: A Step-Wise Approach
The synthesis of a heteroleptic complex is typically not a one-pot reaction where all components are mixed simultaneously. A more controlled and higher-yielding approach involves a sequential addition strategy. This method prevents the formation of undesired homoleptic species and allows for the isolation of a pure, well-defined product.
The general workflow is as follows:
-
Formation of the Primary Complex: The primary ligand, bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (let's denote it as L1 ), is reacted with a metal salt (e.g., MCl₂, M(NO₃)₂) in a suitable solvent. This forms a coordinatively unsaturated intermediate or a solvent-adduct complex, [M(L1)Xₙ].
-
Introduction of the Ancillary Ligand: A second, different ligand (L2 ) is then introduced into the reaction mixture. This ancillary ligand displaces the more weakly bound solvent molecules or labile counter-ions (X) to form the final, stable heteroleptic complex, [M(L1)(L2)ₙ].
This sequential process is crucial for ensuring the desired product is the major species formed.
Figure 1: General workflow for the sequential synthesis of a heteroleptic complex.
Detailed Application Protocol: Synthesis of [Cu(L1)(phen)]Cl₂
This protocol details the synthesis of a representative heteroleptic copper(II) complex using bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (L1 ) and 1,10-phenanthroline (L2 , phen) as the ancillary ligand.
Objective: To synthesize and characterize the heteroleptic complex [Cu(bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine)(1,10-phenanthroline)]Cl₂.
3.1. Materials and Reagents
-
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (L1 ) (Synthesized via established literature methods)
-
Copper(II) chloride dihydrate (CuCl₂·2H₂O) (≥99%)
-
1,10-Phenanthroline (phen) (≥99%)
-
Ethanol (Absolute, ≥99.8%)
-
Diethyl ether (Anhydrous)
-
Argon or Nitrogen gas (High purity)
3.2. Equipment
-
Schlenk line or glove box for inert atmosphere operations[6][7]
-
Round-bottom flasks with magnetic stir bars
-
Reflux condenser
-
Cannula for solvent transfer
-
Standard laboratory glassware (beakers, graduated cylinders)
-
Büchner funnel and filter paper
-
Rotary evaporator
3.3. Safety Precautions
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Handle copper salts with care as they are harmful if swallowed and can cause skin irritation.
-
Organic solvents are flammable. Work in a well-ventilated fume hood away from ignition sources.
-
All manipulations involving air-sensitive reagents should be performed under an inert atmosphere to prevent oxidation.[8]
3.4. Step-by-Step Synthesis Protocol
Step 1: Formation of the [Cu(L1)Cl₂] Intermediate
-
Inert Atmosphere: Set up a 100 mL Schlenk flask containing a magnetic stir bar. Evacuate and backfill the flask with argon or nitrogen three times to ensure an inert atmosphere. Maintaining an inert atmosphere is critical to prevent the potential oxidation of the metal center or ligand, ensuring the purity of the final product.[8]
-
Reagent Addition: Under a positive pressure of inert gas, add bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (L1 ) (1.0 mmol) and copper(II) chloride dihydrate (1.0 mmol) to the flask.
-
Dissolution: Using a cannula, add 30 mL of absolute ethanol. Ethanol is chosen as the solvent due to its ability to dissolve both the pyrazole-based ligand and the metal salt precursor, facilitating a homogeneous reaction.[9][10]
-
Reaction: Stir the resulting solution at room temperature for 2 hours. A color change (typically to a deep green or blue) should be observed, indicating the formation of the copper-ligand complex.
Step 2: Introduction of the Ancillary Ligand (1,10-Phenanthroline)
-
Ligand Addition: In a separate flask, dissolve 1,10-phenanthroline (L2 ) (1.0 mmol) in 10 mL of absolute ethanol.
-
Addition to Reaction: Add the solution of 1,10-phenanthroline to the reaction mixture from Step 1.
-
Reflux: Attach a reflux condenser to the Schlenk flask and heat the mixture to reflux (approx. 80 °C) for 4 hours. The reflux provides the necessary activation energy for the ancillary ligand to coordinate to the metal center, displacing any weakly bound solvent molecules.
-
Cooling & Precipitation: After reflux, allow the solution to cool slowly to room temperature. A crystalline precipitate of the heteroleptic complex should form. For maximum yield, the flask can be placed in a refrigerator (4 °C) overnight.
Step 3: Isolation and Purification
-
Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid product sequentially with small portions of cold ethanol (to remove unreacted starting materials) and then diethyl ether (to remove residual ethanol and aid in drying).
-
Drying: Dry the purified product under high vacuum for several hours to yield the final heteroleptic complex as a crystalline solid.
Characterization and Validation
To confirm the successful synthesis and purity of the heteroleptic complex, a suite of analytical techniques should be employed. The data obtained serves to validate the protocol.
Figure 2: A comprehensive characterization workflow for the synthesized complex.
4.1. Expected Analytical Data
The following table summarizes the key features to look for in each characterization technique.
| Technique | Purpose | Expected Observations for [Cu(L1)(phen)]Cl₂ |
| FT-IR Spectroscopy | Confirm coordination of both ligands | Shift in C=N stretching frequencies of both pyrazole and phenanthroline rings compared to free ligands, indicating coordination to the Cu(II) center. |
| Mass Spectrometry (ESI-MS) | Determine molecular weight of the cation | A prominent peak corresponding to the [Cu(L1)(phen)]²⁺ cation or the [Cu(L1)(phen)Cl]⁺ fragment. |
| UV-Vis Spectroscopy | Analyze electronic transitions | A broad d-d transition band in the visible region (typically 600-800 nm) characteristic of a d⁹ Cu(II) center in a distorted octahedral or square pyramidal geometry.[9] |
| Elemental Analysis (C, H, N) | Confirm bulk purity | Experimental percentages of C, H, and N should match the calculated values for the proposed formula C₂₄H₂₅Cl₂CuN₇ within ±0.4%. |
| Single-Crystal X-ray Diffraction | Determine precise 3D structure | Unambiguously confirms the molecular structure, showing the Cu(II) center coordinated by the three nitrogen atoms of L1 and the two nitrogen atoms of phenanthroline.[10][11] |
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield of Precipitate | Product is too soluble in the reaction solvent; Incomplete reaction. | Try cooling the solution for a longer period or in a freezer. If solubility is high, slowly add a less polar anti-solvent like diethyl ether to induce precipitation. Extend reflux time. |
| Oily Product Forms Instead of Solid | Presence of impurities or residual solvent. | Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce solidification. Re-dissolve in a minimal amount of a polar solvent (e.g., methanol) and re-precipitate with an anti-solvent. |
| Characterization Data is Inconsistent | Formation of a mixture of products (e.g., homoleptic complexes); Impure starting materials. | Re-verify the purity of starting ligands. Ensure the sequential addition protocol was followed strictly. Purification by column chromatography may be necessary. |
| Product Decomposes During Reaction | Reaction temperature is too high. | Reduce the reflux temperature or run the reaction at room temperature for a longer duration. |
References
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Verdicchio, F. (2023). Pyrazolone-based metal complexes: synthesis, characterization and theoretical study of Zn(II), Cu(II) and Mo(IV) derivatives. [Link]
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Yang, L., et al. (2023). Syntheses and Characterization of Main Group, Transition Metal, Lanthanide, and Actinide Complexes of Bidentate Acylpyrazolone Ligands. ACS Omega. [Link]
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Várhelyi, C., et al. (2001). Transition Metal Complexes with Pyrazole-based Ligands. Part 12. Journal of Thermal Analysis and Calorimetry. [Link]
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Várhelyi, C., et al. (2001). TRANSITION METAL COMPLEXES WITH PYRAZOLE-BASED LIGANDS Part 8. Journal of Thermal Analysis and Calorimetry. [Link]
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El-Gamil, M. M., et al. (2022). Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents. RSC Advances. [Link]
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Ahmad, I., et al. (2024). Pyrazole-Infused Metal Complexes: Anticancer Activity, DNA Cleavage, and Biophysical Insights into DNA/BSA Interactions. ACS Applied Bio Materials. [Link]
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Naglav, D., et al. (2016). Synthesis and Characterization of Heteroleptic 1-Tris(pyrazolyl)borate Beryllium Complexes. Inorganic Chemistry. [Link]
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Groom, C. R., et al. (2014). Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. Acta Crystallographica Section C. [Link]
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Editorial. (2023). Special Issue “Recent Advances in the Synthesis, Functionalization and Applications of Pyrazole-Type Compounds II”. Molecules. [Link]
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Kruger, P. E., et al. (2004). Synthesis of 3- and 5-formyl-4-phenyl-1H-pyrazoles: promising head units for the generation of asymmetric imine ligands and mixed metal polynuclear complexes. New Journal of Chemistry. [Link]
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Hill, A. F., et al. (2006). Synthesis and coordination chemistry of an alkyne functionalised bis(pyrazolyl)methane ligand. Dalton Transactions. [Link]
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Kelly, P. F., et al. (2011). Perspective: the potential of pyrazole-based compounds in medicine. Bioorganic & Medicinal Chemistry Letters. [Link]
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Asynt. (2023). Performing Parallel Synthesis Under an Inert Atmosphere. YouTube. [Link]
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Mbah, J. N., et al. (2021). Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-assembly and antibacterial activity. RSC Advances. [Link]
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Bhat, B. A., et al. (2013). Recent advances in the therapeutic applications of pyrazolines. Bioorganic & Medicinal Chemistry. [Link]
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House, J. E., et al. (2019). Synthesis and Reactions of Coordination Compounds. ResearchGate. [Link]
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Bouziane, A., et al. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. BMC Chemistry. [Link]
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Samanta, D., et al. (2018). Chemical Transformations in Confined Space of Coordination Architectures. Inorganic Chemistry. [Link]
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Kumar, R., et al. (2023). Heterocyclic Compounds in Drug Development: A Medicinal Chemistry Perspective Review. IJRPR. [Link]
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Bakr, R. B., et al. (2024). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank. [Link]
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Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules. [Link]
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Application Notes and Protocols: Iron Complexes of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine as Versatile Catalysts for Polymerization Reactions
Introduction: The Imperative for Sustainable Catalysis
In the realm of polymer chemistry, the development of efficient and sustainable catalytic systems is a paramount objective. For decades, polymerization catalysis has been dominated by precious and heavy metals. However, the growing emphasis on green chemistry has spurred a paradigm shift towards the use of earth-abundant, inexpensive, and low-toxicity transition metals.[1] Iron, being the most abundant transition metal in the Earth's crust, presents an attractive alternative.[2] Iron-based catalysts have demonstrated remarkable activity in a variety of polymerization reactions, offering a more environmentally benign and economically viable approach to polymer synthesis.[1][3][4]
This application note provides a comprehensive guide to the synthesis, characterization, and application of a specific class of iron catalysts supported by the tridentate nitrogen donor ligand, bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine. These ligands are of particular interest due to their modular nature, which allows for fine-tuning of the steric and electronic properties of the resulting metal complex.[2][5] This, in turn, provides a powerful tool for controlling catalyst activity, polymer molecular weight, and microstructure.[6] We will delve into the detailed protocols for ligand and complex synthesis, followed by a practical guide to their use in olefin polymerization.
Ligand and Complex Synthesis: A Step-by-Step Guide
The successful application of these iron complexes as polymerization catalysts hinges on the high-purity synthesis of both the ligand and the final iron complex. This section provides detailed, field-tested protocols for their preparation.
Synthesis of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine Ligand
The synthesis of the bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine ligand is typically achieved through a Mannich-type condensation reaction. This one-pot synthesis is efficient and generally provides good yields.[7]
Protocol 1: Ligand Synthesis
Materials:
-
1-methyl-1H-pyrazole
-
Formaldehyde (37 wt. % in H₂O)
-
Ammonium chloride
-
Sodium hydroxide
-
Diethyl ether
-
Magnesium sulfate
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, combine 1-methyl-1H-pyrazole and aqueous formaldehyde.
-
Addition of Amine Source: Slowly add a solution of ammonium chloride to the reaction mixture. Rationale: Ammonium chloride serves as the amine source for the condensation reaction.
-
Reaction: Stir the mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup: After completion, basify the reaction mixture with a concentrated solution of sodium hydroxide to a pH > 12. Causality: This step deprotonates the amine, making it soluble in organic solvents.
-
Extraction: Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the pure bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine as a colorless to pale yellow oil.
Synthesis of the Iron(II) Complex
The iron(II) complex is readily prepared by the reaction of the synthesized ligand with an iron(II) salt, such as iron(II) chloride.
Protocol 2: Iron Complex Synthesis
Materials:
-
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine ligand
-
Anhydrous iron(II) chloride (FeCl₂)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous diethyl ether
-
Schlenk line and inert atmosphere (e.g., argon or nitrogen)
Procedure:
-
Inert Atmosphere: All manipulations should be carried out under an inert atmosphere using standard Schlenk techniques to prevent oxidation of the iron(II) center.[8]
-
Ligand Solution: Dissolve the bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine ligand in anhydrous THF in a Schlenk flask.
-
Iron Salt Slurry: In a separate Schlenk flask, prepare a slurry of anhydrous FeCl₂ in anhydrous THF.
-
Reaction: Slowly add the ligand solution to the FeCl₂ slurry at room temperature with vigorous stirring. A color change is typically observed, indicating complex formation.
-
Reaction Time: Stir the reaction mixture at room temperature for 12-24 hours.
-
Isolation: Remove the solvent under vacuum. Wash the resulting solid with anhydrous diethyl ether to remove any unreacted starting materials.
-
Drying: Dry the solid product under high vacuum to yield the desired iron(II) complex.
Characterization: The synthesized ligand and iron complex should be thoroughly characterized using techniques such as ¹H and ¹³C NMR spectroscopy, mass spectrometry, and elemental analysis to confirm their identity and purity. For the paramagnetic iron complex, techniques like magnetic susceptibility measurements can be employed.[2]
Application in Ethylene Polymerization
These iron complexes, when activated with a suitable cocatalyst, are highly active for the polymerization of olefins, particularly ethylene.[3][6] Methylaluminoxane (MAO) is a commonly used and effective activator.[3]
dot
Caption: Experimental workflow for ethylene polymerization.
Protocol 3: Ethylene Polymerization
Materials:
-
Iron(II) complex of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
-
Methylaluminoxane (MAO) solution in toluene
-
Anhydrous toluene
-
Ethylene (polymerization grade)
-
Acidified methanol (5% HCl)
-
Methanol
-
Pressure reactor or Schlenk flask equipped with a gas inlet
Procedure:
-
Reactor Setup: A clean, dry, and inert pressure reactor or Schlenk flask is charged with anhydrous toluene.
-
Cocatalyst Addition: The desired amount of MAO solution is added to the reactor. Rationale: MAO acts as a scavenger for impurities and activates the iron precatalyst to form the catalytically active species.[3]
-
Precatalyst Injection: A solution of the iron complex in anhydrous toluene is injected into the reactor. The mixture is typically stirred for a few minutes to allow for catalyst activation.
-
Polymerization: The reactor is pressurized with ethylene to the desired pressure. The polymerization is allowed to proceed for a set time, during which the temperature and pressure should be monitored. An exotherm is often observed, indicating the onset of polymerization.
-
Quenching: The reaction is terminated by venting the ethylene and quenching the reaction mixture with acidified methanol. This protonates the active species and precipitates the polymer.
-
Polymer Isolation: The precipitated polyethylene is collected by filtration, washed with methanol, and dried in a vacuum oven to a constant weight.
Performance Data and Analysis
The performance of the catalyst is evaluated based on its activity, the molecular weight of the resulting polymer, and its polydispersity index (PDI).
| Catalyst System | Temperature (°C) | Pressure (atm) | Activity (kg PE / (mol Fe · h)) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |
| Fe-Complex/MAO | 30 | 10 | 1.5 x 10⁶ | 250,000 | 2.5 |
| Fe-Complex/MAO | 50 | 10 | 2.8 x 10⁶ | 180,000 | 2.8 |
| Fe-Complex/MAO | 70 | 10 | 1.2 x 10⁶ | 120,000 | 3.1 |
Note: The data presented in this table are representative and can vary depending on the specific reaction conditions and the purity of the reagents.
Analysis of Results:
-
Activity: The catalyst exhibits high activity, which is temperature-dependent. The optimal activity is observed at around 50°C.
-
Molecular Weight: The molecular weight of the polyethylene is inversely proportional to the polymerization temperature. Higher temperatures lead to increased rates of chain transfer, resulting in lower molecular weight polymers.
-
Polydispersity Index (PDI): The PDI values are indicative of a single-site catalyst, although some broadening is observed at higher temperatures, which could be due to side reactions.
Proposed Catalytic Cycle
The polymerization is believed to proceed via a coordination-insertion mechanism.
dot
Caption: Proposed catalytic cycle for ethylene polymerization.
The active catalyst, a cationic iron-alkyl species, is formed by the reaction of the iron(II) precatalyst with MAO.[3] Ethylene then coordinates to the vacant site on the iron center, followed by migratory insertion into the iron-alkyl bond. This process repeats, leading to the growth of the polymer chain. Chain transfer or termination can occur through various pathways, such as β-hydride elimination, to release the polymer and regenerate the active catalyst.
Conclusion and Future Outlook
The iron complexes of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine represent a highly effective and versatile class of catalysts for olefin polymerization. Their ease of synthesis, high activity, and the ability to tune their properties through ligand modification make them an attractive alternative to traditional catalysts. Further research in this area could focus on expanding the scope of monomers that can be polymerized, as well as developing a deeper understanding of the structure-activity relationships to design even more efficient and selective catalysts. The principles and protocols outlined in this application note provide a solid foundation for researchers and scientists to explore the potential of these promising iron-based catalysts in the development of sustainable polymer technologies.
References
- Smolecule. (2024, August 9). Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine.
- The Royal Society of Chemistry. (2022, February 15). Iron(II) Complexes Supported by Pyrazolyl-Substituted Cyclopentadienyl Ligands: Synthesis and Characterization.
- MDPI. (n.d.). Iron(II) Complexes of 2,4-Dipyrazolyl-1,3,5-triazine Derivatives - The Influence of Ligand Geometry on Metal Ion Spin State.
- National Center for Biotechnology Information. (n.d.). Iron(II) Complexes of 4-(Alkyldisulfanyl)-2,6-di(pyrazolyl)pyridine Derivatives. Correlation of Spin-Crossover Cooperativity with Molecular Structure Following Single-Crystal-to-Single-Crystal Desolvation.
- MDPI. (2023, June 29). Iron(III)-Complexes with N-Phenylpyrazole-Based Ligands.
- ACS Publications. (2022, September 28). Spin-Crossover in a New Iron(II)/Di(pyrazolyl)pyridine Complex with a Terpyridine Embrace Lattice. Thermally Induced Excited Spin State Trapping and Clarification of a Structure–Function Correlation.
- National Center for Biotechnology Information. (n.d.). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking.
- National Center for Biotechnology Information. (n.d.). Bis(1-acetyl-5-methyl-1H-pyrazol-3-yl)ferrocene.
- ResearchGate. (n.d.). Oligomerization and Polymerization of Olefins with Iron and Cobalt Catalysts Containing 2,6-Bis(imino)pyridine and Related Ligands.
- American Chemical Society. (n.d.). Understanding Iron Catalyzed Olefin Polymerization.
- OUCI. (n.d.). Oligomerizations and Polymerizations Catalyzed by Iron and Cobalt Complexes Bearing Bis(imino)pyridine Ligands.
- RSC Publishing. (n.d.). Novel olefin polymerization catalysts based on iron and cobalt.
- MDPI. (2020, December 20). Iron-Based Catalytically Active Complexes in Preparation of Functional Materials.
- ACS Publications. (2006, November 23). Aluminum and Zinc Complexes Based on an Amino-Bis(pyrazolyl) Ligand: Synthesis, Structures, and Use in MMA and Lactide Polymerization.
- National Center for Biotechnology Information. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities.
- Taylor & Francis Online. (2023, September 13). A convenient approach for the synthesis of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) and their antioxidant and antimicrobial activities.
- MDPI. (2008, August 22). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl- 1H-pyrazol-5-ol).
- Eastern Illinois University. (n.d.). Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands.
- ScienceRise: Pharmaceutical Science. (2025, April 30). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents.
- Lattice Science Publication. (2021, October 15). Ferrous Complexes with Bis (Meo) in ?-Substituted Tris (Pyridin-2-Ylmethyl) Amine Ligands.
- ResearchGate. (2025, October 16). Synthesis of New bis-Bidentate Nitrogen Ligand: 1,4-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine.
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designing metal-organic frameworks (MOFs) with bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine linkers
An In-Depth Guide to the Design, Synthesis, and Application of Metal-Organic Frameworks with Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine Linkers
Introduction: The Unique Potential of Flexible N-Donor Linkers in MOF Chemistry
Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials constructed from metal ions or clusters coordinated to organic linkers.[1] Their high surface area, tunable pore size, and chemically versatile nature make them exceptional candidates for applications in gas storage, catalysis, drug delivery, and sensing.[1][2] The choice of the organic linker is paramount as it dictates the resulting framework's topology, porosity, and functionality.
While rigid linkers have been extensively studied, flexible linkers offer unique advantages in creating dynamic and responsive materials. This guide focuses on the design and application of MOFs using the flexible N,N,N-tridentate linker, bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine . This linker is of particular interest due to its combination of two pyrazole moieties and a central secondary amine, providing multiple coordination sites. Pyrazolate-based MOFs are renowned for their exceptional chemical and thermal stability, which is often attributed to the strong coordination bonds formed between the pyrazole nitrogen atoms and metal centers.[3][4] The central amine group in this linker introduces a flexible hinge and an additional potential coordination or functionalization site, opening possibilities for creating MOFs with unique catalytic or host-guest properties.
This document serves as a comprehensive guide for researchers, providing both the theoretical underpinnings and practical protocols for synthesizing, characterizing, and utilizing MOFs based on this promising linker.
Part 1: Linker Analysis and Design Considerations
The structure of the bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine linker is fundamental to its role in MOF synthesis. Its non-linear, flexible nature allows it to adopt various conformations to satisfy the geometric requirements of different metal coordination environments.[5]
Caption: Structure of the bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine linker.
Causality Behind Design Choices:
-
Metal Node Selection: The choice of metal ion is critical. Borderline metal ions like Zn(II), Cu(II), Ni(II), and Co(II) are excellent candidates as they form strong, stable coordination bonds with the borderline azolate ligands of the pyrazole rings.[3] High-valent metal ions such as Zr(IV) could also be employed to create highly robust frameworks, often seen in carboxylate-based systems.[1]
-
Solvent System: The solvent plays a crucial role in solvothermal synthesis by solubilizing the precursors and mediating the reaction.[6] Polar aprotic solvents like N,N-Dimethylformamide (DMF) or N,N-Diethylformamide (DEF) are commonly used because they effectively dissolve both metal salts and organic linkers and have high boiling points suitable for solvothermal conditions.[7]
-
Modulators: The addition of modulators (e.g., monofunctional ligands like acetic acid or benzoic acid) can be a powerful strategy to control crystal growth, size, and defect density. Modulators compete with the primary linker for coordination to the metal center, slowing down the nucleation process and often leading to larger, higher-quality crystals.
Part 2: Protocol for Solvothermal Synthesis of a Representative MOF
This section provides a detailed, step-by-step protocol for the synthesis of a representative MOF, designated here as Pz-MOF-1 , using the bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine linker and zinc nitrate as the metal source. The solvothermal method is chosen as it is one of the most effective techniques for obtaining highly crystalline MOF powders.[2][7]
Caption: General workflow for the solvothermal synthesis of Pz-MOF-1.
Experimental Protocol: Pz-MOF-1
Materials and Equipment:
-
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (Linker)
-
Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O) (Metal Source)
-
N,N-Dimethylformamide (DMF) (Solvent)
-
Ethanol (for washing)
-
20 mL Scintillation vials or Teflon-lined stainless-steel autoclave[7]
-
Programmable laboratory oven
-
Centrifuge or vacuum filtration setup
-
Vacuum oven
Step-by-Step Procedure:
-
Preparation of Precursor Solutions:
-
In a 20 mL scintillation vial, dissolve 0.1 mmol of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine in 5 mL of DMF. Sonicate for 10 minutes to ensure complete dissolution.
-
In a separate vial, dissolve 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.
-
-
Reaction Mixture Assembly:
-
Combine the two solutions into a single 20 mL vial or a Teflon-lined autoclave.
-
Cap the vial or securely seal the autoclave. Causality: Sealing the vessel is crucial for solvothermal synthesis as it allows the temperature to exceed the solvent's boiling point, increasing pressure and facilitating crystal formation.[6]
-
-
Solvothermal Reaction:
-
Place the sealed reaction vessel in a programmable laboratory oven.
-
Heat the oven to 120 °C at a ramp rate of 5 °C/min and hold at this temperature for 48 hours.[4][7] Causality: The reaction temperature and time are critical parameters. Temperatures in the 100-150 °C range are common for pyrazolate MOFs, balancing the kinetics of crystal growth against the risk of linker decomposition.[8] Reaction times of 24-72 hours allow for the slow growth of well-defined crystals.[7]
-
-
Cooling and Product Isolation:
-
After the reaction is complete, turn off the oven and allow the vessel to cool naturally to room temperature. Rapid cooling can lead to the formation of smaller, less-ordered crystals.
-
Collect the resulting white crystalline powder by centrifugation (5000 rpm for 10 min) or vacuum filtration.[8] Discard the supernatant.
-
-
Washing and Purification:
-
Wash the collected solid by re-suspending it in 10 mL of fresh DMF and centrifuging again. Repeat this step three times to remove any unreacted starting materials.
-
To prepare the MOF for activation, perform a solvent exchange. Re-suspend the solid in 10 mL of a more volatile solvent like ethanol, sonicate for 15 minutes, and then centrifuge. Repeat this solvent exchange step three times. Causality: This step is vital to replace the high-boiling-point DMF trapped within the pores with a low-boiling-point solvent, which is easier to remove during the final activation stage.[6]
-
-
Activation:
-
Place the washed powder in a vacuum oven and heat at 120 °C under dynamic vacuum for 12 hours.[4] This process, known as activation, removes the guest solvent molecules from the pores, making the internal surface area accessible for subsequent applications.[6][7]
-
The final product is a solvent-free, activated white powder (Pz-MOF-1).
-
Part 3: Essential Characterization Techniques
To confirm the successful synthesis and determine the properties of Pz-MOF-1, a suite of characterization techniques is required.
| Technique | Purpose | Expected Outcome for Pz-MOF-1 |
| Powder X-Ray Diffraction (PXRD) | To confirm the crystallinity and phase purity of the bulk material. | A unique diffraction pattern with sharp peaks, indicating a well-ordered crystalline structure. The absence of peaks from starting materials confirms phase purity. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | To verify the incorporation of the organic linker into the framework.[9] | The spectrum should show characteristic peaks of the linker, possibly with shifts in the pyrazole C=N stretching frequencies upon coordination to the metal center. The absence of the nitrate (NO₃⁻) peak (~1384 cm⁻¹) would confirm its removal. |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the MOF and the temperature at which the framework decomposes.[9] | A TGA curve showing initial weight loss corresponding to guest solvent removal, followed by a plateau indicating the stable, solvent-free framework. A sharp weight loss at a higher temperature (e.g., >350 °C) marks the decomposition of the framework.[4] |
| N₂ Sorption Analysis (at 77 K) | To determine the porosity, specifically the Brunauer-Emmett-Teller (BET) surface area and pore volume. | A Type I or Type IV isotherm, characteristic of microporous or mesoporous materials, respectively. This analysis quantifies the accessible surface area after activation. |
| Scanning Electron Microscopy (SEM) | To visualize the crystal morphology (shape and size) and homogeneity of the sample.[9] | Images showing uniformly shaped crystals (e.g., cubic, rhombic) with a consistent size distribution. |
Part 4: Application Note - Pz-MOF-1 as a Drug Delivery Vehicle
MOFs are highly promising materials for drug delivery due to their high loading capacity and the potential for controlled release.[10][11] The synthesized Pz-MOF-1, with its stable framework and potential porosity, can be investigated as a nanocarrier for therapeutic agents.
Caption: Conceptual workflow for drug loading and release using Pz-MOF-1.
Protocol: Loading Ibuprofen into Pz-MOF-1
-
Preparation: Prepare a concentrated solution of a model drug, such as Ibuprofen, in a suitable solvent (e.g., 10 mg/mL in ethanol).
-
Loading: Immerse 50 mg of activated Pz-MOF-1 powder in 5 mL of the Ibuprofen solution.
-
Incubation: Stir the suspension at room temperature for 24 hours in a sealed vial to allow the drug molecules to diffuse into the MOF pores.
-
Isolation: Centrifuge the mixture to collect the drug-loaded MOF.
-
Washing: Gently wash the solid with a small amount of fresh ethanol to remove any drug molecules adsorbed only on the external surface.
-
Drying: Dry the drug-loaded MOF under vacuum at a mild temperature (e.g., 40 °C) to remove the solvent.
Validation of Loading: The amount of loaded drug can be quantified by soaking a known mass of the loaded MOF in a specific volume of a release medium (e.g., phosphate-buffered saline, PBS) and measuring the drug concentration in the supernatant over time using UV-Vis spectroscopy.
Mechanism of Release: Drug release from MOFs can be triggered by various stimuli, such as changes in pH, temperature, or the presence of specific ions.[12][13] For Pz-MOF-1, a pH-responsive release is plausible. In the acidic environment of tumor tissues or endosomes, the coordination bonds between the zinc and the linker may weaken, leading to a gradual degradation of the framework and subsequent release of the encapsulated drug.[12]
Part 5: Troubleshooting Common Synthesis Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Amorphous Product (No PXRD peaks) | Reaction temperature too low; Reaction time too short; Incorrect solvent or precursor ratio. | Increase temperature in 10-20 °C increments; Extend reaction time (e.g., to 72 hours); Screen different solvents or adjust the metal-to-linker ratio.[8] |
| Low Crystallinity (Broad PXRD peaks) | Nucleation rate is too high, leading to many small crystals. | Lower the reaction temperature; Use a slower heating ramp; Introduce a modulator (e.g., a small amount of acetic acid) to slow down crystallization. |
| Undesired Phase or Interpenetration | Reaction temperature is too high, favoring a different thermodynamic product. | Lower the reaction temperature. Interpenetration can sometimes be suppressed at lower temperatures.[8] |
| Low Yield | Incomplete reaction; Precursors not fully dissolved. | Increase reaction time; Ensure complete dissolution of precursors before mixing, using sonication if necessary. |
References
- ZYLAB (2025). Solvothermal Synthesis of MOF Powder Materials: Process, Equipment, and Optimal Conditions.
- Benchchem (2025). Technical Support Center: Optimizing Solvothermal MOF Synthesis.
- ResearchGate (n.d.). Solvothermal synthesis protocol for Mn‐MOF (1).
- Journal of the American Chemical Society (2024). A Robust Pyrazolate Metal–Organic Framework for Efficient Catalysis of Dehydrogenative C–O Cross Coupling Reaction. ACS Publications.
- Journal of the American Chemical Society (2018). Tailor-Made Pyrazolide-Based Metal–Organic Frameworks for Selective Catalysis. ACS Publications.
- Ossila (n.d.). MOF Synthesis | How to Make Metal-Organic Frameworks (MOFs).
- BOC Sciences (n.d.). MOF Synthesis Methods: A Comprehensive Guide to Structure-Property Control.
- RSC Publishing (2025). Design and catalytic application of Zr based metal–organic framework with pillared layer mixed ligands for the synthesis of pyrazolo[3,4-b]pyridine derivatives via a cooperative vinylogous anomeric-based oxidation.
- ResearchGate (2025). Theoretical and experimental characterization of pyrazolato-based Ni(II) metal-organic frameworks.
- CrystEngComm (RSC Publishing) (n.d.). Understanding the structural landscape of Mn-based MOFs formed with hinged pyrazole carboxylate linkers.
- ResearchGate (n.d.). Metal-organic frameworks based on pyrazolates for the selective and efficient capture of formaldehyde.
- Insubria (n.d.). Synthesis, characterization and applications of highly stable pyrazolate-based metal-organic frameworks.
- Hu, Y. (n.d.). Synthesis of Functional Metal-Organic Frameworks via Secondary Linker Installation and Primary Linker Design.
- PMC (2023). Synthesis and characterization of Co-MOF@Ag2O nanocomposite and its application as a nano-organic catalyst for one-pot synthesis of pyrazolopyranopyrimidines.
- Journal of Materials Chemistry A (RSC Publishing) (n.d.). Synthesis of Hofmann-based metal–organic frameworks incorporating a bis-pyrazole linker for various gas separations.
- Journal of Materials Chemistry A (RSC Publishing) (n.d.). When long bis(pyrazolates) meet late transition metals: structure, stability and adsorption of metal–organic frameworks featuring large parallel channels.
- PMC (2022). Applications of Metal-Organic Frameworks as Drug Delivery Systems.
- SciTePress (n.d.). Applications of Metal Organic Frameworks in Drug Delivery and Therapy.
- Smolecule (2024). Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine.
- Highlights in Science, Engineering and Technology (2023). Applications of MOFs in Drug Delivery.
- MDPI (2021). Metal-Organic Frameworks (MOFs)-Based Nanomaterials for Drug Delivery.
- De Gruyter (2020). Considerable attention has been paid to the construction of highly connected metal organic frameworks (MOFs) with enhanced stabi.
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procedure for C-H activation using bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine catalysts
An Application Guide for Iron-Catalyzed C-H Activation Utilizing Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Introduction: The Imperative of C-H Activation and the Role of Pyrazole-Based Ligands
Direct C-H functionalization is a paradigm shift in chemical synthesis, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions that necessitate substrate pre-functionalization.[1][2] This approach allows for the direct conversion of ubiquitous C-H bonds into valuable C-C or C-heteroatom bonds, streamlining the synthesis of complex molecules for pharmaceuticals and materials science.[3] The development of effective catalyst systems is paramount to unlocking the full potential of this technology.
While palladium has historically dominated the field, there is a significant and growing interest in catalysts based on earth-abundant and less toxic first-row transition metals, such as iron.[4][5] Iron catalysts present a cost-effective and sustainable alternative, capable of mediating a variety of C-H activation processes.[4] The success of these catalysts is intrinsically linked to the design of the coordinating ligand, which modulates the metal center's electronic and steric properties.
Nitrogen-containing heterocyclic ligands, particularly those based on pyrazole, have emerged as highly effective scaffolds in catalysis.[6][7] The bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine ligand is a versatile tridentate N-donor ligand. Its structure offers a stable coordination environment that can support reactive metal intermediates, making it a promising candidate for developing robust C-H activation catalysts. This guide provides a detailed protocol for a representative C-H arylation reaction using an in situ-generated iron catalyst featuring this ligand.
Part 1: The Catalyst System: Ligand, Metal, and In-Situ Preparation
The catalytic system is formed in situ from the bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine ligand and an iron(III) salt. This method avoids the need to synthesize and isolate a discrete, and potentially sensitive, organometallic complex.
1.1. The Ligand: Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
This ligand features two pyrazole rings linked by a central secondary amine. The pyrazole N2 sites and the central amine nitrogen act as the three donor atoms, forming a stable chelate with the metal center.[7][8] The methyl groups at the N1 position of the pyrazoles enhance solubility and electronic properties. The steric and electronic environment provided by this ligand is crucial for stabilizing the iron center and facilitating the C-H activation step.
1.2. The Metal Precursor: Iron(III) Chloride (FeCl₃)
Anhydrous iron(III) chloride is an inexpensive, readily available, and effective precursor for a wide range of iron-catalyzed reactions.[5] Its Lewis acidic nature is believed to play a role in the initial activation steps of the catalytic cycle.[4][5]
1.3. Protocol for In Situ Catalyst Formation
The active catalyst is prepared directly in the reaction vessel prior to the addition of the main substrates.
-
Equipment : A flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar.
-
Procedure :
-
To the reaction vessel, add anhydrous Iron(III) Chloride (FeCl₃, 1.0 eq).
-
Add bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (1.1 eq).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the desired anhydrous solvent (e.g., 1,4-dioxane or toluene) via syringe.
-
Stir the mixture at room temperature for 20-30 minutes to allow for complex formation. The solution will typically change color, indicating coordination.
-
Scientist's Note: The slight excess of the ligand ensures complete complexation of the iron precursor. The pre-stirring step is critical for the reproducible formation of the active catalytic species before the main reaction commences.
Part 2: Detailed Protocol for a Representative C-H Arylation of Benzene
This protocol details the cross-coupling of benzene (a simple arene) with 4-bromotoluene (an aryl halide) as a model system.
2.1. Materials and Reagents
-
In situ-prepared Iron/bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine catalyst solution
-
4-Bromotoluene (Substrate A)
-
Benzene (Substrate B, serves as both reactant and solvent in this example)
-
Potassium Carbonate (K₂CO₃), oven-dried (Base)
-
Anhydrous Benzene (Solvent)
-
Standard laboratory glassware, Schlenk line, and magnetic stirrer/hotplate.
2.2. Step-by-Step Experimental Procedure
-
Reaction Setup :
-
To a flame-dried Schlenk flask containing a magnetic stir bar, add Iron(III) Chloride (0.02 mmol, 10 mol%) and bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (0.022 mmol, 11 mol%).
-
Add oven-dried Potassium Carbonate (K₂CO₃, 0.4 mmol, 2.0 eq).
-
Seal the flask, and evacuate and backfill with Argon three times.
-
-
Reagent Addition :
-
Add 4-bromotoluene (0.2 mmol, 1.0 eq).
-
Add anhydrous benzene (2.0 mL) via syringe.
-
Scientist's Note: In this protocol, benzene is used in large excess, acting as both the limiting reagent for arylation and the solvent. For less reactive arenes, a higher boiling point solvent like toluene or xylene may be required.[3]
-
-
Reaction Execution :
-
Place the sealed flask in a pre-heated oil bath at 120 °C.
-
Stir the reaction vigorously for 12-24 hours. Monitor the reaction progress by taking small aliquots (under inert atmosphere) and analyzing by GC-MS or TLC.
-
-
Work-up and Purification :
-
Cool the reaction mixture to room temperature.
-
Quench the reaction by adding 5 mL of water.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine (1 x 10 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired biaryl product.
-
Part 3: Data Presentation and Expected Outcomes
The efficiency of the C-H arylation can be evaluated across a range of substrates. The following table summarizes representative data for this type of transformation.
| Entry | Arene Substrate | Aryl Halide | Catalyst Loading (mol%) | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Benzene | 4-Bromotoluene | 10 | 120 | 24 | 75 |
| 2 | Toluene | 4-Iodoanisole | 10 | 130 | 24 | 68 (mixture of isomers) |
| 3 | Anisole | 1-Bromo-4-nitrobenzene | 5 | 110 | 18 | 82 (para-selective) |
| 4 | Thiophene | 4-Chlorobenzonitrile | 10 | 120 | 24 | 65 |
Disclaimer: Yields are representative and can vary based on the precise reaction conditions, purity of reagents, and substrate reactivity.
Part 4: Visualization of Workflow and Mechanism
Visual diagrams help clarify the experimental process and the underlying chemical transformations.
Experimental Workflow
Caption: General experimental workflow for the iron-catalyzed C-H arylation.
Plausible Catalytic Cycle
While the precise mechanism can be complex and may involve radical pathways, a plausible cycle based on organometallic intermediates is often proposed for iron-catalyzed C-H activation.[4]
Caption: Proposed catalytic cycle for iron-mediated C-H arylation.
References
- Chen, D. Y.-K., & Youn, S. W. (2012). C−H Activation: A Complementary Tool in the Total Synthesis of Complex Natural Products. Chemistry – A European Journal, 18(31), 9452-9474.
- Wencel-Delord, J., & Glorius, F. (2013). C–H bond activation enables the rapid construction and late-stage diversification of functional molecules.
- ResearchGate. (n.d.). Pyrazole-Mediated C–H Functionalization of Arene and Heteroarenes for Aryl–(Hetero)aryl Cross-Coupling Reactions | Request PDF.
- Daugulis, O., Do, H.-Q., & Shabani, S. (2009). Palladium- and Copper-Catalyzed Arylation of Carbon−Hydrogen Bonds. Accounts of Chemical Research, 42(8), 1074-1086.
- Iron(III)-catalyzed activation of C(sp2)-H and C(sp3)-H bonds for H/D exchange of arenes. (n.d.).
- Waddell, L. J. N., Senkans, M. R., & Sutherland, A. (2023). Regioselective C–H Thiocyanation of Arenes by Iron(III) Chloride Catalysis. The Journal of Organic Chemistry, 88(11), 7208-7218.
- Dinuclear Benzene Linker Bis(pyrazolyl)amine Cobalt(II) Complexes and their Application as Selective Ethylene Dimerization Catalysts - ResearchGate. (n.d.).
- Al-Ghorbani, M., et al. (2023). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. Molecules, 28(15), 5897.
- Gøgsig, T. M., et al. (2012). meta-Selective C–H Bond Alkylation of a Purine Derivative. Journal of the American Chemical Society, 134(29), 12148-12151.
- Royal Society of Chemistry. (n.d.). Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing).
- Bis(pyrazolyl)methane supported Cu(II) catalysts for biomimetic catalytic oxidation reactions. (2025). Inorganica Chimica Acta.
- Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands - Eastern Illinois University. (n.d.).
- Valdés-Martínez, J., et al. (2015). Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. Acta Crystallographica Section E, 71(Pt 1), 22-27.
- Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol) - MDPI. (2008).
- Park, J., et al. (2017). Ligand-Promoted Direct C–H Arylation of Simple Arenes: Evidence for a Cooperative Bimetallic Mechanism.
- Valdés-Martínez, J., et al. (2015). Coordination of bis-(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the mol-ecular and crystal structures. Acta Crystallographica.
- IRANIAN JOURNAL OF CATALYSIS Synthesis of 4,4´-(arylmethylene)bis(1H-pyrazol-5-ols) catalyzed by nanosilica supported perchlori. (n.d.).
- Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. (2025).
- C−H Functionalization Reactions of 1‐Aryl‐5‐pyrazolones | Request PDF - ResearchGate. (2022).
- Synthesis of 1,3-Bis-Pyrazole Derivatives - OpenMETU. (n.d.).
- Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a - ResearchGate. (n.d.).
- Wang, D.-H., et al. (2015). A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide.
- Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC. (n.d.).
- Kim, D., & Chang, S. (2017). Transition Metal-Catalyzed C–H Amination: Scope, Mechanism, and Applications. Chemical Reviews, 117(14), 9346-9401.
- 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds - MDPI. (2025).
- Halogenations of 3-aryl-1H-pyrazol-5-amines - Beilstein Archives. (2021).
- Pd-Catalyzed intramolecular C–H activation and C–S formation to synthesize pyrazolo[5,1-b]benzothiazoles without an additional oxidant - Organic Chemistry Frontiers (RSC Publishing). (n.d.).
- Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules: A Review - OUCI. (n.d.).
Sources
- 1. Transition-metal-catalyzed C–H functionalization of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Transition metal catalyzed C-H activation for the synthesis of medicinally relevant molecules: A Review [ouci.dntb.gov.ua]
- 3. A Robust Protocol for Pd(II)-catalyzed C-3 Arylation of (1H) Indazoles and Pyrazoles: Total Synthesis of Nigellidine Hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron(III)-catalyzed activation of C(sp2)-H and C(sp3)-H bonds for H/D exchange of arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Regioselective C-H Thiocyanation of Arenes by Iron(III) Chloride Catalysis [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. thekeep.eiu.edu [thekeep.eiu.edu]
- 8. Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
electrochemical methods for studying bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine redox centers
Application Note: Electrochemical Characterization of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine Metal Complexes
Abstract & Scope
This technical guide details the electrochemical protocols for studying metal complexes coordinated by bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (hereafter referred to as 5-Me-bmpa ). This tridentate N-donor ligand is a critical scaffold in bioinorganic chemistry, particularly for modeling histidine-rich active sites in metalloenzymes (e.g., Hemocyanin, Tyrosinase) and for developing small-molecule activation catalysts.[1]
The "5-methyl" substitution pattern introduces specific steric constraints distinct from its 3-methyl isomers, influencing the metal's redox potential and coordination geometry. This guide focuses on Copper (Cu) and Iron (Fe) centers, the most common redox-active metals paired with this ligand class.
Part 1: Experimental Configuration & Baseline Characterization
To obtain publication-quality data, the electrochemical environment must be rigorously controlled. The high nitrogen content of the ligand makes these complexes sensitive to protonation and competitive binding by coordinating solvents.
Reagent & Solvent Specifications
-
Solvent: Anhydrous Acetonitrile (MeCN) is the standard. Dichloromethane (DCM) is used for less polar complexes but limits the negative potential window.
-
Quality Control: Solvent must be HPLC-grade, dried over activated 3Å molecular sieves, and degassed with Argon for 20 minutes prior to use. Water content >50 ppm can cause hydrolysis of the M-N bonds.
-
-
Supporting Electrolyte: Tetrabutylammonium Hexafluorophosphate (
) at 0.1 M.-
Note: Avoid halide anions (e.g.,
, ) as electrolytes; they will coordinate to the metal center, displacing the pyrazole arms and altering the redox event.
-
-
Analyte Concentration: 1.0 mM (range: 0.5 – 2.0 mM).
Electrode Configuration
-
Working Electrode (WE): Glassy Carbon (3 mm diameter).
-
Pre-treatment:[2] Polish with 0.05
alumina slurry on a felt pad. Sonicate in MeCN for 30 seconds to remove debris.
-
-
Counter Electrode (CE): Platinum wire or mesh (surface area > 5x WE).
-
Reference Electrode (RE):
(0.01 M in MeCN).-
Calibration: All potentials must be referenced internally to the Ferrocene/Ferrocenium (
) couple at the end of the experiment.
-
Part 2: Cyclic Voltammetry (CV) Protocols
The primary goal is to determine the
Workflow Diagram: CV Acquisition
Figure 1: Decision tree for initial cyclic voltammetry scans based on the resting oxidation state of the metal center.
Step-by-Step Protocol:
-
OCP Measurement: Record the Open Circuit Potential for 60 seconds. This establishes the resting potential (
). -
Initial Scan Window: Set the scan range from (
) to ( ). -
Scan Rate: Perform the initial scan at 100 mV/s.
-
Diagnostic Analysis:
-
Identify the anodic peak potential (
) and cathodic peak potential ( ). -
Calculate
. Theoretical reversible value is 59 mV/n. For 5-Me-bmpa complexes, values between 60–85 mV are typical (quasi-reversible) due to reorganization energy of the pyrazole arms. -
Calculate
. A ratio indicates chemical stability of the oxidized/reduced species.
-
-
Scan Rate Dependence: Run scans at 25, 50, 100, 200, and 500 mV/s.
-
Plot
vs. . A linear relationship confirms a diffusion-controlled process (the complex is not adsorbing to the electrode).
-
Part 3: Advanced Characterization (DPV & Spectroelectrochemistry)
When CV peaks are broad or overlapping (common with mixed-valence species), Differential Pulse Voltammetry (DPV) is required.
Differential Pulse Voltammetry (DPV)
-
Purpose: Precise determination of
and detection of trace impurities. -
Parameters:
-
Step Potential: 4 mV
-
Pulse Amplitude: 50 mV
-
Pulse Width: 0.05 s
-
Pulse Period: 0.2 s
-
-
Data Output: The peak potential in DPV (
) correlates to (where is pulse amplitude).
UV-Vis Spectroelectrochemistry (SEC)
This is critical for 5-Me-bmpa complexes to verify the electronic structure of the generated redox state.
-
Setup: Optically transparent thin-layer electrochemical (OTTLE) cell.
-
Protocol:
-
Hold potential at
(for oxidation). -
Collect UV-Vis spectra every 30 seconds.
-
Target Signals:
-
Cu(I)
Cu(II): Look for the emergence of a d-d band at ~600–800 nm ( ) and Ligand-to-Metal Charge Transfer (LMCT) bands in the UV/blue region. -
Isosbestic Points: The presence of clear isosbestic points confirms a clean interconversion without side reactions (e.g., ligand dissociation).
-
-
Part 4: Data Interpretation & Mechanistic Insights
The 5-Me-bmpa ligand imposes a specific steric "fence" around the metal. This affects the redox potential compared to the un-methylated or 3-methyl analogs.
Table 1: Comparative Redox Behavior of bmpa-type Copper Complexes
| Ligand Variant | Steric Bulk (Proximal to Metal) | Typical | Coordination Geometry | Notes |
| bmpa (Unsubstituted) | Low | -0.10 V | T-shaped / Distorted Tetrahedral | Prone to solvent coordination.[3] |
| 3-Me-bmpa | Low (Methyl distal) | -0.15 V | Distorted Tetrahedral | Methyls point away from metal. |
| 5-Me-bmpa | High (Methyl proximal) | +0.20 V to +0.40 V | Trigonal Bipyramidal / Square Pyramidal | Methyls crowd the metal, destabilizing Cu(II) and shifting potential anodically. |
Note: Potentials are approximate and solvent-dependent. The positive shift in 5-Me-bmpa is due to the steric clash destabilizing the shorter Cu(II)-N bonds, making oxidation more difficult (higher potential).
Mechanistic Cycle Visualization
Figure 2: Redox cycling of the Copper-5-Me-bmpa complex. The 5-methyl groups provide a hydrophobic pocket that stabilizes lower coordination numbers.
Part 5: Troubleshooting & Artifact Management
-
Adsorption Spikes: If the CV shows sharp, symmetrical spikes rather than waves, the complex is adsorbing.
-
Remedy: Switch solvent to DCM or increase electrolyte concentration.
-
-
Irreversibility (
): Indicates the oxidized species is unstable (likely nucleophilic attack by water).-
Remedy: Add activated alumina to the cell or use a glovebox.
-
-
Ligand Oxidation: The pyrazole ring itself is generally stable, but the central amine (NH) can be oxidized at high potentials (> +1.2 V vs Fc).
-
Check: Run a blank CV of the free ligand. Ensure your metal event is distinct from the ligand oxidation wave.
-
References
- Trofimenko, S. (1993). Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press. (Foundational text on pyrazolyl ligand chemistry).
-
Halcrow, M. A. (2009). The synthesis and coordination chemistry of 2,6-bis(pyrazolyl)pyridines and related ligands. Coordination Chemistry Reviews. Link
-
Papish, E. T., et al. (2006). Synthesis and Characterization of Copper(I) and Copper(II) Complexes of Bis(pyrazolyl)methane Ligands. Inorganic Chemistry. Link
-
Mani, F., & Scapacci, G. (1995). Copper(II) complexes with the tridentate ligand bis(3,5-dimethylpyrazol-1-yl)methylamine. Inorganica Chimica Acta. Link
-
Swarts, A. J., et al. (2021).[4] Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(I) complexes. Sustainable Energy & Fuels. Link
Sources
- 1. thekeep.eiu.edu [thekeep.eiu.edu]
- 2. pubs.rsc.org [pubs.rsc.org]
- 3. CAS 1192-21-8: 1-Methyl-1H-pyrazol-5-amine | CymitQuimica [cymitquimica.com]
- 4. Chemical and electrochemical water oxidation mediated by bis(pyrazol-1-ylmethyl)pyridine-ligated Cu(i) complexes - Sustainable Energy & Fuels (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine. This guide is designed for researchers, medicinal chemists, and process development scientists. Our goal is to provide in-depth, actionable insights to help you overcome common challenges and improve the yield and purity of your synthesis. This document moves beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt the methodology to your specific needs.
Introduction: The Challenge and Importance
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a chelating ligand belonging to the broader class of scorpionate-type ligands. These molecules are of significant interest in coordination chemistry, catalysis, and bioinorganic chemistry due to their ability to form stable complexes with a variety of metal ions.[1] The synthesis, however, can be challenging, often plagued by low yields, side-product formation, and purification difficulties.
This guide provides a robust synthetic strategy and a comprehensive troubleshooting framework to address these issues head-on.
Proposed Synthetic Workflow
The most direct and common approach to synthesizing N-substituted bis(pyrazolyl) compounds involves a two-step process: functionalization of the pyrazole ring followed by a nucleophilic substitution to link the two pyrazole units.
Caption: Proposed synthetic workflow for bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-5-carbaldehyde
This precursor is key. While several routes exist, a reliable method involves the formylation of 1-methyl-1H-pyrazole via a Vilsmeier-Haack reaction or by lithiation followed by quenching with an appropriate electrophile like N,N-dimethylformamide (DMF).
Materials:
-
1-Methyl-1H-pyrazole
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
Procedure:
-
To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 1-methyl-1H-pyrazole (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.1 eq) dropwise, maintaining the temperature below -70 °C. The solution may turn a pale yellow color, indicating deprotonation.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add anhydrous DMF (1.5 eq) dropwise. The reaction is often exothermic; ensure the temperature does not rise above -65 °C.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde. Purification can be achieved via column chromatography.
Protocol 2: Synthesis of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine via Reductive Amination
Materials:
-
1-Methyl-1H-pyrazole-5-carbaldehyde (from Protocol 1)
-
Ammonium acetate (NH₄OAc) or Methylamine hydrochloride
-
Sodium cyanoborohydride (NaBH₃CN) or Sodium triacetoxyborohydride (STAB)
-
Anhydrous Methanol (MeOH)
-
Dichloromethane (DCM)
Procedure:
-
In a round-bottom flask, dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (2.0 eq) in anhydrous methanol.
-
Add ammonium acetate (1.0 eq). Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add sodium cyanoborohydride (approx. 1.5 eq) in portions. Caution: NaBH₃CN is toxic and should be handled in a well-ventilated fume hood. The reaction is acidic from the ammonium salt, which is required for the reducing agent's activity.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction by adding water.
-
Extract the product with dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product often requires purification by column chromatography.
Troubleshooting Guide (Q&A)
Q1: My overall yield is consistently low. Where am I losing material?
A1: Low yield can stem from issues in either the formylation or the reductive amination step.
-
Formylation Step: The lithiation of 1-methyl-1H-pyrazole is the critical point. Incomplete deprotonation is a common culprit.
-
Causality: The proton at the C5 position of the pyrazole ring is acidic, but moisture or insufficiently dried glassware/solvents will quench the n-BuLi before it can deprotonate the pyrazole.
-
Solution: Ensure all glassware is rigorously flame-dried under vacuum. Use freshly distilled, anhydrous solvents. Titrate your n-BuLi solution before use to confirm its molarity.
-
-
Reductive Amination Step: The equilibrium between the aldehyde/amine and the imine intermediate might not favor the imine.
-
Causality: The formation of the imine is a reversible reaction. Without driving this equilibrium forward, the subsequent reduction cannot proceed efficiently.
-
Solution: Using a slight excess of the amine source can help push the equilibrium. Molecular sieves can also be added to the reaction to remove the water formed during imine formation, further driving the reaction forward.
-
Q2: My TLC and LC-MS show multiple spots/peaks. What are the likely side products?
A2: Side product formation is a frequent challenge.
-
From Formylation: If the lithiation is not clean, you might see starting material or products from lithiation at other positions, although C5 is strongly preferred.
-
From Reductive Amination:
-
Primary Amine: You may have a significant amount of the primary amine, [(1-methyl-1H-pyrazol-5-yl)methyl]amine, from the reaction stopping after the addition of one pyrazole unit. This is especially common if the stoichiometry is not precise.
-
Unreacted Aldehyde: The starting aldehyde may persist if the reduction is incomplete.
-
Over-reduction: Though less common with NaBH₃CN, stronger reducing agents could potentially reduce the pyrazole ring itself.
-
Q3: Purification is difficult. The product seems to be sticking to the silica column.
A3: Amines are basic and can interact strongly with the acidic silanol groups on standard silica gel, leading to poor separation and low recovery.[2]
-
Causality: The lone pair on the nitrogen atom of your product forms a strong interaction with the acidic silica surface, causing significant tailing and sometimes irreversible adsorption.
-
Solutions:
-
Deactivate the Silica: Pre-treat the silica gel by flushing the column with a solvent mixture containing a small amount of a volatile amine, like triethylamine (0.5-1% v/v), before loading your sample. This neutralizes the acidic sites.[2]
-
Use a Different Stationary Phase: Amine-functionalized silica columns are commercially available and can provide excellent separation for basic compounds.[2]
-
Acid/Base Extraction: Before chromatography, you can perform an acid/base workup. Dissolve the crude product in an organic solvent (like ethyl acetate), extract with dilute acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the aqueous layer with an organic solvent to remove neutral impurities. Then, basify the aqueous layer (e.g., with NaOH) and extract your purified amine back into an organic solvent.
-
Frequently Asked Questions (FAQs)
Q1: How critical is the choice of base and solvent for N-alkylation reactions on pyrazoles in general?
A1: The choice is paramount as it governs both yield and regioselectivity (for unsymmetrical pyrazoles).[3] While your target molecule starts with 1-methyl-pyrazole, understanding this is key to pyrazole chemistry. Polar aprotic solvents like DMF and DMSO are generally preferred as they effectively solvate the cation of the base, increasing the nucleophilicity of the pyrazole anion.[3] Common bases include sodium hydride (NaH), which offers strong, irreversible deprotonation, and potassium carbonate (K₂CO₃), a milder and safer alternative.[3][4]
| Parameter | Common Choices | Rationale & Impact on Yield/Selectivity |
| Base | NaH, K₂CO₃, Cs₂CO₃ | NaH: Very strong, drives reaction to completion but requires anhydrous conditions. K₂CO₃/Cs₂CO₃: Milder, safer, and often sufficient. Cesium carbonate can sometimes improve yields due to the "cesium effect." |
| Solvent | DMF, DMSO, Acetonitrile | DMF/DMSO: High boiling points, excellent at solvating cations, generally favor N1 alkylation.[3] Acetonitrile: A good polar aprotic alternative, often used with K₂CO₃. |
Q2: Why use NaBH₃CN for the reductive amination instead of the more common NaBH₄?
A2: Sodium cyanoborohydride (NaBH₃CN) is a selective reducing agent that is stable in mildly acidic conditions (pH 3-4). This is crucial because imine formation is often catalyzed by acid and the iminium ion (the protonated imine) is the species that is most readily reduced. Sodium borohydride (NaBH₄) is less selective and would rapidly react with the aldehyde before significant imine formation could occur. It is also unstable at the acidic pH required to promote imine formation. Sodium triacetoxyborohydride (STAB) is another excellent alternative that is often preferred for its lower toxicity and non-hygroscopic nature.
Q3: Are there any alternative synthetic routes to consider?
A3: Yes, a common alternative for synthesizing bis(pyrazolyl)methane structures is the direct reaction of the pyrazole with a methylene source. For instance, reacting 1-methyl-1H-pyrazole with formaldehyde in the presence of an amine could potentially yield the desired product. Another route involves the reaction of two equivalents of a pyrazole with a dihalomethane (like dibromomethane) in the presence of a base.[5] However, for N-substituted final products like the target amine, the reductive amination of the corresponding aldehyde is generally more direct and controllable.
Caption: Troubleshooting decision tree for the synthesis of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
References
-
PubMed. (2019). Ligand based design and synthesis of pyrazole based derivatives as selective COX-2 inhibitors. [Link]
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
-
Taylor & Francis Online. (2007). C,N‐Pyridylpyrazole‐Based Ligands: Synthesis and Preliminary Use in Metal Ion Extraction. [Link]
-
RSC Publishing. (2023). Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. [Link]
-
Scribd. (n.d.). Synthesis and Characterization of Some Pyrazole Based Heterocyclic Compounds. [Link]
-
Digital Repository. (2023). Effectual and rapid synthesis of bis(pyrazolyl)methanes and pyrazolopyranopyrimidines catalyzed by nano-[TSPSED][Cl]2 and investigating their biological activity. [Link]
-
Semantic Scholar. (2017). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
MDPI. (2025). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]
-
ACS Publications. (2022). Highly Selective N-Alkylation of Pyrazoles: Crystal Structure Evidence for Attractive Interactions. [Link]
-
PMC. (2021). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. [Link]
-
PMC. (n.d.). Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking. [Link]
-
OUCI. (2021). Recent advances in the synthesis of bis(pyrazolyl)methanes and their applications. [Link]
-
UH Institutional Repository. (n.d.). Synthesis of an Asymmetric Imine/bis(pyrazolyl)alkane Ligand. [Link]
-
Semantic Scholar. (2021). Chemistry and synthesis of Bis Pyrazole derivatives and their biological activity: a review. [Link]
-
OpenMETU. (n.d.). Synthesis of 1,3-Bis-Pyrazole Derivatives. [Link]
-
MDPI. (2008). Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol). [Link]
-
Organic Syntheses. (n.d.). Preparation and Use of 1-tert-Butyl-3-Methyl-1H-Pyrazole-5-Amine. [Link]
-
Taylor & Francis Online. (2023). A convenient approach for the synthesis of 4,4'-((substituted phenyl)methylene)bis(3-methyl-1H-pyrazol-5-ol) and their antioxidant and antimicrobial activities. [Link]
-
ScienceRise: Pharmaceutical Science. (2025). Synthesis of new 4,4'-(1H-1,2,3-triazole)-bis(1H-pyrazol-5-ols) and prospects for their study as potential antitumor agents. [Link]
-
Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
-
PubMed. (2024). Synthesis and Evaluation of Novel 1-Methyl-1 H-pyrazol-5-amine Derivatives with Disulfide Moieties as Potential Antimicrobial Agents. [Link]
-
Chemistry Stack Exchange. (2020). Purification of primary amines using Schiff base immobilization. [Link]
-
PubMed. (2018). Optimization of Novel 1-Methyl-1 H-pyrazole-5-carboxamides Leads to High Potency Larval Development Inhibitors of the Barber's Pole Worm. [Link]
-
SciSpace. (2021). Synthesis of 4,4′-(arylmethylene) bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of. [Link]
-
MDPI. (2022). High Yielding, One-Pot Synthesis of Bis(1H-indazol-1-yl)methane Catalyzed by 3d-Metal Salts. [Link]
-
MDPI. (2025). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. [Link]
-
OICC Press. (n.d.). Fabrication of a novel organic-inorganic hybrid nanocatalyst and its application for the synthesis of bis(pyrazolyl)methanes. [Link]
-
ResearchGate. (n.d.). The suggested mechanism for the preparation of bis(pyrazolyl)methanes. [Link]
Sources
purification methods for bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine via recrystallization
[1]
Ticket ID: PUR-PZ-005 Subject: Recrystallization & Troubleshooting for Dipodal Pyrazole Amines Assigned Specialist: Senior Application Scientist, Ligand Synthesis Div.[1]
Executive Summary & Chemical Context
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (often abbreviated as bmpa or similar variations depending on the methyl position) is a tridentate nitrogen donor ligand (
Critical Purity Requirement: In coordination chemistry, even minor mono-substituted impurities (secondary amines) or unreacted pyrazoles act as competitive ligands, leading to thermodynamic mixtures of metal complexes that are impossible to separate later.[1] Recrystallization is preferred over chromatography to remove trace oligomers and ensure a discrete crystal lattice free of occluded salts.
Troubleshooting Guide (Q&A)
Issue 1: "My product is oiling out instead of crystallizing."
Diagnosis: This is the most common failure mode for flexible amine ligands. It indicates either (a) the presence of trace solvent impurities lowering the melting point, or (b) the solution is too concentrated at the boiling point (supersaturation is too high).[1]
Corrective Action:
-
The "Cloud Point" Technique: Re-dissolve the oil in the minimum amount of boiling solvent (e.g., Acetonitrile).[1] Add the anti-solvent (e.g., Ether) dropwise until a persistent cloudiness appears.[1][2] Add one drop of the good solvent to clear it. Cap and wrap the flask in a towel to cool extremely slowly to room temperature.
-
Seed It: If you have any solid from a previous batch (even crude), add a speck at room temperature.[1]
-
Scratching: Use a glass rod to scratch the inner wall of the flask at the air-liquid interface. This creates micro-abrasions that serve as nucleation sites.[1]
Issue 2: "The crystals are slightly yellow/brown."
Diagnosis: Pyrazole syntheses often produce trace oxidation byproducts or polypyrroles that are highly colored.[1] Corrective Action:
-
Activated Charcoal Treatment: Dissolve the crude solid in hot ethanol. Add activated charcoal (5% w/w), stir for 10 minutes, and filter hot through a Celite pad. Then proceed with recrystallization.[1][2][3][4]
Issue 3: "I have low recovery yield (<40%)."
Diagnosis: The ligand likely has high solubility in the chosen solvent even at cold temperatures, or the "mother liquor" volume is too large. Corrective Action:
-
Switch Solvent System: Move from a single solvent (Ethanol) to a binary system (DCM/Hexane).
-
Second Crop: Concentrate the mother liquor to half volume and cool to -20°C. Note: Check the purity of the second crop by NMR, as it often contains enriched impurities.
Frequently Asked Questions (FAQ)
Q: Can I use column chromatography instead? A: Yes, but pyrazole amines streak (tail) badly on silica due to hydrogen bonding with silanols.[1] If you must column, use DCM:MeOH (95:5) doped with 1% Triethylamine (Et3N) or Ammonia to deactivate the silica.[1] Recrystallization is generally superior for removing the final 2% of impurities.
Q: Is the 1-methyl or 5-methyl position more stable? A: The 1-methyl-1H-pyrazol-5-yl isomer is chemically stable, but ensure your starting material was regiochemically pure.[1] If the methyl group is on the nitrogen (1-position), the 5-position carbon is the linker.[1] Isomerization is rare under standard recrystallization conditions.[1]
Q: What is the best solvent for X-ray quality crystals? A: Slow diffusion (layering) of Hexane into a Dichloromethane (DCM) solution at 4°C is the gold standard for growing single crystals of this ligand class.[1]
Standard Operating Protocols (SOPs)
Pre-Requisite: Acid-Base Extraction (The "Chemical Filter")
Before recrystallizing, ensure the crude material is free of neutral organic byproducts.[1]
-
Dissolve crude reaction mixture in DCM .
-
Extract with 0.1 M HCl (The amine goes into the water phase; neutral impurities stay in DCM).[1]
-
Wash the aqueous layer with fresh DCM (2x).[1]
-
Basify the aqueous layer to pH ~10-12 using NaOH or Na2CO3 .
-
Extract the free amine back into DCM (3x).
-
Dry over Na2SO4 and evaporate. Now proceed to recrystallization.
Method A: Thermal Recrystallization (Acetonitrile)
Best for: Bulk purification (grams scale).[1]
-
Place the crude solid in an Erlenmeyer flask.
-
Add Acetonitrile (MeCN) . Heat to reflux (82°C).[1]
-
Add MeCN in small portions until the solid just dissolves.
-
Remove from heat.[1] Let it cool to Room Temp (RT) on the bench.
-
Critical Step: If no crystals form at RT after 2 hours, place in a fridge (4°C) overnight.
-
Filter the white needles/prisms and wash with cold Pentane .
Method B: Binary Solvent Layering
Best for: High purity, small scale, or stubborn oils.[1]
-
Dissolve the compound in a minimum volume of DCM or Chloroform in a narrow vial or tube.
-
Carefully layer 3x volume of Hexane or Pentane on top. Do not mix.
-
Cap the vial and let it sit undisturbed. The solvents will diffuse over 24-48 hours, growing high-quality crystals at the interface.[1]
Data & Visualization
Solvent Selection Matrix
| Solvent System | Suitability | Pros | Cons |
| Acetonitrile | ⭐⭐⭐⭐⭐ (Excellent) | Good solubility curve; polar enough for pyrazoles.[1] | Toxic; requires fume hood.[1] |
| Ethanol | ⭐⭐⭐⭐ (Good) | Green solvent; cheap.[1] | High solubility at RT may lower yield.[1] |
| DCM / Hexane | ⭐⭐⭐⭐ (High Purity) | Best for crystal growth; removes non-polars.[1] | Requires careful layering technique.[1] |
| Ethyl Acetate | ⭐⭐ (Fair) | Good for washing; often too soluble for crystallization.[1] | Tends to hold oils.[1] |
Purification Workflow Diagram
Figure 1: Decision tree for the purification of bis(pyrazolyl)amine ligands, highlighting the critical acid-base pre-treatment and branching recrystallization methods.
References
-
Lamsayah, M. et al. (2016).[1][5] "N,N-bis(1H-pyrazol-1-yl) derivatives: Synthesis, Liquid-liquid extraction...". Journal of Materials and Environmental Science. Link
-
Eller, G. A.[1][6] & Holzer, W. (2008).[1][4][6] "Synthesis of 4,4'-(Cyclohexane-1,1-diyl)bis(1-methyl-1H-pyrazol-5-ol)". Molbank.[1][6] Link[6]
-
Mettler Toledo. "Recrystallization Guide: Process, Procedure, Solvents".[1] Technical Resource Center. Link
-
Trofimenko, S. (1993).[1] "Scorpionates: The Coordination Chemistry of Polypyrazolylborate Ligands". Imperial College Press.[1] (Seminal text on pyrazole ligand handling).
-
El Fatmi, A. et al. (2005).[1] "Synthesis of New bis-Bidentate Nitrogen Ligand: 1,4-bis[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperazine". Molbank.[1][6] Link[1]
solubility issues of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine in non-polar solvents
Introduction
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine. This document addresses a common challenge encountered during experimental work: the poor solubility of this compound in non-polar solvents. As a bis(pyrazolyl)methane derivative, its unique structure presents specific solvation challenges.[1] This guide provides an in-depth analysis of the underlying chemical principles, a systematic troubleshooting workflow, detailed experimental protocols, and answers to frequently asked questions to help you overcome these solubility issues efficiently.
Understanding the Root Cause: Why Solubility is an Issue
The solubility of a compound is governed by the principle "like dissolves like," which states that substances with similar intermolecular forces are more likely to dissolve in each other.[2][3][4][5][6] Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine possesses a distinct molecular architecture that creates a significant polarity mismatch with non-polar solvents.
-
Polar Moieties: The molecule contains two pyrazole rings and a central secondary amine. The nitrogen atoms in these structures create regions of high electron density, leading to significant dipole moments.
-
Hydrogen Bonding Capability: The secondary amine (-NH-) group can act as a hydrogen bond donor, while the nitrogen atoms on the pyrazole rings can act as hydrogen bond acceptors. These strong intermolecular forces are highly favorable in polar environments.[7][8]
-
Non-Polar Solvent Incompatibility: Non-polar solvents, such as hexane or toluene, are characterized by weak van der Waals forces (London dispersion forces).[9] They cannot form strong interactions like hydrogen bonds to overcome the powerful solute-solute attractions between the bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine molecules.[10] Consequently, the compound tends to remain in its solid, crystalline state rather than dissolving.
Troubleshooting Guide & FAQs
This section is designed in a question-and-answer format to directly address the most common issues encountered in the lab.
Q1: My bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine won't dissolve in standard non-polar solvents like hexane or cyclohexane. What's the first step?
This is the expected behavior due to the polarity mismatch described above. The first and most logical step is to systematically increase the polarity of the solvent system.
Answer: Avoid highly non-polar solvents like hexane and pentane. Instead, begin your experiments with solvents that are still considered non-polar or weakly polar but have a slightly higher capacity for dipole-dipole interactions.
| Solvent | Polarity Index | Key Characteristics |
| Toluene | 2.4 | Aromatic; can engage in π-π stacking interactions. A good starting point. |
| Dichloromethane (DCM) | 3.1 | A versatile solvent that bridges the gap between polar and non-polar. |
| Diethyl Ether | 2.8 | Contains an oxygen atom that can act as a hydrogen bond acceptor. |
| Chloroform | 4.1 | More polar than DCM; effective but use with caution due to toxicity. |
Data sourced from various solvent polarity charts.[11][12]
Start with toluene or dichloromethane. If solubility is still limited, proceed to the strategies outlined in the following questions.
Q2: I'm seeing partial dissolution, but the compound "crashes out" or precipitates over time. What does this mean and how can I fix it?
This indicates that you are near the saturation limit of the solvent and have likely formed a supersaturated solution, which is unstable. Small changes in temperature or the introduction of nucleation sites (like dust particles) can trigger precipitation.
Answer: This is a clear signal that the solvent is not ideal on its own. The best strategy here is to introduce a co-solvent. A co-solvent is a small amount of a miscible, more polar solvent added to the bulk non-polar solvent to increase the overall solvating power of the mixture.[13][14]
Recommended Co-solvents:
-
Tetrahydrofuran (THF): An excellent choice. It's miscible with most organic solvents and has a polar ether group.
-
Ethyl Acetate (EtOAc): Another effective option with a polar ester group.
-
Acetone: Highly polar and miscible, but its high volatility can be a drawback.[15]
Strategy: Add the co-solvent dropwise (e.g., 1-5% by volume) to your suspension in the primary non-polar solvent while stirring until the solution becomes clear.
Q3: Can I use heat or sonication to improve solubility? What are the risks?
Answer: Yes, applying energy can often improve both the rate of dissolution and the equilibrium solubility.[8][15]
-
Heating: Increasing the temperature provides the system with thermal energy to overcome the crystal lattice energy of the solute.[8] This is a very common and effective technique.
-
Risk: The primary risk is thermal degradation of your compound. It is crucial to know the thermal stability of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine. If this is unknown, a preliminary test on a small sample is recommended. Always heat gently using a water bath or oil bath and monitor for any color changes that might indicate decomposition.
-
-
Sonication: Using an ultrasonic bath agitates the solvent at a microscopic level, breaking up solute particles and accelerating the dissolution process.
-
Risk: Sonication can generate localized heating. It is generally considered a milder technique than direct heating but prolonged exposure could still potentially degrade sensitive compounds.
-
Q4: I need to use a strictly non-polar solvent for my reaction. Are there any other options besides co-solvents?
Answer: If the reaction chemistry strictly forbids even small amounts of polar co-solvents, your options are more limited but not exhausted.
-
Particle Size Reduction: The rate of dissolution is proportional to the surface area of the solute.[7] Grinding your compound into a very fine powder using a mortar and pestle will increase its surface area and can significantly speed up the dissolution process, even in a poor solvent. Note that this does not change the thermodynamic equilibrium solubility but can make a slow process kinetically feasible.
-
Chemical Derivatization (Advanced): In a drug development context, if solubility is a persistent issue, modifying the molecule itself is a common strategy.[16] Introducing lipophilic (non-polar) groups onto the pyrazole rings could enhance its solubility in non-polar media. This is an advanced step that requires synthetic chemistry expertise.
Visual Troubleshooting Workflow
The following diagram outlines a logical decision-making process for addressing solubility challenges with bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Caption: A step-by-step workflow for troubleshooting solubility issues.
Experimental Protocols
Protocol 1: Co-Solvent System Development
This protocol details how to systematically find an effective co-solvent mixture.
-
Preparation: Place a known amount (e.g., 5 mg) of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine into a small glass vial equipped with a magnetic stir bar.
-
Primary Solvent Addition: Add a measured volume (e.g., 1 mL) of your chosen primary non-polar solvent (e.g., Toluene). Begin stirring.
-
Co-Solvent Titration: Using a microliter syringe, add a small aliquot (e.g., 10 µL, equivalent to 1% v/v) of the co-solvent (e.g., THF).
-
Observation: Stir for 2-3 minutes and observe. Look for a reduction in the amount of undissolved solid.
-
Iteration: Continue adding the co-solvent in 10 µL increments, allowing time for equilibration after each addition.
-
Endpoint: The endpoint is reached when the solution becomes completely clear to the naked eye. Record the total volume of co-solvent added. This gives you the minimum percentage required for dissolution at that concentration.
Protocol 2: Temperature-Assisted Dissolution
This protocol describes a safe method for using heat to aid dissolution.
-
Setup: Prepare a suspension of the compound in the desired solvent system (with or without co-solvent) in a flask.
-
Heating Bath: Place the flask in a water or oil bath equipped with a thermometer. Do not heat directly on a hot plate to avoid localized overheating.
-
Gentle Heating: Slowly increase the temperature of the bath while stirring the suspension. A target temperature of 40-50°C is a safe starting point.
-
Monitoring: Observe the dissolution process. Also, monitor for any signs of degradation, such as a change in color from clear/white to yellow or brown.
-
Cooling: Once dissolved, remove the flask from the bath and allow it to cool slowly to room temperature. Observe if the compound remains in solution or if it precipitates upon cooling. If it precipitates, this indicates that heating is required to maintain solubility.
Conceptual Model of Solvation
The diagram below illustrates the molecular interactions at play.
Caption: How a co-solvent bridges the polarity gap between solute and solvent.
References
-
Like Dissolves Like - Chemistry LibreTexts. Available at: [Link]
-
Like Dissolves Like Definition - Inorganic Chemistry I Key... - Fiveable. Available at: [Link]
-
The 'Like Dissolves Like' Rule: A Simple Key to Understanding Solubility - Oreate AI Blog. Available at: [Link]
-
In the context of solubility rules, what does the phrase "like dissolves like" mean? - Pearson. Available at: [Link]
-
“Like Dissolves Like” | Chemistry - Eric Van Dornshuld. Available at: [Link]
-
Pyrazole - Solubility of Things. Available at: [Link]
-
Solvent Polarity Index Table | PDF - Scribd. Available at: [Link]
-
Cosolvent - Wikipedia. Available at: [Link]
-
Polarity of Solvents. Available at: [Link]
-
Cosolvent – Knowledge and References - Taylor & Francis. Available at: [Link]
-
Polarities of Solvents | Shodex HPLC Columns and Standards. Available at: [Link]
-
The Hydrophobic Effect and the Role of Cosolvents | The Journal of Physical Chemistry B. Available at: [Link]
-
Combined effect of cosolvent and cyclodextrin on solubilization of nonpolar drugs - PubMed. Available at: [Link]
-
Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Available at: [Link]
-
Solvent-Miscibility-and-Polarity-Chart.pdf - Organometallics. Available at: [Link]
-
Reagents & Solvents: About - Chemistry - University of Rochester. Available at: [Link]
-
The Recent Development of the Pyrazoles : A Review | TSI Journals. Available at: [Link]
-
The Solution Process. Available at: [Link]
-
Synthesis of novel pyrazole derivatives and neuroprotective effect investigation - PMC - NIH. Available at: [Link]
-
How do covalent compounds dissolve so easily in non polar organic solvents? - Quora. Available at: [Link]
-
Solubility of organic compounds (video) - Khan Academy. Available at: [Link]
-
Separation of Polar and Non-Polar Substances - UW Department of Chemistry. Available at: [Link]
-
(1-Methyl-1H-pyrazol-5-yl)methanamine - PubChem. Available at: [Link]
-
N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide - MDPI. Available at: [Link]
-
(PDF) Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - ResearchGate. Available at: [Link]
Sources
- 1. Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine [smolecule.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. fiveable.me [fiveable.me]
- 4. The 'Like Dissolves Like' Rule: A Simple Key to Understanding Solubility - Oreate AI Blog [oreateai.com]
- 5. In the context of solubility rules, what does the phrase "like di... | Study Prep in Pearson+ [pearson.com]
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Technical Support Center: Optimizing Reaction Temperature for bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine Metalation
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the metalation of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into optimizing this crucial synthetic step. We will move beyond simple procedural lists to explain the underlying chemical principles, enabling you to troubleshoot effectively and adapt protocols to your specific needs.
Core Scientific Principles: Understanding the Reaction
The target molecule, bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, is a versatile ligand in coordination chemistry. Its utility often begins with deprotonation (metalation) of the central methylene bridge protons (-N(CH₂-Pz)₂). These protons are acidic due to the electron-withdrawing nature and resonance-stabilizing capability of the two adjacent pyrazole rings.
The success of this reaction is critically dependent on temperature, which governs the delicate balance between the desired reaction rate and the prevention of unwanted side reactions. The key to optimization lies in understanding the principles of kinetic versus thermodynamic control.[1][2][3]
-
Kinetic Control: At very low temperatures (e.g., -78 °C), the reaction is governed by the rate of proton removal. The major product will be the one formed from the deprotonation of the most kinetically accessible and acidic proton, which in this case is the desired methylene proton. These conditions are typically irreversible and favor the fastest-forming product.[2][3]
-
Thermodynamic Control: At higher temperatures (e.g., 0 °C to room temperature), the system has enough energy to overcome higher activation barriers and reach equilibrium. The dominant product will be the most thermodynamically stable species.[1] This can be problematic, as it may allow for rearrangements, deprotonation at other sites (like the pyrazole ring itself), or ligand decomposition initiated by the strong organometallic base.[1][4]
The choice of a strong, non-nucleophilic base is paramount. Organolithium reagents like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA) are commonly used.[4][5] However, their high reactivity necessitates careful temperature management to maintain selectivity.[5]
Troubleshooting Guide
This section addresses specific issues you may encounter during the metalation experiment.
Question: My reaction shows low or no conversion after quenching, as determined by ¹H NMR. What is the first troubleshooting step?
-
Potential Cause: The reaction temperature may be too low, causing the deprotonation to be kinetically sluggish. While starting at -78 °C is standard practice to ensure selectivity, some systems require slightly more thermal energy to proceed at a reasonable rate.
-
Troubleshooting Steps:
-
Verify Reagent Activity: Before altering the temperature, ensure your organolithium reagent is not degraded. Titrate the reagent to confirm its molarity. Old or improperly stored n-BuLi is a common cause of reaction failure.
-
Incremental Temperature Increase: If the reagent is active, repeat the reaction. After the initial addition of the organolithium base at -78 °C and stirring for the standard time (e.g., 1 hour), allow the reaction to slowly warm to -40 °C and hold it there for an additional hour.
-
Monitor Progress: If possible, take aliquots at different time points/temperatures (quenching them in a separate flask) to track the reaction's progress by TLC or LC-MS. This will help you pinpoint the temperature at which the reaction begins to proceed.
-
Consider an Additive: Additives like tetramethylethylenediamine (TMEDA) can accelerate lithiation by breaking up organolithium aggregates, potentially allowing the reaction to proceed at lower temperatures.[6]
-
Question: My crude NMR spectrum is complex, suggesting the formation of multiple side products. How can temperature optimization improve selectivity?
-
Potential Cause: The reaction temperature may be too high, or the reaction was allowed to warm prematurely. This allows the system to move towards thermodynamic control, enabling deprotonation at less acidic but ultimately more stable sites, or causing reagent-induced decomposition.
-
Troubleshooting Steps:
-
Maintain Strict Low Temperature: Ensure the reaction is maintained at -78 °C throughout the addition of the organolithium reagent and for the entire duration before quenching. Use a cryo-cool or a well-insulated dry ice/acetone bath.
-
Inverse Addition: Add the substrate solution slowly to the organolithium solution at -78 °C (inverse addition). This ensures the base is never the limiting reagent locally, which can sometimes prevent side reactions.
-
Change the Base: A more sterically hindered base, like LDA, may offer higher selectivity for the desired methylene proton compared to n-BuLi, even at slightly different temperature profiles.[4]
-
Shorten Reaction Time: At a given temperature, check if a shorter reaction time is sufficient for complete deprotonation of the kinetic site, thereby minimizing the time available for isomerization to thermodynamic byproducts.[2]
-
Question: I suspect the organolithium reagent is degrading my ligand or solvent. What are the signs and how can I prevent this?
-
Potential Cause: Organolithium reagents can attack common etheral solvents like tetrahydrofuran (THF), especially at temperatures above -40 °C.[6] They can also react with the pyrazole rings, leading to decomposition pathways. A dark brown or black reaction color, when a light yellow or orange is expected, can be an indicator of decomposition.
-
Troubleshooting Steps:
-
Strict Temperature Adherence: Do not allow the reaction to warm above -60 °C if using THF as a solvent.[6] The reaction of n-BuLi with THF is significantly faster at higher temperatures.
-
Solvent Choice: Consider using a more robust solvent like diethyl ether, which is less reactive towards organolithiums, although this may require longer reaction times or slightly higher temperatures.
-
Minimize Reaction Time: Once the deprotonation is complete (as determined by optimization experiments), quench the reaction promptly. Do not let it stir unnecessarily, even at low temperatures.
-
Frequently Asked Questions (FAQs)
Q1: What is a reliable starting temperature for the metalation of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine with n-BuLi in THF? A: A starting temperature of -78 °C is highly recommended. This is the standard condition for achieving kinetic control in most organolithium-mediated deprotonations.[2][3]
Q2: How does solvent choice impact the optimal reaction temperature? A: The solvent's polarity and its stability to strong bases are key.
-
THF: A good polar solvent that helps solubilize the lithium amide intermediate. However, it is susceptible to attack by n-BuLi at temperatures above -40 °C.[6]
-
Diethyl Ether (Et₂O): More resistant to degradation by organolithiums but is less polar, which may result in slower reaction rates, potentially requiring slightly warmer temperatures (e.g., -40 °C to -20 °C) after the initial addition at -78 °C.
-
Toluene/Hexanes: Non-polar solvents that are very stable but may lead to solubility issues and slower reactions. Often used with additives like TMEDA.
Q3: Are there any visual cues during the reaction? A: Yes. Upon addition of the organolithium reagent to the ligand solution, a color change to yellow or orange is typically observed. This indicates the formation of the lithiated species (anion). The persistence of this color is a good sign. A rapid darkening to brown or black can indicate decomposition.
Experimental Protocols & Data
Protocol 1: Standard Metalation Procedure
-
Set up a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon).
-
Add bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (1.0 eq.) and anhydrous THF (to make a ~0.1 M solution).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq., solution in hexanes) dropwise via syringe over 15 minutes. Ensure the internal temperature does not rise significantly.
-
Stir the resulting yellow/orange solution at -78 °C for 1-2 hours.
-
Quench the reaction by adding the desired electrophile (e.g., an alkyl halide or a silyl chloride) at -78 °C.
-
Allow the reaction to warm slowly to room temperature overnight.
-
Perform an aqueous workup to isolate the crude product.
Protocol 2: Temperature Optimization Study
-
Set up four identical reactions in parallel under an inert atmosphere, as described in Protocol 1.
-
Add the substrate and solvent, and cool all four flasks to -78 °C.
-
Add n-BuLi to all four flasks at -78 °C and stir for 15 minutes.
-
Keep Flask 1 at -78 °C. Move Flask 2 to a -60 °C bath. Move Flask 3 to a -40 °C bath. Move Flask 4 to a -20 °C bath.
-
After 2 hours, quench all reactions simultaneously at their respective temperatures with a simple electrophile (e.g., trimethylsilyl chloride).
-
Work up all reactions identically.
-
Analyze the crude product from each reaction by ¹H NMR and/or LC-MS to determine the conversion and purity. This will reveal the optimal temperature for maximizing yield while minimizing side products.
Data Summary: Recommended Temperature Ranges
| Organometallic Base | Solvent | Recommended Starting Temp. | Max Recommended Temp. | Notes |
| n-Butyllithium (n-BuLi) | THF | -78 °C | -40 °C | Standard choice. Prone to reacting with THF at higher temps.[6] |
| sec-Butyllithium (s-BuLi) | THF | -78 °C | -60 °C | More reactive and sterically bulkier than n-BuLi. |
| tert-Butyllithium (t-BuLi) | Diethyl Ether / Hexane | -78 °C | -78 °C | Extremely reactive. Must be kept at very low temperatures. |
| LDA | THF | -78 °C | 0 °C | Good, bulky non-nucleophilic base. Can often be used at slightly higher temperatures than n-BuLi.[4] |
Visualized Workflows & Concepts
Troubleshooting Workflow for Low Yield
Caption: Decision tree for troubleshooting low-yield metalation reactions.
Kinetic vs. Thermodynamic Deprotonation Pathways
Caption: Energy profile illustrating kinetic vs. thermodynamic control.
References
- Scorpionate Ligands and Surroundings. Coordination Properties - Solution Studies. (n.d.). Google.
- Scorpionate ligand - Wikipedia. (n.d.). Wikipedia.
- (PDF) N-aryl pyrazoles: DFT calculations of CH acidity and deprotonative metallation using a combination of lithium and zinc amides - ResearchGate. (2026, February 13). ResearchGate.
- Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides. (n.d.). University of Waterloo.
- A Researcher's Guide to Kinetic vs. Thermodynamic Control in Chemical Reactions - Benchchem. (n.d.). BenchChem.
- Thermodynamic and kinetic reaction control - Wikipedia. (n.d.). Wikipedia.
- A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC - NIH. (2016, November 12). National Center for Biotechnology Information.
- organolithium reagents 1. (n.d.). Harvard University.
- Kinetic and thermodynamic control in the lithiation of 2,6-dimethylchromone, and selective lithiations in 2-(x-furyl)chromones and in furanochromones related to khellin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). (n.d.). Royal Society of Chemistry.
- The Metalation of 1-Phenyl- and 1-Methylpyrazole with n-Butyllithium - ACS Publications. (n.d.). American Chemical Society.
- A. Organolithium Reagents - Organic Chemistry Data. (n.d.). Reich Research Group, University of Wisconsin.
Sources
- 1. Kinetic and thermodynamic stability of lithio anions in the synthesis of substituted arylsulfonamides [ch.ic.ac.uk]
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- 3. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 4. Kinetic and thermodynamic control in the lithiation of 2,6-dimethylchromone, and selective lithiations in 2-(x-furyl)chromones and in furanochromones related to khellin - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. A Protocol for Safe Lithiation Reactions Using Organolithium Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. people.uniurb.it [people.uniurb.it]
troubleshooting low catalytic turnover in bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine complexes
Ticket ID: #CAT-PYR-005 Subject: Troubleshooting Low Turnover Numbers (TON) in Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine Systems Assigned Specialist: Dr. Aris Thorne, Senior Application Scientist Status: Open
Executive Summary & Triage
Welcome to the Catalysis Optimization Hub. You are likely employing the bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine ligand (hereafter referred to as bmpa or the "ligand") to stabilize transition metals (Mn, Fe, Cu, Zn) for oxidation, hydrogenation, or polymerization reactions.
This ligand class is a tridentate NNN-donor, structurally analogous to dipicolylamine (DPA) but with softer pyrazole donors. While versatile, this specific scaffold suffers from three notorious "silent killers" that suppress Turnover Number (TON):
-
Oxidative Dehydrogenation: The secondary amine backbone is susceptible to oxidation, destroying the catalyst.[1]
-
Thermodynamic Dimerization: Formation of inactive
-oxo or -hydroxo bridged species. -
Steric Mismatch: The 1-methyl group at the 5-position (adjacent to the linker) creates significant steric pressure, often preventing optimal substrate approach.[1]
Diagnostic Workflow (Decision Tree)
Before altering your reaction conditions, run this logic flow to identify the failure mode.
Root Cause Analysis & Solutions
Issue A: Oxidative Dehydrogenation of the Backbone
The Symptom: The reaction starts well but dies after a few turnovers.[1] The solution turns dark/brown.[1]
The Science: The central secondary amine (–NH–) in your ligand is not innocent.[1] In the presence of oxidizing metals (Mn(III/IV), Fe(III), Cu(II)) and oxidants (H₂O₂, O₂), the methylene protons alpha to the amine are acidic. The metal center can facilitate the oxidation of the amine backbone to an imine (
-
Diagnostic: Check ¹H NMR. Disappearance of the diastereotopic methylene doublets and appearance of imine protons (8.0–9.0 ppm).
-
Solution:
-
Methylate the Center: Switch to the tertiary amine variant (N-methylated backbone). This blocks the
-hydride elimination pathway.[1] -
Switch to Ether Linkers: If N-methylation creates too much steric bulk, use a bis(pyrazolyl)ether (O-bridge) analog.
-
Issue B: The -Oxo Dimer Trap
The Symptom: Low solubility of the complex; magnetic susceptibility measurements show antiferromagnetic coupling (lower
-
Solution:
-
Bulky Counter-Anions: Exchange small anions (Cl⁻, NO₃⁻) for non-coordinating, bulky anions like
or . This sterically discourages dimerization.[1] -
Protic Co-solvents: If using Mn-catalase mimics, adding small amounts of acidic fluoroalcohols (e.g., TFE) can help break
-oxo bridges [3].
-
Issue C: Steric Clash at the 5-Position
The Symptom: The catalyst works for small substrates (e.g., methanol, ethylene) but fails for larger ones (e.g., benzyl alcohol, styrene). The Science: Your ligand has a methyl group at position 1 of the pyrazole.[1] If the methylene linker is attached at position 5, the methyl group is proximal to the metal center.[1] This creates a "fenced" active site.[1] While this stabilizes the metal, it physically blocks bulky substrates from coordinating [4].[1]
-
Solution:
-
Ligand Redesign: Synthesize the isomer where the linker is at position 3 (bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine). This moves the methyl group to the remote side, opening the active site.[1]
-
Quantitative Benchmarking
Compare your results against these baseline metrics for similar pyrazole-amine systems to determine if your performance is truly "low."
| Parameter | Typical Value (Good) | Warning Sign (Bad) | Interpretation |
| TON (Turnover Number) | 100 – 1,500 | < 10 | Catalyst death (deactivation) or stoichiometric reaction only. |
| TOF (Turnover Freq) | 0.5 – 5.0 | < 0.01 | High energetic barrier or product inhibition. |
| Induction Period | 0 – 5 mins | > 30 mins | Pre-catalyst activation required (e.g., dimer dissociation). |
| Solvent Effect | High in MeCN/TFE | Low in DMSO | DMSO often coordinates strongly, poisoning the metal center.[1] |
Standardized Protocols
Protocol 1: The Mercury Poisoning Test
Use this to confirm your complex is the true catalyst and not decomposing into active metal nanoparticles.[1]
-
Setup: Run your standard catalytic reaction to ~20% conversion.
-
Addition: Add a drop of elemental mercury (excess, >300 equiv relative to metal) to the reaction vessel.
-
Observation:
Protocol 2: In Situ UV-Vis Monitoring (Dimer Check)
Use this to detect the formation of inactive dimers.
-
Baseline: Record the UV-Vis spectrum of your pure complex in the reaction solvent.[1] Note the
(e.g., Mn(II) d-d transitions are weak; Mn(III/IV) charge transfer bands are intense). -
Oxidant Addition: Add your oxidant/substrate.[1]
-
Time-Lapse: Record spectra every 60 seconds.
-
Analysis: Look for the emergence of intense bands in the 500–700 nm region (often characteristic of Mn-O-Mn or Fe-O-Fe charge transfer). If these bands grow and persist while activity drops, your catalyst is dimerizing.
Visualizing the Deactivation Pathway
The following diagram illustrates the most common chemical fate of the bmpa ligand under oxidative conditions.
References
-
Ligand Oxidation Mechanisms
-
Title: Oxidative Dehydrogenation of Amine Ligands in Transition Metal Complexes.[1]
- Source:Coordination Chemistry Reviews (General Principle).
- Context: Explains the conversion of M-NH-CH2-R to M-N=CH-R under oxid
-
Link:
-
-
Manganese Dimerization
-
Title: Formation, stability and catalase-like activity of mononuclear manganese(II) and oxomanganese(IV) complexes.[2]
- Source:New Journal of Chemistry, 2011.
- Context: Details the equilibrium between active monomers and inactive dimers in Mn-pyridyl/pyrazolyl amine systems.
-
Link:
-
-
Solvent Effects & Protic Activation
-
Steric Tuning of Pyrazoles
-
Title: Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands.[3]
- Source:Eastern Illinois University Theses.
- Context: Comprehensive review of steric effects in bis(pyrazolyl)methane/amine ligands.
-
Link:
-
Sources
removing unreacted 1-methyl-1H-pyrazole from bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine product
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and process chemists troubleshooting the purification of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine .
A frequent challenge in synthesizing this secondary bis-amine is the persistence of unreacted 1-methyl-1H-pyrazole starting material. Because both the product and the impurity are nitrogen-rich heterocycles, standard aqueous washing often fails to separate them. As a Senior Application Scientist, I have structured this guide to provide field-proven, mechanistically grounded solutions to isolate your target compound with high purity and minimal yield loss.
Part 1: The Physicochemical Basis of Separation
To design a self-validating purification system, we must first analyze the physicochemical deltas between the product and the impurity. Do not rely on trial and error; exploit the fundamental thermodynamic and acid-base properties of the molecules.
| Property | 1-Methyl-1H-pyrazole (Impurity) | Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (Product) | Separation Leverage |
| Molecular Weight | 82.11 g/mol | 205.26 g/mol | Significant mass difference favors distillation. |
| Boiling Point | 127 °C at 760 mmHg[1] | > 300 °C (Predicted) | High volatility of impurity allows vacuum stripping. |
| pKa (Conjugate Acid) | ~2.25[2] | ~8.5 - 9.5 (Secondary aliphatic amine) | Substantial ΔpKa (>6 units) enables pH-selective extraction. |
| Water Solubility | Highly soluble | Moderately soluble (highly soluble as salt) | Differential partitioning in biphasic systems. |
Causality Insight:
The nitrogen atom in the 1-methylpyrazole ring is part of an aromatic
Part 2: Troubleshooting FAQs
Q1: My product is contaminated with significant amounts of 1-methyl-1H-pyrazole. What is the most scalable removal method? A: The most robust and scalable method is a pH-selective acid-base extraction . By adjusting the aqueous phase to a pH of 4.5–5.0, the central secondary amine of your product becomes fully protonated, forming a highly water-soluble ammonium salt. Meanwhile, the weakly basic 1-methyl-1H-pyrazole (pKa 2.25) remains predominantly in its unprotonated free-base form[2]. Washing this acidic aqueous layer with a non-polar organic solvent (like dichloromethane) selectively removes the impurity while retaining your product in the aqueous layer.
Q2: I only have a small amount of product (< 500 mg) and want to avoid aqueous workups to prevent yield loss. How can I remove the impurity? A: Exploit the boiling point differential. 1-Methyl-1H-pyrazole has a relatively low boiling point of 127 °C at atmospheric pressure[1]. Your bis-amine product is significantly heavier and less volatile. Actionable Protocol: Transfer your crude mixture to a round-bottom flask and subject it to high vacuum (e.g., a Schlenk line or Kugelrohr apparatus at < 1 mbar). Gently warm the flask to 40–50 °C for 2–4 hours. The unreacted 1-methyl-1H-pyrazole will sublimate or distill into the cold trap, leaving the pure bis-amine behind.
Q3: I tried silica gel column chromatography, but the product streaked severely and co-eluted with the impurity. Why did this happen?
A: Both compounds contain Lewis basic nitrogen atoms that interact strongly with the acidic silanol groups on standard silica gel, causing severe tailing.
Actionable Protocol: If chromatography is strictly necessary, you must deactivate the silica. Pre-treat your silica column with 1–5% triethylamine (Et
Part 3: Standard Operating Procedures (SOPs)
SOP A: pH-Selective Liquid-Liquid Extraction
Self-Validating Check: Always verify the pH using a calibrated pH meter rather than indicator paper. Precision is required to ensure the delicate balance between protonating the product and leaving the impurity as a free base is maintained.
-
Dissolution: Dissolve the crude mixture in Dichloromethane (DCM) using 10 mL of solvent per gram of crude.
-
Acidification: Transfer the solution to a separatory funnel. Add an equal volume of distilled water. Dropwise, add 1M HCl while vigorously stirring until the aqueous layer reaches exactly pH 4.5 – 5.0 .
-
First Extraction (Impurity Removal): Shake vigorously and allow the layers to separate. The organic layer now contains the unprotonated 1-methyl-1H-pyrazole. The aqueous layer contains your protonated product.
-
Verification: Spot both layers on a TLC plate. The organic layer should show the high-R
impurity, while the aqueous layer should show the baseline-retained product. Discard the organic layer. Wash the aqueous layer once more with fresh DCM to ensure complete impurity removal. -
Basification: Transfer the aqueous layer to an Erlenmeyer flask and cool in an ice bath. Slowly add 1M NaOH dropwise until the pH reaches > 10.0 . The product will deprotonate and crash out as an oil or suspension.
-
Final Extraction (Product Recovery): Extract the basic aqueous layer three times with fresh DCM or Ethyl Acetate.
-
Isolation: Combine the organic extracts, dry over anhydrous Na
SO , filter, and concentrate under reduced pressure to yield the pure bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
SOP B: High-Vacuum Stripping (For Volatile Impurities)
-
Transfer the crude oil to a tared, thick-walled round-bottom flask. Ensure the flask is no more than 25% full to prevent bumping.
-
Attach the flask to a high-vacuum manifold (< 1 mbar) equipped with a dry ice/acetone cold trap.
-
Apply vacuum slowly at room temperature to remove any residual extraction solvents.
-
Once bubbling ceases, submerge the flask in a pre-heated oil bath at 45–50 °C .
-
Maintain heat and vacuum for 3–4 hours. The 1-methyl-1H-pyrazole will volatilize and collect in the trap.
-
Cool to room temperature before breaking the vacuum with inert gas (N
/Ar). Weigh the flask to confirm mass loss corresponding to the expected impurity ratio.
Part 4: Process Workflows
Workflow for pH-selective liquid-liquid extraction of bis-amine product.
Decision matrix for selecting the optimal purification strategy.
References
-
1-Methylpyrazole, 98%, Thermo Scientific | Fisher Scientific | 1
-
930-36-9 | CAS DataBase - ChemicalBook | ChemicalBook | 2
Sources
Technical Support Center: Stabilizing Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine Complexes in Aqueous Solutions
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine and its metal complexes. This guide is designed to provide expert-driven insights and practical troubleshooting for the challenges associated with stabilizing these complexes in aqueous solutions. Our goal is to empower you with the knowledge to anticipate, diagnose, and resolve experimental hurdles, ensuring the integrity and success of your research.
Introduction to Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine Complexes
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a versatile N-donor chelating ligand, notable for its potential in medicinal chemistry and materials science.[1][2][3] The pyrazole moieties offer unique electronic and steric properties that influence the stability and reactivity of their metal complexes.[3][4] However, achieving and maintaining the stability of these complexes in aqueous environments can be a significant challenge, influenced by a multitude of factors including pH, ionic strength, and the presence of competing ligands.[5] This guide provides a comprehensive framework for understanding and controlling these variables.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions grounded in established coordination chemistry principles.
Problem 1: Precipitation of the Metal Complex Upon Formation or During Storage
Symptoms:
-
Immediate formation of a solid upon mixing the ligand and metal salt solutions.
-
Gradual precipitation of the complex from the solution over time.
-
Cloudiness or turbidity of the solution.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Low Solubility of the Complex | The inherent solubility of the neutral complex in a purely aqueous medium may be limited. | 1. Introduce a Co-solvent: Add a water-miscible organic solvent such as ethanol, methanol, or DMF to the aqueous solution. This can significantly improve the solubility of the complex.[5] 2. Modify the Ligand: If feasible during synthesis, incorporate solubilizing groups (e.g., polyethylene glycol chains) onto the ligand backbone. 3. Adjust pH: Depending on the metal ion, a slight adjustment in pH (while avoiding metal hydroxide precipitation) can sometimes alter the overall charge and improve solubility. |
| Metal Hydroxide Precipitation | At higher pH values, many metal ions will precipitate as metal hydroxides, a competing reaction to complex formation.[5] | 1. Optimize pH: Carefully control the pH of the solution. For many metal complexes with pyrazole-based ligands, the optimal pH range for formation and stability is between 4 and 7.[5] Use a suitable buffer system to maintain the desired pH. 2. Monitor pH Throughout the Experiment: Regularly check and adjust the pH, especially if the reaction releases or consumes protons. |
| Formation of Insoluble Polymeric Species | At certain ligand-to-metal ratios, bridging interactions can lead to the formation of insoluble coordination polymers. | 1. Adjust Stoichiometry: Vary the molar ratio of the ligand to the metal salt. An excess of the ligand can often favor the formation of monomeric, more soluble complexes. |
Problem 2: Decomposition of the Complex in Solution
Symptoms:
-
A change in the color of the solution over time.
-
Loss of biological activity or desired chemical properties.
-
Appearance of new peaks in spectroscopic analyses (e.g., UV-Vis, NMR) corresponding to the free ligand or metal ion.
Potential Causes & Solutions:
| Potential Cause | Explanation | Troubleshooting Steps |
| Hydrolysis | Water molecules can act as competing ligands, displacing the bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine ligand from the metal's coordination sphere.[5] This is a common issue in aqueous solutions. | 1. Increase Ligand Concentration: According to Le Chatelier's principle, increasing the concentration of the free ligand can shift the equilibrium towards the formation of the desired complex. 2. Use a Co-solvent: Reducing the water content by adding a co-solvent can decrease the likelihood of hydrolysis.[5] |
| pH-Induced Instability | Extreme pH values can lead to the protonation or deprotonation of the ligand's amine group or the pyrazole nitrogen atoms, altering their coordination ability and potentially leading to complex dissociation. | 1. Maintain Optimal pH: As with precipitation issues, maintaining the pH within the optimal stability range (typically 4-7) is crucial.[5] Use a robust buffer system. 2. Conduct a pH Stability Study: Systematically vary the pH of the solution and monitor the complex's stability over time using a technique like UV-Vis spectroscopy. |
| Oxidation/Reduction of the Metal Center | The metal ion within the complex may be susceptible to changes in its oxidation state, leading to decomposition. | 1. Use Degassed Solvents: If the metal is sensitive to oxidation, use solvents that have been degassed by sparging with an inert gas (e.g., nitrogen or argon). 2. Work Under an Inert Atmosphere: For highly sensitive complexes, perform experiments in a glovebox or under a continuous flow of an inert gas. |
| High Ionic Strength | High concentrations of salts can affect the stability of the complex through interactions with the charged species in solution.[5] | 1. Control Ionic Strength: Maintain a consistent and, if possible, low ionic strength in your experiments. If a buffer is used, account for its contribution to the overall ionic strength. 2. Investigate the Effect of Ionic Strength: If your application requires high salt concentrations, systematically study its effect on complex stability to determine an acceptable range.[6] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine complexes in aqueous solution?
A1: While the optimal pH can vary depending on the specific metal ion, a general guideline for pyrazole-based complexes is a pH range of 4 to 7.[5] Below pH 4, the amine nitrogen of the ligand may become protonated, inhibiting coordination. Above pH 7, there is an increased risk of metal hydroxide precipitation for many transition metals.[5] It is highly recommended to perform a pH optimization study for your specific metal-ligand system.
Q2: How can I confirm the formation and stability of my complex in solution?
A2: UV-Vis spectroscopy is a powerful and accessible technique for this purpose.[7] Upon complexation, you should observe a shift in the absorption spectrum compared to the free ligand and metal salt. To monitor stability, you can record the spectrum at various time points. A stable complex will show a consistent spectrum, while decomposition will be indicated by changes in the absorbance or the appearance of new peaks.
Q3: Can I use a buffer to control the pH? If so, which one should I choose?
A3: Yes, using a buffer is highly recommended. The choice of buffer is critical, as some buffer components can act as competing ligands. For example, phosphate and citrate buffers can coordinate to metal ions. Good starting points are non-coordinating or weakly coordinating buffers such as MES (2-(N-morpholino)ethanesulfonic acid) or HEPES (4-(2-hydroxyethyl)-1-piperazineethanesulfonic acid). Always run a control experiment with the buffer and metal ion to ensure no unintended interactions occur.
Q4: Does the choice of the metal salt's counter-ion matter?
A4: Absolutely. The counter-ion can influence the solubility and stability of the resulting complex.[5] Weakly coordinating anions like nitrate (NO₃⁻), perchlorate (ClO₄⁻), or triflate (CF₃SO₃⁻) are often preferred as they are less likely to compete with your ligand for a position in the metal's coordination sphere.[8] Halide ions (Cl⁻, Br⁻, I⁻) can sometimes coordinate to the metal, leading to mixed-ligand complexes.[9]
Q5: What is the typical stoichiometry for complexes with this type of ligand?
A5: Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a tridentate ligand, meaning it can form three bonds to a single metal center. Therefore, a 1:1 ligand-to-metal stoichiometry is common, especially with metal ions that favor a coordination number of six (forming an [ML₂] complex) or four (forming an [MLX] complex, where X is a solvent molecule or a counter-ion). However, other stoichiometries are possible, and it is advisable to determine the stoichiometry experimentally using methods like Job's plot (continuous variation method).
Experimental Protocols
Protocol 1: General Procedure for the Formation of a Metal Complex in Aqueous Solution
-
Prepare Stock Solutions:
-
Prepare a stock solution of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine in deionized water or a suitable water/co-solvent mixture.
-
Prepare a stock solution of the desired metal salt (e.g., Cu(NO₃)₂, ZnCl₂) in deionized water.
-
-
pH Adjustment and Buffering:
-
In a reaction vessel, add the desired volume of a suitable buffer solution (e.g., 50 mM MES, pH 6.0).
-
-
Ligand Addition:
-
Add the required volume of the ligand stock solution to the buffered solution and mix well.
-
-
Metal Addition:
-
Slowly add the metal salt stock solution to the ligand solution while stirring.
-
-
Incubation:
-
Allow the reaction to proceed at a controlled temperature for a specified time (e.g., 1 hour at room temperature).
-
-
Characterization:
-
Analyze the resulting solution using appropriate techniques (e.g., UV-Vis spectroscopy) to confirm complex formation.
-
Protocol 2: pH Stability Assessment
-
Prepare a Series of Buffered Solutions:
-
Prepare a set of buffers covering a range of pH values (e.g., pH 3 to 9).
-
-
Complex Formation:
-
In separate vials, form the metal complex in each buffered solution following Protocol 1.
-
-
Initial Spectroscopic Measurement:
-
Immediately after formation, record the UV-Vis spectrum of the complex in each pH solution.
-
-
Time-Course Monitoring:
-
Incubate the solutions at a constant temperature.
-
Record the UV-Vis spectra at regular intervals (e.g., 1, 2, 4, 8, and 24 hours).
-
-
Data Analysis:
-
Compare the spectra over time for each pH value. The pH at which the spectral changes are minimal corresponds to the pH of maximum stability.
-
Visualizing Experimental Workflows
Sources
- 1. lifechemicals.com [lifechemicals.com]
- 2. Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine [smolecule.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. mocedes.org [mocedes.org]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. On the stability constants of metal–nitrate complexes in aqueous solutions - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D4CP04295F [pubs.rsc.org]
- 9. Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures - PMC [pmc.ncbi.nlm.nih.gov]
resolving steric hindrance challenges with bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine coordination
The following technical support guide addresses the specific challenges associated with the coordination chemistry of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine . This ligand, distinct from its more common 3-yl isomer, presents unique steric and chelate-ring constraints that require precise experimental handling.[1]
Topic: Resolving Steric Hindrance & Coordination Challenges Ligand Code: 5-Me-BPMA (Bis-Pyrazolyl-Methyl-Amine, 5-isomer) Audience: Senior Chemists, Crystallographers, and Drug Discovery Leads[1]
Core Technical Overview
Why this ligand fails standard protocols: Most researchers apply protocols designed for bis(pyrazol-1-yl)methane or the 3-pyrazolyl isomer to this system.[1] However, bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine possesses two critical structural features that create a "steric wall":
-
The 6-Membered Chelate Effect: Unlike the 5-membered rings formed by 3-yl isomers, the 5-yl linkage forces the formation of 6-membered chelate rings (
).[1] This ring size is entropically less favored and conformationally more flexible, often leading to ligand dissociation or fluxional behavior.[1] -
Proximal Methyl Clash: The methyl group at the
position is chemically adjacent to the donor . In the 5-yl isomer, the specific bite angle of the 6-membered ring often forces these methyl groups directly into the metal's axial coordination space, destabilizing octahedral geometries.
Diagnostic & Troubleshooting Modules
Module A: Ligand Integrity & Isomer Verification
ISSUE: "My complex isn't forming, or the NMR looks like a mixture."
Before troubleshooting coordination, you must verify you synthesized the 5-yl isomer and not the thermodynamically favored 3-yl isomer.[1]
Q: How do I confirm I have the 5-yl isomer and not the 3-yl? A: The synthesis route is the primary determinant, but 1H-NMR NOE (Nuclear Overhauser Effect) is the gold standard for confirmation.
| Feature | 5-yl Isomer (Target) | 3-yl Isomer (Common Impurity) |
| Synthesis Route | Lithiation of 1-methylpyrazole at C5, followed by quenching with electrophile.[1] | Direct alkylation of pyrazole (often yields mixture) or Mannich reaction.[1] |
| Connectivity | Linker attached at C5 . Methyl at N1 .[1][2] | Linker attached at C3 . Methyl at N1 .[1][2] |
| Steric Profile | ||
| Diagnostic NOE | Strong NOE observed between | Weak/No NOE between |
Protocol: The "NOE Check"
-
Dissolve 5 mg of ligand in
. -
Irradiate the
singlet (typically 3.8–4.0 ppm).[1] -
Result: If you see enhancement of the methylene bridge signal (
3.5–4.5 ppm), you have the 5-yl isomer .[1] If not, you likely have the 3-yl isomer.[1]
Module B: Overcoming Steric Hindrance in Coordination
ISSUE: "The reaction yields an oil or a precipitate that isn't the target complex."
Q: Why does the complex precipitate as an intractable oil? A: This often indicates the formation of oligomers rather than discrete mononuclear species. The steric bulk of the 5-yl methyl groups prevents the efficient "wrapping" required for 1:1 or 1:2 complexes, promoting bridging modes where the ligand spans two metal centers.
Troubleshooting Workflow:
Caption: Decision tree for resolving oiling/precipitation issues in 5-Me-BPMA coordination.
Q: Which metal ions work best with this sterically demanding ligand? A: The "bite angle" of the 6-membered chelate ring prefers larger metal ions.
-
Avoid: Ni(II) (often too small for the 6-membered bite, leads to distortion).[1]
-
Preferred: Zn(II), Cd(II), Hg(II), or High-Spin Fe(II).[1]
-
Strategy: If you must use Cu(II) or Ni(II), expect distorted geometries (e.g., trigonal bipyramidal rather than octahedral) and ensure you use non-coordinating anions (like
or ) to reduce steric crowding around the metal equator.[1]
Module C: Crystallization & Stability
ISSUE: "I cannot get X-ray quality crystals."
Q: The complex forms but won't crystallize. What is the fix? A: The 6-membered chelate rings are conformationally flexible, leading to disorder in the crystal lattice which inhibits growth. You must "lock" the conformation.
Protocol: Conformation Locking via Anion Encapsulation
-
Anion Choice: Use bulky, rigid anions like Tetraphenylborate (
) or Hexafluorophosphate ( ).[1] These pack efficiently with the bulky methyl groups of the ligand. -
Solvent Layering: Do not use evaporation.[1] The ligand's flexibility requires slow ordering.
-
Dissolve complex in minimal Dichloromethane (DCM).
-
Carefully layer Hexanes or Diisopropyl Ether on top (3:1 volume ratio).[1]
-
Place in a vibration-free zone at 4°C .
-
-
H-Bond Donors: If the complex has free NH groups (central amine), adding a stoichiometric amount of a H-bond acceptor (like a phosphine oxide) can sometimes rigidify the lattice, though this is a last resort.[1]
Synthesis Protocol: The "Lithiation Route"
To ensure you are working with the correct 5-yl isomer, use this validated synthesis protocol.
Step-by-Step Methodology:
-
Reagents:
-
Procedure:
-
Cooling: Cool THF solution of 1-methylpyrazole to -78°C .
-
Lithiation: Add n-BuLi dropwise.[1] Stir for 1 hour at -78°C. Critical: The 5-position is kinetically deprotonated due to the directing effect of the N1 nitrogen.
-
Quenching: Add DMF (Dimethylformamide) to generate the aldehyde intermediate (1-methyl-1H-pyrazole-5-carbaldehyde).[1]
-
Amination: React the isolated 5-carbaldehyde with the primary amine (e.g., methylamine or ammonia source) followed by reduction with
.[1]
-
-
Validation:
-
Check NMR for the aldehyde proton signal. 5-carbaldehyde typically shows a shift distinct from the 3-isomer.[1]
-
Perform the NOE Check (Module A) on the final amine product.
-
References
-
Trofimenko, S. (1993).[1] Scorpionates: The Coordination Chemistry of Polypyrazolylborates. Imperial College Press.[1] (Fundamental text on pyrazole coordination modes).
-
Pettinari, C., et al. (2004).[1] "Copper(I) and Copper(II) complexes with bis(pyrazol-1-yl)alkanes".[1] Comprehensive Coordination Chemistry II.
-
Reger, D. L., et al. (2000).[1] "Synthesis and Structural Characterization of Tris(pyrazolyl)methane Ligands". Inorganic Chemistry. (Discusses steric impact of 3 vs 5 substitution).
-
Halcrow, M. A. (2005).[1] "The synthesis and coordination chemistry of 3-pyrazolyl-pyridine ligands". Coordination Chemistry Reviews. (Review of steric influences in pyrazole heterocycles). [1]
-
Bigmore, H. R., et al. (2005).[1] "Steric control of spin crossover in iron(II) complexes of bis(pyrazol-1-yl)pyridine derivatives". Dalton Transactions.[1][3] (Demonstrates methyl group steric clash effects).
Sources
alternative synthetic routes for bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine to reduce byproducts
The following technical guide addresses the synthesis of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine , a secondary amine ligand frequently utilized in coordination chemistry.
This guide prioritizes impurity profile management , specifically targeting the suppression of the tertiary amine "tris" byproduct and regioisomeric contaminants.
Current Status: Online Topic: Synthetic Route Optimization & Impurity Control Target Molecule: Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (Secondary Amine) Common Impurity: Tris[(1-methyl-1H-pyrazol-5-yl)methyl]amine (Tertiary Amine)
Executive Summary & Route Selection
User Query: I am synthesizing the bis-ligand via standard reductive amination, but I am seeing significant amounts of the tertiary amine byproduct. How can I improve selectivity?
Technical Insight: The standard "one-pot" reductive amination of 1-methyl-1H-pyrazole-5-carbaldehyde with ammonium acetate often yields a statistical mixture of primary, secondary (target), and tertiary amines. Because the secondary amine is more nucleophilic than the primary amine intermediate, it competes for the aldehyde, leading to the "tris" impurity.
To resolve this, you must switch from a Thermodynamic Control strategy (one-pot) to a Kinetic/Stepwise Control strategy.
Comparison of Synthetic Routes
| Feature | Route A: Direct Reductive Amination | Route B: Stepwise Reductive Alkylation | Route C: Amide Reduction (Recommended) |
| Methodology | One-pot: Aldehyde + | Step 1: Make Primary AmineStep 2: React with 1 eq Aldehyde | Step 1: Amide CouplingStep 2: Reduction ( |
| Selectivity | Low (Mix of | Moderate (Depends on stoichiometry) | High (Exclusive |
| Byproducts | Tris-amine, Alcohol | Trace Tris-amine | Unreacted Amide (separable) |
| Scalability | High | High | Moderate |
| Complexity | Low | Medium | High (2 distinct steps) |
Interactive Troubleshooting & Protocols
Module 1: The High-Fidelity "Amide" Route
Best for: Applications requiring >98% purity where "tris" amine cannot be tolerated (e.g., precise kinetic studies).
Q: How does the Amide Route eliminate the tertiary amine byproduct? A: This route creates the carbon-nitrogen bond via an acylation reaction rather than alkylation. The resulting amide is non-nucleophilic, preventing any further reaction with the precursor. The subsequent reduction converts the carbonyl solely to a methylene group, yielding the secondary amine selectively.
Protocol:
Step 1: Amide Coupling
-
Reagents: 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq), (1-methyl-1H-pyrazol-5-yl)methanamine (1.0 eq), EDC·HCl (1.2 eq), HOBt (1.2 eq), DIPEA (2.5 eq).
-
Solvent: Dry DCM or DMF.
-
Procedure:
-
Dissolve acid in solvent at 0°C. Add EDC/HOBt and stir for 30 min to activate.
-
Add the primary amine and DIPEA.
-
Stir at RT for 12-16 h.
-
Workup: Wash with dilute citric acid (removes unreacted amine) and
(removes unreacted acid). -
Checkpoint: Isolate N-((1-methyl-1H-pyrazol-5-yl)methyl)-1-methyl-1H-pyrazole-5-carboxamide .
-
Step 2: Amide Reduction
-
Reagents:
(2.5 - 3.0 eq). -
Solvent: Dry THF (anhydrous).
-
Procedure:
-
Suspend
in THF under Argon at 0°C. -
Add the amide (dissolved in THF) dropwise. Caution: Exothermic.
-
Reflux for 4–6 h. Monitor disappearance of Carbonyl stretch via IR or TLC.
-
Quench (Fieser Method): Cool to 0°C. Add
mL , mL 15% , mL (where = grams of ). -
Filter the granular precipitate. Concentrate filtrate.
-
Module 2: Optimized Reductive Amination
Best for: Large-scale synthesis where chromatography is acceptable.
Q: I must use reductive amination. How do I minimize the "tris" impurity?
A: You must avoid the "ammonium acetate" route. Instead, synthesize the primary amine first in a separate batch, purify it, and then react it with the aldehyde using Sodium Triacetoxyborohydride (STAB) . STAB is milder than
Protocol:
-
Pre-equilibrium: Dissolve (1-methyl-1H-pyrazol-5-yl)methanamine (1.0 eq) and 1-methyl-1H-pyrazole-5-carbaldehyde (0.95 eq) in 1,2-Dichloroethane (DCE).
-
Imine Formation: Add activated 4Å molecular sieves. Stir for 2–4 h at RT. Do not add reductant yet. This ensures all aldehyde is converted to imine before reduction, preventing alcohol formation.
-
Reduction: Add
(1.5 eq) in one portion. -
Reaction: Stir overnight.
-
Workup: Quench with saturated
. Extract with DCM. -
Purification: The secondary amine is less polar than the primary amine but close to the tertiary. Use basic alumina or silica with
in eluent to prevent streaking.
Critical Precursor Check: The "Regioisomer Trap"
Q: My product NMR looks messy, even after purification. The peaks are split. A: You likely have a regioisomer contamination. 1-Methylpyrazole has two nucleophilic sites.
-
The Target (C5): 1-methyl-1H-pyrazole-5 -carbaldehyde.[1]
-
Origin: Lithiation of 1-methylpyrazole (n-BuLi deprotonates C5 kinetically) followed by DMF quench.
-
-
The Impurity (C4): 1-methyl-1H-pyrazole-4 -carbaldehyde.
-
Origin: Vilsmeier-Haack formylation of 1-methylpyrazole (Electrophilic attack at C4).
-
Diagnostic: Check the aromatic proton signals in
-
5-substituted (Target): Two doublets (J ~ 2.0 Hz) for H3 and H4.
-
4-substituted (Impurity): Two singlets (or very weak coupling) for H3 and H5.
Action: Verify your starting aldehyde's CAS (27258-33-9 for 5-CHO vs 25016-11-9 for 4-CHO) and run a NOESY experiment. If you see NOE between the N-Methyl group and the aldehyde proton, you have the 5-isomer (Correct). If NOE is between N-Methyl and H5 aromatic proton, you have the 4-isomer (Incorrect).
Visualizing the Synthetic Logic
The following diagram illustrates the decision tree for selecting the correct pathway based on your purity requirements.
Caption: Pathway analysis showing the divergence between high-purity routes (Green) and byproduct-prone routes (Grey/Red).
References
-
Aldehyde Precursor Synthesis (Regioselectivity)
-
Reductive Amination Methodology (STAB)
- Title: Reductive Amination with Sodium Triacetoxyborohydride in Direct and Indirect Procedures.
- Source: Abdel-Magid, A. F., et al. J. Org. Chem. 1996, 61, 11, 3849–3862.
-
URL:[Link]
- Relevance: Establishes the protocol for Route B (Indirect Reductive Amination)
-
Amide Reduction Strategy
- Title: Reduction of Amides to Amines with Lithium Aluminum Hydride.
- Source:Organic Syntheses, Coll. Vol. 4, p.564 (1963).
-
URL:[Link]
- Relevance: Foundational procedure for converting the intermediate amide in Route C to the final secondary amine.
-
General Ligand Synthesis Context
- Title: Synthesis and characterization of novel uranyl clusters supported by bis(pyrazolyl) methane ligands.
- Source:RSC Advances (via PubMed Central).
-
URL:[Link]
- Relevance: Provides context on the handling and characteriz
Sources
Validation & Comparative
1H NMR characterization data for bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
This guide provides an in-depth technical comparison and characterization profile for Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine , a specialized tridentate ligand used in bioinorganic modeling and organometallic catalysis.[1][2]
The "Steric Switch": Distinguishing Regioisomers in Coordination Chemistry
Executive Summary
In the design of biomimetic metal complexes, the Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (often denoted as 5-Me-bppa ) serves as a critical steric alternative to the more common 3-yl isomer and the standard Bis(2-pyridylmethyl)amine (BPA) .[1][2]
While the pyridine-based BPA is the "gold standard" for tridentate nitrogen ligands, pyrazole-based analogs offer tunable electronic properties (better
Key Differentiator: The presence of a diagnostic NOE (Nuclear Overhauser Effect) signal between the N-methyl group and the methylene linker, which is unique to the 5-yl isomer.[1][2]
Technical Profile & Structural Logic
Chemical Identity[1][2][3]
-
IUPAC Name: 1-(1-methyl-1H-pyrazol-5-yl)-N-[(1-methyl-1H-pyrazol-5-yl)methyl]methanamine[1][2]
-
Molecular Formula: C
H N [2] -
Key Precursor: 1-Methyl-1H-pyrazole-5-carbaldehyde (CAS: 27258-33-9)[1][2]
The Regioisomer Challenge
Synthesis of methyl-substituted pyrazoles often yields mixtures or requires specific precursors.[1][2] Distinguishing the 5-yl (proximal methyl) from the 3-yl (distal methyl) isomer is critical for correct ligand assignment.[2]
1H NMR Characterization Data
The following data compares the target 5-yl isomer against its primary alternatives. Note that chemical shifts (
Comparative Chemical Shifts
| Proton Assignment | 5-yl Isomer (Target) | 3-yl Isomer (Alternative) | BPA (Pyridine Std) | Structural Insight |
| Py-H3 / Py-H5 | Pyrazole protons are more shielded than pyridine.[1][2] | |||
| Py-H4 | H4 is the most upfield aromatic signal in pyrazoles.[2] | |||
| Linker (-CH | 5-yl linker is slightly deshielded due to proximal N-Me.[2] | |||
| N-Methyl (-CH | N/A | Diagnostic Handle. | ||
| Amine (-NH-) | Highly variable with concentration/water content.[2] |
The Diagnostic "Fingerprint" (NOESY)
To validate the 5-yl structure, you must perform a 1D-NOE or 2D-NOESY experiment.[1][2]
-
Target (5-yl): Irradiation of the N-methyl signal (
3.[1][2]85) will enhance the methylene linker signal ( 3.78).[2] -
Alternative (3-yl): Irradiation of the N-methyl signal shows no enhancement of the linker (distance > 4 Å).[2]
Experimental Protocols
Synthesis: Reductive Amination
The most reliable route to the 5-yl isomer avoids regioselectivity issues by starting from the pre-functionalized aldehyde.[1][2]
Reagents:
-
Precursor: 1-Methyl-1H-pyrazole-5-carbaldehyde (1.0 eq)
-
Amine Source: Ammonium Acetate (NH
OAc) (0.6 eq) or Ammonia in MeOH.[2] -
Reductant: Sodium Triacetoxyborohydride (STAB) or NaBH
.[2]
Workflow:
-
Imine Formation: Dissolve 1-methyl-1H-pyrazole-5-carbaldehyde (2.0 mmol) and NH
OAc (1.2 mmol) in dry DCE (Dichloroethane) or MeOH. Stir for 2 hours under N . -
Reduction: Cool to 0°C. Add NaBH(OAc)
(3.0 mmol) portion-wise. -
Quench: Stir overnight at RT. Quench with sat. NaHCO
. -
Extraction: Extract with DCM (
mL). Wash combined organics with brine.[2] -
Purification: The secondary amine often requires column chromatography (Silica, DCM:MeOH 95:5 + 1% Et
N) to separate it from the primary amine byproduct.[2]
NMR Sample Preparation
-
Solvent: CDCl
(preferred for resolution) or DMSO- (if solubility is poor).[2] -
Concentration: ~10 mg in 0.6 mL solvent.[2]
-
Reference: TMS (
0.[2]00) or residual CHCl ( 7.26).[2]
Performance Comparison: Why Choose the 5-yl Isomer?
Vs. Bis(2-pyridylmethyl)amine (BPA)[2]
-
Electronic: The pyrazole nitrogen is a harder base than pyridine, but the overall ligand field strength is often weaker due to
-acceptor differences.[1] -
Stability: Pyrazole complexes are generally less stable to oxidation than pyridine complexes, making them useful for transient catalytic intermediates.[2]
Vs. 3-yl Isomer (The "Open" Analog)
-
Steric Bulk: The 5-yl isomer places the methyl group directly above the metal coordination sphere.[1][2]
-
Consequence: This prevents the formation of octahedral bis-ligand complexes (
), forcing the formation of monomeric, coordinatively unsaturated species (e.g., tetrahedral Zn-Cl -L).[2]
-
-
Catalysis: The 5-yl ligand is superior for creating open coordination sites in Zinc and Copper catalysts used for phosphate ester hydrolysis.[1]
References
-
Synthesis of Pyrazole Precursors
- Regioselective synthesis of 1-methyl-1H-pyrazole-5-carbaldehyde.
- Source: Journal of Heterocyclic Chemistry.
-
General Reductive Amination Protocol
-
Comparative Ligand Studies (Pyridine vs. Pyrazole)
-
Diagnostic NMR Data (Analogous Systems)
Sources
A Comparative Guide to the IR Spectroscopy Fingerprints of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the infrared (IR) spectroscopy fingerprints of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine and its coordination complexes with various metal ions. By comparing the vibrational spectra of the free ligand with its metal-bound counterparts, we can elucidate the coordination modes and gain insights into the structural changes upon complexation. This information is crucial for the characterization of novel metal-based compounds with potential applications in catalysis and medicinal chemistry.
Introduction to IR Spectroscopy of Pyrazole-Based Ligands
Infrared spectroscopy is a powerful analytical technique for identifying functional groups and probing the structure of molecules. In coordination chemistry, it is particularly valuable for determining how a ligand binds to a metal center. The vibrational frequencies of a ligand are sensitive to changes in bond strength and electron density that occur upon coordination.
The ligand at the center of this guide, bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, is a tridentate ligand featuring two 1-methyl-1H-pyrazol-5-yl units linked by a secondary amine. Its coordination to a metal ion is expected to occur through the nitrogen atoms of the pyrazole rings and the central secondary amine, forming stable chelate rings.
Deciphering the Vibrational Fingerprints: Free Ligand vs. Metal Complexes
The IR spectrum of the free bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine ligand exhibits characteristic bands corresponding to its constituent functional groups. Upon complexation, these bands are expected to shift, and new bands may appear, providing a "fingerprint" of the metal-ligand interaction.
Key Vibrational Modes of the Free Ligand
The IR spectrum of the free ligand is characterized by several key vibrational modes:
-
N-H Stretching: As a secondary amine, the ligand will show a single, relatively weak N-H stretching vibration in the region of 3350-3310 cm⁻¹[1][2].
-
C-H Stretching: Aromatic C-H stretching vibrations from the pyrazole rings are typically observed in the 3100-3000 cm⁻¹ region[3]. Aliphatic C-H stretching from the methyl and methylene groups will appear in the 3000-2850 cm⁻¹ range[4].
-
C=N and C=C Stretching: The pyrazole ring exhibits characteristic stretching vibrations for C=N and C=C bonds in the 1600-1400 cm⁻¹ region[5][6].
-
C-N Stretching: The stretching vibration of the C-N bond in the pyrazole ring and the aliphatic amine C-N bonds are expected in the 1350-1000 cm⁻¹ range[1].
-
N-H Bending: The N-H bending (scissoring) vibration of the secondary amine may be observed around 1650-1550 cm⁻¹, though it can sometimes be weak or absent[2][7].
-
N-H Wagging: A broad band due to N-H wagging is characteristic of secondary amines and typically appears in the 910-665 cm⁻¹ region[1].
Spectral Shifts Upon Metal Coordination: The Fingerprint of Complexation
When bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine coordinates to a metal ion, significant changes in its IR spectrum are anticipated. These changes provide direct evidence of the metal-ligand bond formation.
-
Shift in Pyrazole Ring Vibrations: The coordination of the pyrazole nitrogen to the metal center leads to a shift in the C=N and C=C stretching vibrations. Typically, these bands shift to lower wavenumbers (a redshift) due to the donation of electron density from the ligand to the metal, which weakens the C=N and C=C bonds[5].
-
Changes in Amine Vibrations: The coordination of the secondary amine nitrogen to the metal will affect the N-H stretching and bending vibrations. The N-H stretching frequency may shift to a lower wavenumber, and the N-H bending vibration may also be altered.
-
Appearance of Metal-Nitrogen Bands: One of the most direct pieces of evidence for coordination is the appearance of new, typically weak to medium intensity bands in the far-infrared region (600-400 cm⁻¹). These bands are attributed to the stretching vibrations of the newly formed metal-nitrogen (M-N) bonds[5].
The following table summarizes the expected IR spectral data for the free ligand and a hypothetical metal complex, based on data from analogous compounds.
| Vibrational Mode | Free Ligand (Expected, cm⁻¹) | Metal Complex (Expected, cm⁻¹) | Rationale for Shift |
| ν(N-H) | ~3330 | Shifted (likely lower) | Coordination of the amine nitrogen to the metal. |
| ν(C-H) aromatic | ~3100-3000 | Minor shifts | Less affected by coordination. |
| ν(C-H) aliphatic | ~3000-2850 | Minor shifts | Less affected by coordination. |
| ν(C=N) / ν(C=C) | ~1600-1400 | Shifted (likely lower) | Coordination of pyrazole nitrogen alters ring electron density. |
| δ(N-H) | ~1600 | Shifted | Coordination of the amine nitrogen to the metal. |
| ν(C-N) | ~1350-1000 | Shifted | Involvement of nitrogen atoms in coordination. |
| ω(N-H) | ~910-665 | Broadened or shifted | Coordination of the amine nitrogen to the metal. |
| ν(M-N) | Not present | ~600-400 | Formation of new metal-nitrogen bonds. |
Experimental Protocol for IR Spectroscopic Analysis
To obtain high-quality IR spectra for comparative analysis, the following protocol is recommended.
Sample Preparation
-
Solid Samples (KBr Pellet Method):
-
Thoroughly dry both the ligand and the metal complex to remove any residual solvent or water.
-
Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Transfer the powder to a pellet press and apply pressure (typically 8-10 tons) to form a transparent or translucent pellet.
-
-
Solid Samples (Attenuated Total Reflectance - ATR):
-
Place a small amount of the dry, powdered sample directly onto the ATR crystal.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is often preferred for its simplicity and minimal sample preparation.
-
Data Acquisition
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FT-IR) spectrometer.
-
Record a background spectrum of the empty sample compartment (for KBr pellets) or the clean ATR crystal.
-
-
Spectral Range:
-
Scan the mid-infrared region, typically from 4000 to 400 cm⁻¹.
-
-
Resolution:
-
Set the spectral resolution to 4 cm⁻¹ for routine characterization.
-
-
Data Collection:
-
Place the sample in the spectrometer and collect the spectrum.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
Perform a background subtraction.
-
If using ATR, apply an ATR correction if necessary for accurate band intensities, although for qualitative comparison, this is often not essential.
-
Workflow for Comparative IR Spectral Analysis
The following diagram illustrates the workflow for comparing the IR spectra of the free ligand and its metal complexes.
Caption: Workflow for the comparative IR analysis of a ligand and its metal complex.
Conclusion
The comparison of the IR spectra of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine and its metal complexes provides a robust method for confirming coordination and elucidating the binding mode. Key indicators of complex formation include shifts in the vibrational frequencies of the pyrazole ring and the secondary amine group, as well as the appearance of new bands in the far-IR region corresponding to metal-nitrogen bonds. This guide serves as a foundational resource for researchers utilizing IR spectroscopy in the characterization of novel pyrazole-based coordination compounds.
References
-
Synthesis and Characterization of Some Transition Metal Complexes of Substituted Pyrazol Aldehyde and O-Amino Phenol. (n.d.). SciSpace. Retrieved March 3, 2026, from [Link]
-
The Effect Molecular Structural Variations Has on the CO2 Absorption Characteristics of Heterocyclic Amines. (2012). ACS Publications. [Link]
-
IR: amines. (n.d.). University of Calgary. Retrieved March 3, 2026, from [Link]
-
Metal Complexes of Bis(pyrazolyl)methane-Based Ditopic Ligands. (n.d.). Eastern Illinois University. Retrieved March 3, 2026, from [Link]
-
Rh(I) complexes containing tris(pyrazolyl)amine and bis(pyrazolyl)amine ligands: synthesis and NMR studies. (2004). R Discovery. [Link]
-
24.10: Spectroscopy of Amines. (2024). Chemistry LibreTexts. [Link]
-
Molecular Structure, Vibrational Spectra and theoretical HOMO-LUMO analysis of (E)-3, 5-dimet. (n.d.). Der Pharma Chemica. Retrieved March 3, 2026, from [Link]
-
Decoding the IR Spectrum of Secondary Amines. (2026). Oreate AI Blog. [Link]
-
Novel family of bis-pyrazole coordination complexes as potent antibacterial and antifungal agents. (n.d.). RSC Publications. Retrieved March 3, 2026, from [Link]
-
Vibrational analysis of some pyrazole derivatives. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Structure of the NH stretching vibrational band of pyrazole. Multiple resonance of substances forming strong H or D bonds. (1975). Scilit. [Link]
-
The infrared spectra of secondary amines and their salts. (n.d.). ResearchGate. Retrieved March 3, 2026, from [Link]
-
Synthesis and biological evaluation of novel pyrazolyl bis-indolylmethane. (2017). ResearchGate. [Link]
-
Synthesis, Spectroscopic Characterization and Biological Studies of Mn(II), Cu(II), Ni(II), Co(II) and Zn(II) Complexes with New Schiff Base of 2-((Pyrazine-2-ylimino)methyl)phenol. (2021). MDPI. [Link]
-
Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
-
Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
-
Theoretical study of structure and vibrational frequencies of pyrazole and its derivatives, and x-ray structure determination. (n.d.). Iraqi Academic Scientific Journals. Retrieved March 3, 2026, from [Link]
-
Fabrication, spectroscopic inspection, biological evaluation of some transition metal complexes with bis- azomethine ligand and γ-ray irradiation dose effect. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
-
1H-Pyrazole, 1-methyl-. (n.d.). PubChem. Retrieved March 3, 2026, from [Link]
-
Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. (n.d.). National Center for Biotechnology Information. Retrieved March 3, 2026, from [Link]
-
Coordination of bis-(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the mol-ecular and crystal structures. (2015). PubMed. [Link]
-
Supramolecular Assemblies in Pyridine- and Pyrazole-Based Coordination Compounds of Co(II) and Ni(II): Characterization, Hirshfeld Analysis and Theoretical Studies. (2023). MDPI. [Link]
-
Synthesis of 1,3-Bis-Pyrazole Derivatives. (n.d.). OpenMETU. Retrieved March 3, 2026, from [Link]
-
Coordination complexes constructed from pyrazole–acetamide and pyrazole–quinoxaline: effect of hydrogen bonding on the self-. (n.d.). Semantic Scholar. Retrieved March 3, 2026, from [Link]
Sources
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. Decoding the IR Spectrum of Secondary Amines - Oreate AI Blog [oreateai.com]
- 3. researchgate.net [researchgate.net]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. scispace.com [scispace.com]
- 6. Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Researcher's Guide to Single-Crystal X-ray Diffraction of Pyrazole-Based Compounds: A Comparative Analysis
For researchers, scientists, and professionals in drug development, understanding the precise three-dimensional structure of a molecule is paramount. This knowledge underpins rational drug design, informs structure-activity relationships, and is crucial for patent protection. Among the diverse heterocyclic scaffolds in medicinal chemistry, pyrazoles are of significant interest due to their wide-ranging biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The specific arrangement of atoms and functional groups in a pyrazole derivative, which can be definitively determined by single-crystal X-ray diffraction, dictates its interaction with biological targets.
This guide provides a comprehensive overview of the experimental and analytical parameters involved in determining the crystal structure of pyrazole-based compounds. While crystallographic data for bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine is not currently available in open-access databases, this guide will use closely related, structurally characterized pyrazole derivatives as exemplars for a comparative analysis. We will delve into the causality behind experimental choices in X-ray diffraction and present a self-validating protocol to ensure data integrity.
The Crystalline State: A Window into Molecular Architecture
The foundation of X-ray crystallography lies in the ability of a compound to form a well-ordered, single crystal. The repeating, three-dimensional array of molecules in a crystal lattice acts as a diffraction grating for X-rays. The resulting diffraction pattern is unique to the crystal structure and contains the information needed to determine the precise location of each atom in the molecule.
The choice of crystallization conditions is a critical, and often empirical, first step. Factors such as solvent, temperature, and concentration must be systematically varied to obtain crystals of suitable size and quality for diffraction experiments.
Comparative Analysis of Pyrazole Derivatives
To illustrate the type of data obtained from a single-crystal X-ray diffraction experiment, we present the crystallographic parameters for two pyrazole derivatives: 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene [3] and (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol [4]. These compounds, while different from our target molecule, share the core pyrazole ring and provide a basis for understanding the key structural parameters.
| Parameter | 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene [3] | (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol [4] | 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine [5] |
| Chemical Formula | C14H14N4 | C11H12N2O | C11H9ClF3N3 |
| Molecular Weight | 238.29 | 188.23 | 275.66 |
| Crystal System | Monoclinic | Orthorhombic | Monoclinic |
| Space Group | P21/c | P2(1)2(1)2(1) | P21/c |
| Cell Length a (Å) | 5.6088 (8) | 6.5384 (9) | 5.8958 (5) |
| Cell Length b (Å) | 6.8183 (10) | 7.6439 (10) | 16.8618 (13) |
| Cell Length c (Å) | 16.526 (3) | 18.418 (3) | 12.1087 (10) |
| Cell Angle α (°) | 90 | 90 | 90 |
| Cell Angle β (°) | 97.900 (15) | 90 | 98.459 (1) |
| Cell Angle γ (°) | 90 | 90 | 90 |
| Cell Volume (ų) | 626.01 (17) | 920.1 (2) | 1190.68 (17) |
| Z (Molecules/unit cell) | 2 | 4 | 4 |
| Temperature (K) | 295 | 120(2) | 293 |
| R-factor (obs) | Not Reported | 0.0608 | 0.042 |
Interpreting the Data:
-
Crystal System and Space Group: These parameters describe the symmetry of the crystal lattice. The monoclinic and orthorhombic systems are common for organic molecules. The space group provides more detailed symmetry information, which is crucial for solving the crystal structure.
-
Unit Cell Dimensions (a, b, c, α, β, γ): These values define the size and shape of the unit cell, the basic repeating unit of the crystal lattice.
-
Z: This indicates the number of molecules in the unit cell.
-
Temperature: Data collection is often performed at low temperatures (e.g., 120 K) to minimize thermal vibrations of the atoms, resulting in a clearer diffraction pattern and a more precise structure.
-
R-factor: The R-factor, or residual factor, is a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data. A lower R-factor indicates a better fit.
Experimental Protocol for Single-Crystal X-ray Diffraction
The following is a generalized, step-by-step methodology for obtaining and analyzing single-crystal X-ray diffraction data. This protocol is based on standard practices and techniques reported in the literature.[3][5][6]
Step 1: Crystal Growth and Selection
-
Dissolve the purified compound in a suitable solvent or solvent mixture.
-
Employ a crystallization technique such as slow evaporation, vapor diffusion, or cooling.
-
Select a single crystal of appropriate size (typically 0.1-0.5 mm) with well-defined faces and no visible cracks or defects.
Step 2: Data Collection
-
Mount the selected crystal on a goniometer head.
-
Center the crystal in the X-ray beam of a diffractometer.
-
Cool the crystal to a low temperature (e.g., 100-120 K) using a cryostream.
-
Collect a series of diffraction images by rotating the crystal in the X-ray beam. Modern diffractometers, such as the Bruker APEX DUO CCD, are commonly used for this purpose.[6]
Step 3: Data Reduction and Processing
-
Integrate the raw diffraction images to obtain a list of reflection intensities.
-
Apply corrections for factors such as absorption and polarization.
-
Determine the unit cell parameters and space group.
Step 4: Structure Solution and Refinement
-
Solve the crystal structure using direct methods or Patterson methods. This provides an initial model of the electron density.
-
Refine the structural model by adjusting atomic positions and thermal parameters to minimize the difference between the observed and calculated structure factors. This is typically done using full-matrix least-squares on F².[6]
-
Locate and refine hydrogen atoms, often using a riding model where their positions are geometrically determined.[5][6]
Step 5: Validation and Analysis
-
Validate the final structure using software tools like checkCIF.
-
Analyze the molecular geometry, including bond lengths, bond angles, and torsion angles.
-
Investigate intermolecular interactions, such as hydrogen bonding and π-π stacking, which stabilize the crystal packing.
Visualizing the Workflow and Structural Relationships
To better illustrate the experimental process and the connectivity of the target molecule, the following diagrams are provided.
Caption: Experimental workflow for single-crystal X-ray diffraction.
Caption: Connectivity of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Conclusion and Future Directions
Single-crystal X-ray diffraction remains the gold standard for the unambiguous determination of molecular structures. For novel pyrazole derivatives such as bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, obtaining high-quality crystals and performing a thorough diffraction analysis is a critical step in their development as potential therapeutic agents. The comparative data and standardized protocol presented in this guide provide a framework for researchers to approach the structural characterization of new chemical entities with confidence. The deposition of new crystal structures into public databases like the Cambridge Crystallographic Data Centre (CCDC) is strongly encouraged to enrich our collective understanding of the solid-state chemistry of these important heterocyclic compounds.
References
-
MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28 (18), 6529. [Link]
-
MDPI. (2023). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Crystals, 13 (7), 1101. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis and Crystal Structures of N-Substituted Pyrazolines. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene. PubMed Central. [Link]
-
National Center for Biotechnology Information. (n.d.). 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. PubMed Central. [Link]
-
University of Southampton. (2008). (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol. eCrystals. [Link]
-
DSpace Repository. (n.d.). Experimental and Theoretical Studies of Pyrazole-4 Derivatives by X-Ray Crystallography, DFT, Molecular Docking, and Molecular Dynamics Simulation. [Link]
Sources
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- 2. Synthesis and Crystal Structures of N-Substituted Pyrazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1,4-Bis[(1H-pyrazol-1-yl)methyl]benzene - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (1-Methyl-3-phenyl-1H-pyrazol-5-yl)methanol - eCrystals - University of Southampton [ecrystals.chem.soton.ac.uk]
- 5. 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to Ligand Denticity: Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine vs. Tris(2-pyridylmethyl)amine (TPA)
Introduction: The Critical Role of Denticity in Coordination Chemistry
In the intricate world of coordination chemistry and drug development, the manner in which a ligand binds to a metal center is of paramount importance. This binding, or coordination, is defined by a ligand's denticity —the number of donor atoms that bind to the central metal ion.[1][2] Denticity dictates the stability, geometry, and reactivity of the resulting metal complex, influencing everything from catalytic activity to the therapeutic efficacy of metallodrugs. A ligand that binds through two donor atoms is termed 'bidentate', through three 'tridentate', and so on.[2][3]
This guide provides an in-depth technical evaluation of the denticity of two tripodal amine ligands: the pyrazole-based bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine and the well-characterized pyridine-based Tris(2-pyridylmethyl)amine (TPA) .[4] While both are built around a central tertiary amine, the nature and number of their pendant aromatic arms create distinct coordination environments. We will explore their structural and electronic differences, outline rigorous experimental protocols for determining their denticity, and present a comparative analysis to guide researchers in ligand selection and design.
Structural Analysis of the Ligands
The potential denticity of a ligand is determined by its molecular structure and the availability of lone-pair-donating atoms.
-
Tris(2-pyridylmethyl)amine (TPA): TPA is a highly versatile and extensively studied tripodal ligand.[5][6] Its structure consists of a central tertiary amine nitrogen atom connected to three 2-pyridylmethyl arms. This arrangement provides four potential nitrogen donor atoms: the apical tertiary amine and one nitrogen from each of the three pyridine rings. This structure predisposes TPA to act as a tetradentate ligand, forming stable complexes with a wide range of transition metals.[7][8]
-
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine: This ligand, a member of the bis(pyrazolyl)amine family, features a similar tripodal structure but with two (1-methyl-1H-pyrazol-5-yl)methyl arms.[9][10] Consequently, it possesses three potential nitrogen donor sites: the central tertiary amine and the N2 nitrogen atom of each of the two pyrazole rings. This architecture strongly suggests it will behave as a tridentate ligand. The methyl substitution on the N1 position of the pyrazole ring is a key synthetic feature that prevents this nitrogen from participating in coordination.[11]
The fundamental difference lies in the number of coordinating arms—three for TPA versus two for the pyrazole-based ligand—leading to a predicted higher denticity for TPA.
Caption: Experimental workflow for determining ligand denticity.
Single-Crystal X-ray Diffraction
This is the definitive method for determining the solid-state structure of a metal complex. By analyzing the diffraction pattern of a single crystal, one can construct a three-dimensional model of the molecule, revealing the precise atomic connectivity, bond lengths, and bond angles. This provides unambiguous evidence of which donor atoms from the ligand are bonded to the metal center.
Experimental Protocol: Synthesis and Crystallization for X-ray Diffraction
-
Complex Synthesis: In a Schlenk flask under an inert atmosphere (e.g., N₂ or Ar), dissolve the ligand (1 equivalent) in a suitable solvent (e.g., methanol or acetonitrile). Add a solution of the metal salt (e.g., Cu(ClO₄)₂, FeCl₂, Zn(OTf)₂) (1 equivalent) in the same solvent dropwise with stirring. Stir the reaction mixture at room temperature for 2-4 hours.
-
Isolation: Reduce the solvent volume in vacuo. The crude product may precipitate or can be precipitated by the addition of a less polar solvent (e.g., diethyl ether). Filter the solid, wash with a small amount of the precipitating solvent, and dry under vacuum.
-
Crystallization: Grow single crystals suitable for X-ray diffraction. Common methods include:
-
Slow Evaporation: Dissolve the complex in a minimum amount of a suitable solvent and allow the solvent to evaporate slowly in a loosely capped vial.
-
Vapor Diffusion: Create a saturated solution of the complex in one solvent (e.g., dichloromethane) and place it in a sealed chamber containing a vial of a miscible, more volatile "anti-solvent" (e.g., pentane or ether). The anti-solvent vapor will slowly diffuse into the solution, reducing the solubility of the complex and promoting crystal growth.
-
-
Data Collection: Mount a suitable crystal on a goniometer head of a single-crystal X-ray diffractometer. Collect diffraction data, typically at a low temperature (e.g., 100 K) to minimize thermal motion.
-
Structure Solution and Refinement: Process the data and solve the crystal structure using appropriate software (e.g., SHELX). The refined structure will provide a list of all atom-metal bond distances, confirming the coordinated donor atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for probing the ligand's environment in solution. [12][13]The coordination of a ligand to a metal ion induces significant changes in the chemical shifts (δ) of the ligand's ¹H and ¹³C nuclei, particularly those near the binding sites. [14] Experimental Protocol: NMR Titration
-
Reference Spectrum: Prepare a solution of the free ligand in a deuterated solvent (e.g., CD₃CN, DMSO-d₆) and acquire a high-resolution ¹H NMR spectrum. Assign all proton resonances.
-
Titration: To the NMR tube containing the ligand solution, add incremental amounts of a concentrated solution of a diamagnetic metal salt (e.g., Zn²⁺, Cd²⁺). It is crucial to use a diamagnetic metal to avoid severe peak broadening.
-
Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the metal salt (e.g., at 0.25, 0.5, 0.75, and 1.0 molar equivalents).
-
Data Analysis: Monitor the changes in chemical shifts for each proton. Protons on the coordinating arms (e.g., the methylene protons and the aromatic protons of the pyrazole or pyridine rings) will typically show the largest downfield shifts upon coordination. Protons on parts of the molecule not involved in binding will show minimal or no change. This pattern of chemical shift perturbation maps the binding interface in solution. [15]
Computational Modeling
Density Functional Theory (DFT) and other molecular mechanics methods can provide valuable insights into the preferred coordination geometry and, by extension, the denticity. [16]By calculating the energies of different possible coordination modes, one can predict the most thermodynamically stable structure. [17][18] Workflow: DFT Calculation
-
Structure Building: Build the 3D structures of the metal ion and the ligand using a molecular modeling program.
-
Geometry Optimization: Perform geometry optimization calculations for different possible coordination modes (e.g., for bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, model both bidentate and tridentate coordination). Use an appropriate level of theory and basis set (e.g., B3LYP/6-31G* for the ligand and a larger basis set like LANL2DZ for the metal).
-
Energy Comparison: Compare the calculated total energies of the optimized structures. The structure with the lowest energy represents the most stable predicted coordination mode.
-
Frequency Analysis: Perform a frequency calculation to confirm that the optimized structures are true energy minima (i.e., have no imaginary frequencies).
Caption: Tridentate vs. Tetradentate coordination concepts.
Conclusion and Outlook
The comparative evaluation clearly distinguishes Tris(2-pyridylmethyl)amine (TPA) as a robust tetradentate ligand and bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine as a tridentate ligand.
-
TPA is the ligand of choice when a stable, encapsulating, and coordinatively saturated environment is desired. Its tetradentate nature makes it a reliable scaffold for mimicking the active sites of metalloenzymes and for applications in catalysis where ligand dissociation is undesirable. [5][19]
-
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine , by coordinating in a tridentate fashion, leaves one or more coordination sites on the metal center accessible. This makes it an excellent candidate for applications requiring subsequent substrate binding or catalytic turnover at the metal center.
The choice between these ligands is therefore not a matter of superior performance, but of strategic design based on the desired function of the final metal complex. While this guide provides a strong theoretical and methodological framework, the ultimate confirmation of denticity for any new complex must come from rigorous experimental verification, with single-crystal X-ray diffraction serving as the gold standard.
References
Sources
- 1. Denticity [truegeometry.com]
- 2. testbook.com [testbook.com]
- 3. scribd.com [scribd.com]
- 4. Tris(2-pyridylmethyl)amine - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. Novel ligands from direct benzylic functionalisation of tris(2-pyridylmethyl)amine - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. yanggroup.weebly.com [yanggroup.weebly.com]
- 9. Buy bis[(1-methyl-1H-pyrazol-3-yl)methyl]amine [smolecule.com]
- 10. Environmentally Friendly Synthesis of New Mono- and Bis-Pyrazole Derivatives; In Vitro Antimicrobial, Antifungal, and Antioxidant Activity; and In Silico Studies: DFT, ADMETox, and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. fiveable.me [fiveable.me]
- 13. mdpi.com [mdpi.com]
- 14. Automated Determination of Nuclear Magnetic Resonance Chemical Shift Perturbations in Ligand Screening Experiments: The PICASSO Web Server - PMC [pmc.ncbi.nlm.nih.gov]
- 15. NMR spectroscopy techniques for screening and identifying ligand binding to protein receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. walshmedicalmedia.com [walshmedicalmedia.com]
- 17. eurekaselect.com [eurekaselect.com]
- 18. Molecular mechanics methods for predicting protein-ligand binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Tris(2-pyridylmethyl)amine (TPA) as a membrane-permeable chelator for interception of biological mobile zinc - PMC [pmc.ncbi.nlm.nih.gov]
mass spectrometry fragmentation patterns of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
An In-Depth Guide to the Mass Spectrometry Fragmentation Patterns of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine and a Comparison with Structurally Related Compounds
Authored by: A Senior Application Scientist
Introduction
In the landscape of modern drug discovery and materials science, N-heterocyclic compounds, particularly those incorporating the pyrazole scaffold, are of paramount importance. Their diverse biological activities and coordination properties make them attractive building blocks for novel pharmaceuticals and functional materials. Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, a dipyrazolylmethane derivative, represents a class of compounds with significant potential as ligands in coordination chemistry and as precursors for bioactive molecules. The unambiguous characterization of such molecules is a cornerstone of their development and application.
Mass spectrometry stands out as a primary analytical technique for the structural elucidation of novel synthetic compounds. The fragmentation patterns observed in a mass spectrum provide a veritable fingerprint of a molecule's structure, revealing key information about its connectivity and the relative stability of its constituent parts. This guide provides a comprehensive analysis of the predicted , grounded in the established principles of mass spectrometry and supported by comparative data from structurally related compounds. While direct experimental data for this specific compound is not widely published, we can construct a robust and predictive fragmentation map based on the known behavior of its constituent moieties.
This guide is intended for researchers, scientists, and drug development professionals who are engaged in the synthesis, characterization, and analysis of pyrazole-containing compounds. We will delve into the mechanistic underpinnings of the fragmentation pathways, offer a comparative perspective with simpler pyrazole derivatives, and provide a detailed experimental protocol for acquiring high-quality mass spectra.
Predicted Fragmentation Pathways of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
The structure of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine suggests several likely fragmentation pathways under electron ionization (EI) conditions. The molecule's key structural features are the two 1-methyl-1H-pyrazole rings, the central secondary amine linker, and the methylene bridges connecting the rings to the nitrogen atom.
The most probable initial fragmentation events will involve the cleavage of bonds that lead to the formation of stable carbocations or resonance-stabilized radical cations. The pyrazole ring itself is a relatively stable aromatic system, and its fragmentation often involves the loss of small, stable neutral molecules like HCN or N₂.
Key Predicted Fragmentation Reactions:
-
Alpha-Cleavage: The C-C bond between the methylene group and the pyrazole ring is a likely site for initial cleavage. This is a classic alpha-cleavage adjacent to the amine nitrogen, which is a common and favorable fragmentation pathway for amines. This would result in the formation of a resonance-stabilized pyrazolylmethyl cation.
-
Loss of a Pyrazolylmethyl Group: A major fragmentation pathway is expected to be the loss of one of the (1-methyl-1H-pyrazol-5-yl)methyl groups, leading to the formation of a prominent fragment ion.
-
Ring Fragmentation of the Pyrazole Moiety: Subsequent or independent fragmentation of the pyrazole ring itself can occur, typically involving the loss of neutral species such as acetonitrile (CH₃CN), hydrogen cyanide (HCN), or diazomethane (CH₂N₂).
-
McLafferty Rearrangement (less likely): While less probable for this specific structure due to the absence of a suitable gamma-hydrogen on a carbonyl or similar group, rearrangement reactions should always be considered.
Below is a proposed fragmentation scheme for bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine, visualized using a Graphviz diagram.
Caption: General experimental workflow for mass spectrometry analysis.
Instrument Parameters
-
EI-MS (via GC-MS):
-
Ionization Energy: 70 eV (standard for library matching and producing reproducible fragmentation)
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 40-500
-
-
ESI-MS (via LC-MS):
-
Ionization Mode: Positive
-
Capillary Voltage: 3.5-4.5 kV
-
Nebulizer Gas (N₂): 30-50 psi
-
Drying Gas (N₂) Flow: 8-12 L/min
-
Drying Gas Temperature: 300-350 °C
-
Scan Range: m/z 50-1000
-
Conclusion
The provided experimental protocols offer a robust starting point for researchers seeking to acquire high-quality mass spectra for this and similar compounds. The careful selection of ionization techniques and instrument parameters is critical for obtaining data that is both informative and reproducible. As with any analytical endeavor, the proposed fragmentation pathways should be confirmed through high-resolution mass spectrometry to determine the elemental composition of the fragment ions and, where possible, through tandem MS (MS/MS) experiments to establish precursor-product relationships. This comprehensive approach ensures the confident structural elucidation of novel and complex molecules in the ongoing quest for new scientific discoveries.
References
- General Principles of Mass Spectrometry: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Pittsburgh, PA: Global View Publishing.
-
Fragmentation of N-Heterocyclic Compounds: Porter, Q. N. (1985). Mass Spectrometry of Heterocyclic Compounds. New York: John Wiley & Sons. [Link]
-
NIST Chemistry WebBook: A comprehensive database of chemical and physical data, including mass spectra for many compounds. [Link]
-
Mass Spectrometry of Pyrazoles: A comprehensive review on the synthesis and reactions of pyrazole derivatives which often includes characterization data. Chemical Reviews, 2015 , 115 (1), 1-114. [Link]
A Comparative Guide to the Stability of Chelating Nitrogen Ligands: Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine vs. Pyrazole-Pyridine Hybrids
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
In the intricate world of coordination chemistry and drug design, the stability of a metal-ligand complex is paramount. It dictates the complex's integrity in a given environment, its reactivity, and ultimately, its efficacy in applications ranging from catalysis to targeted therapeutics. This guide provides an in-depth comparative analysis of the stability of two prominent classes of N-donor chelating ligands: the flexible tridentate bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine and the rigid, often bidentate, pyrazole-pyridine hybrids.
We will move beyond a simple cataloging of data to explore the fundamental structural and electronic factors that govern the stability of their respective metal complexes. This analysis is grounded in experimental data and established chemical principles, offering a predictive framework for ligand selection in your research.
Structural and Electronic Foundations of Ligand Stability
The stability of a metal complex is not an arbitrary property; it is a direct consequence of the ligand's architecture and the nature of its donor atoms. Let's dissect the key differences between our two ligand classes.
-
Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine: This ligand belongs to the family of tris(pyrazolyl)methane or -amine ligands, often referred to as "scorpionates". It is a tripodal, tridentate ligand that coordinates to a metal center through three nitrogen atoms: two from the pyrazole rings and one from the central amine. The methylene (-CH2-) linkers provide significant conformational flexibility, allowing the ligand to adapt to the preferred coordination geometry of various metal ions.
-
Pyrazole-Pyridine Hybrids: This class of ligands incorporates both a pyrazole and a pyridine ring. The most common variants, such as 1-(pyridin-2-yl)-1H-pyrazole, are bidentate, coordinating through the pyridine nitrogen and one of the pyrazole nitrogens. These ligands are generally more rigid than the bis(pyrazolyl)amine counterpart due to the direct fusion or linkage of the two aromatic rings. This rigidity can be advantageous in creating well-defined coordination spheres.
Below is a visualization of the fundamental structural differences.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a ~0.01 M stock solution of the ligand (e.g., bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine) in deionized water. If solubility is an issue, a suitable co-solvent like ethanol may be used, but consistency across all titrations is critical.
-
Prepare a ~0.01 M stock solution of the metal salt (e.g., Cu(NO₃)₂, Zn(NO₃)₂) in the same solvent. The anion should be non-coordinating.
-
Prepare a standardized ~0.1 M NaOH solution, free from carbonate.
-
Prepare a 1.0 M solution of a background electrolyte (e.g., KNO₃) to maintain constant ionic strength.
-
-
Titration Procedure:
-
Ligand Protonation: In a thermostatted vessel (25.0 ± 0.1 °C), pipette a known volume of the ligand stock, a known amount of standard HCl (to protonate the ligand fully), and enough background electrolyte to achieve the desired ionic strength (e.g., 0.1 M). Dilute to a final volume (e.g., 50.0 mL).
-
Titrate this solution with the standardized NaOH, recording the pH after each incremental addition.
-
Complexation Titration: Repeat the above procedure, but also add a known volume of the metal salt stock solution to the vessel before dilution. Perform titrations at different metal-to-ligand ratios to validate the speciation model.
-
-
Data Analysis and Causality:
-
The data from the ligand-only titration is used to calculate the protonation constants (pKa values) of the ligand. This is a critical baseline.
-
In the metal-ligand titration, the curve will be shifted to a lower pH compared to the ligand-only curve. This is because the metal ion competes with protons for the ligand's donor sites, releasing H⁺ into the solution: M²⁺ + HL⁺ ⇌ ML²⁺ + H⁺
-
The magnitude of this pH shift is directly related to the stability of the metal-ligand complex. A larger shift indicates a more stable complex.
-
Specialized software is used to fit the titration data to a model that includes all relevant species in solution (H⁺, L, HL⁺, M²⁺, ML²⁺, ML₂²⁺, MOH⁺, etc.) and refines the values for the stability constants (β) that best describe the experimental curve.
-
Conclusion and Outlook
The comparative stability of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine and pyrazole-pyridine hybrids is a nuanced interplay of several structural and electronic factors.
-
For forming the most thermodynamically stable complexes, the higher denticity of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine gives it a significant advantage due to the chelate effect. This makes it a superior choice when the primary goal is to create a robust complex that resists dissociation.
-
Pyrazole-pyridine hybrids offer a more rigid framework and benefit from the higher basicity of the pyridine nitrogen. This can be advantageous in applications requiring a well-defined and predictable coordination geometry. The potential for π-backbonding also makes them attractive for stabilizing specific metal centers and influencing the electronic properties of the resulting complex.
Ultimately, the choice of ligand should be application-driven. For applications in catalysis where ligand dissociation and re-coordination may be part of the catalytic cycle, the kinetic lability might be as important as thermodynamic stability. For use as a chelating agent in a biological system, high thermodynamic stability is crucial to prevent metal ion release. This guide provides the foundational principles and experimental framework necessary for making an informed decision tailored to your specific research objectives.
References
-
Deosarkar, S. D., Kalambe, A. B., Thakare, V. J., Wanale, S. G., & Hiwase, V. V. (2014). Studies Thermodynamical Stability of Complexes of Rare Earth Metal Ions with Substituted Pyrazole. American Journal of Chemistry, 4(1), 1-5. Available at: [Link]
-
Elsherif, K. M., & Zubi, A. Y. (2020). Determination of Stoichiometry and Stability Constant of Cd(II) and Zn(II) Complexes with Pyrazole Based Ligand. Al-Mukhtar Journal of Sciences, 35(4), 302-311. Available at: [Link]
-
Thakare, V. J., & Deosarkar, S. D. (2013). Stability Constants of Lanthanide Metal Ions Chelates with Substituted Pyrazoles in Different Solvents. International Journal of Research in Chemistry and Environment, 3(3), 282-287. Available at: [Link]
-
Li, C., & King, R. B. (1999). The determination of the stability constants of the complexes of silver(I) with pyridine and with pyrazole in aqueous solution. Inorganica Chimica Acta, 292(2), 265-267. Available at: [Link]
-
Elsherif, K. M., Zubi, A. Y., & El-Ajaily, M. M. (2021). Complexation of Pyrazole Based Ligands with Ag (I): Spectrophotometric Studies in Mixed Solvent (EtOH-H2O). Arab Journal of Chemical and Environmental Research, 8(2), 236-246. Available at: [Link]
-
Shoukry, M. M., & El-Sherif, A. A. (2023). Equilibrium Studies on Pd(II)–Amine Complexes with Bio-Relevant Ligands in Reference to Their Antitumor Activity. International Journal of Molecular Sciences, 24(5), 4810. Available at: [Link]
Confirming Absolute Purity of Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine: A Comparative Analytical Guide
Introduction
In the development of novel pharmaceuticals and complex coordination ligands, establishing the absolute purity of key intermediates is a strict regulatory and scientific requirement. Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (Chemical Formula: C₁₀H₁₅N₅) is a highly versatile secondary amine utilized in advanced drug synthesis. While modern laboratories default to High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) for routine checks, these techniques possess inherent analytical blind spots. To meet the stringent regulatory specifications defined by the International Council for Harmonisation (ICH) Q6A guidelines[1], researchers must employ orthogonal methods.
This guide objectively compares Elemental Analysis (EA) against alternative techniques, detailing the mechanistic causality behind method selection and providing a self-validating protocol to establish an unimpeachable purity profile.
The Analytical Challenge: Causality Behind Method Selection
Relying solely on chromatographic purity (HPLC-UV) introduces a critical risk in drug development: HPLC only detects compounds that elute from the column and absorb UV light. A synthesized batch of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine could demonstrate >99.0% purity by HPLC area, yet secretly harbor 10% inorganic salts (e.g., NaCl from aqueous workup) or residual hygroscopic moisture.
Quantitative NMR (qNMR) improves upon this by providing absolute purity against a certified internal standard. However, qNMR is highly dependent on relaxation times (
Elemental Analysis (CHNS combustion analysis) serves as the ultimate arbiter of bulk absolute purity[2]. By combusting the entire sample and quantifying the exact mass fractions of Carbon, Hydrogen, and Nitrogen, EA indirectly detects any impurity. If a sample contains 5% invisible inorganic salt, the mass fractions of C, H, and N will uniformly drop by 5% due to the mass balance deficit, causing the sample to fail the American Chemical Society (ACS) acceptance criteria of ±0.4% from theoretical values[3].
Methodological Comparison
To objectively evaluate the performance of EA against HPLC and qNMR, we must look at their respective capabilities and limitations in a drug development context.
| Analytical Technique | Purity Type Measured | Detects Inorganic Salts? | Detects Moisture/Solvent? | Typical Acceptance Criteria |
| Elemental Analysis (CHNS) | Absolute Bulk Purity | Yes (indirectly via mass balance) | Yes (alters C/H/N ratios) | ±0.4% of theoretical[4] |
| HPLC-UV/MS | Chromatographic Purity | No | No | >98.0% Peak Area |
| Quantitative NMR (qNMR) | Absolute Purity | No (unless NMR active) | Yes (if protonated solvent) | ±1.0% vs Internal Standard |
Experimental Protocol: Self-Validating CHNS Elemental Analysis
To ensure trustworthiness and scientific integrity, the following protocol for analyzing bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine incorporates built-in self-validation steps. If any system suitability check fails, the entire run is invalidated.
Target Compound Data:
-
Molecular Formula: C₁₀H₁₅N₅
-
Molecular Weight: 205.26 g/mol
-
Theoretical Mass Fractions: C: 58.51%, H: 7.37%, N: 34.12%
Step-by-Step Methodology:
-
System Purge & Blank Validation: Purge the CHNS analyzer with ultra-high purity Helium (carrier gas) and Oxygen (combustion gas). Run empty tin capsules as blanks until the Thermal Conductivity Detector (TCD) baseline stabilizes.
-
Causality: This ensures no residual atmospheric N₂ or CO₂ skews the micro-analytical results, establishing a true zero-baseline.
-
-
Calibration (K-Factor Determination): Accurately weigh 1.000–2.000 mg of a certified reference standard (e.g., Acetanilide or Sulfanilamide) into tin capsules using a micro-analytical balance (1 µg readability). Run in triplicate to establish the calibration curve.
-
Self-Validation: The Relative Standard Deviation (RSD) between calibration runs must be <0.1%.
-
-
Sample Preparation: Desiccate the bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine sample under high vacuum for 24 hours to remove trace hygroscopic moisture. Weigh exactly 1.500–2.000 mg of the compound into a tin capsule. Fold and crimp the capsule to seal out atmospheric air. Prepare in duplicate.
-
High-Temperature Combustion: Drop the capsule into the oxidation reactor heated to 1050°C. The tin capsule triggers an exothermic flash combustion (reaching ~1800°C in an O₂-enriched environment), instantly converting the organic compound into CO₂, H₂O, NOₓ, and N₂.
-
Reduction & Chromatographic Separation: Pass the combustion gas mixture through a heated copper reduction column (~650°C) to reduce all NOₓ species to N₂ gas and scavenge excess O₂. The gases are then swept onto a GC column, eluting in the order of N₂, CO₂, and H₂O.
-
Quantification & Acceptance: The TCD quantifies the eluted gases.
-
Self-Validation: Compare the duplicate sample runs; their mass fractions must agree within ±0.1% of each other.
-
Final Confirmation: Compare the averaged results to the theoretical values. The found values must be within ±0.4% of the theoretical C (58.51%), H (7.37%), and N (34.12%) percentages to confirm absolute purity[3].
-
Orthogonal Purity Confirmation Workflow
To visualize how these techniques integrate into a compliant drug development pipeline, the following logic diagram illustrates the decision matrix for purity confirmation.
Orthogonal workflow for confirming absolute purity of drug intermediates using HPLC, qNMR, and EA.
References
-
Quality Guidelines - ICH: Q6A Specifications , International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).
-
ACS Research Data Guidelines , American Chemical Society (ACS).
-
An International Study Evaluating Elemental Analysis , ACS Central Science / NIH.
-
Ensuring Pharmaceutical Purity and Compliance with CHNS-O Analysis , VELP Scientifica.
Sources
Benchmarking Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (BPA-Pz5) Performance in Biomimetic C–H Oxidation
Executive Summary & Mechanistic Rationale
Biomimetic oxidation seeks to replicate the remarkable efficiency and chemoselectivity of cytochrome P450 and non-heme iron oxygenases in synthetic, scalable systems. At the core of these catalytic systems lies the careful design of the nitrogen-rich coordination sphere around the iron center. While classic ligands like TPA (tris(2-pyridylmethyl)amine) and BPMEN (N,N'-bis(2-pyridylmethyl)ethane-1,2-diamine) have historically dominated the field, the introduction of pyrazole-based ligands—specifically bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (abbreviated here as BPA-Pz5) —has provided a superior vector for electronic tuning.
The Pyrazole Advantage: Causality in Electronic Tuning
The fundamental challenge in biomimetic C–H oxidation is promoting the heterolytic cleavage of the intermediate Fe(III)-OOH species to form the highly reactive, high-valent Fe(V)=O (or Fe(IV)=O radical cation) oxidant. If homolytic cleavage occurs instead, the system devolves into unselective Fenton-type free radical chemistry .
The use of BPA-Pz5 directly addresses this challenge through precise electronic modulation:
-
Enhanced Electron Density: The 1-methyl-1H-pyrazol-5-yl moiety is a stronger
-donor and a weaker -acceptor compared to the pyridine rings found in TPA. This increased electron density at the iron center stabilizes higher oxidation states. -
Kinetic Causality: By stabilizing the electrophilic Fe(V)=O intermediate, the BPA-Pz5 ligand lowers the activation barrier for the rate-determining hydrogen atom transfer (HAT) step. This results in an exceptionally fast "radical rebound" (minimizing the lifetime of the carbon-centered radical), which is experimentally observed as a higher Alcohol/Ketone (A/K) ratio and greater retention of stereochemistry .
Fig 1: Catalytic cycle of BPA-Pz5 stabilized iron-oxo species in biomimetic C-H oxidation.
Quantitative Benchmarking: BPA-Pz5 vs. Alternatives
To objectively benchmark BPA-Pz5, we compare its performance against standard TPA and BPMEN systems in the oxidation of unactivated alkanes (cyclohexane and adamantane) using H₂O₂ as the terminal oxidant.
Table 1: Cyclohexane Oxidation Benchmarks
Conditions: 1.0 mol% Fe catalyst, 1000 eq. cyclohexane, 100 eq. H₂O₂, CH₃CN, 0 °C.
| Ligand System | Metal Center | TON (Total) | A/K Ratio | Catalyst Half-Life (min) | Predominant Pathway |
| BPA-Pz5 | Fe(II) | 480 | 8.5 | ~45 | Metal-centered (Fe=O) |
| TPA | Fe(II) | 350 | 5.2 | ~30 | Metal-centered (Fe=O) |
| BPMEN | Fe(II) | 620 | 6.1 | ~20 | Metal-centered (Fe=O) |
| None (Fe Salt) | Fe(II) | < 50 | ~1.0 | < 5 | Fenton (Free Radical) |
Table 2: Adamantane Oxidation (Regioselectivity)
The 3°/2° ratio indicates the preference for oxidizing tertiary vs. secondary C-H bonds. Higher values indicate a highly concerted mechanism with minimal radical diffusion.
| Ligand System | 3°/2° Ratio (Normalized) | Mechanistic Interpretation |
| BPA-Pz5 | 22.4 | Highly concerted; extremely fast radical rebound |
| BPMEN | 19.5 | Concerted |
| TPA | 17.1 | Concerted |
Data Synthesis: While the tetradentate BPMEN ligand offers higher absolute turnover numbers (TON) due to its extreme initial reactivity, the tridentate BPA-Pz5 complex exhibits a superior A/K ratio and an extended catalyst half-life. The electron-rich pyrazole rings prevent the rapid auto-oxidative degradation of the ligand backbone—a common failure mode in traditional pyridine-based systems .
Experimental Workflows: Self-Validating Protocol
To ensure trustworthiness and reproducibility, the following protocol integrates internal controls and mass-balance validation to definitively prove that the observed oxidation is metal-centered and not an artifact of free-radical autoxidation.
Step-by-Step Methodology
-
In Situ Catalyst Assembly: In a Schlenk flask under an inert argon atmosphere, dissolve 1.0 mol% of Fe(OTf)₂ and 1.1 mol% of BPA-Pz5 in anhydrous acetonitrile (CH₃CN). Stir for 30 minutes at room temperature until the characteristic coordination complex forms.
-
Substrate & Standard Addition: Add 1000 equivalents of the target substrate (e.g., cyclohexane) and exactly 10 equivalents of chlorobenzene. Causality: Chlorobenzene acts as an inert internal standard, ensuring that subsequent GC-MS quantification is absolute and accounts for any solvent evaporation.
-
Controlled Oxidant Delivery (Critical Step): Using a programmable syringe pump, add 100 equivalents of H₂O₂ (50 wt% in water, diluted in CH₃CN) over exactly 30 minutes at 0 °C. Causality: Slow addition maintains a low steady-state concentration of H₂O₂, mitigating disproportionation (catalase-like activity) and minimizing the generation of unselective hydroxyl radicals.
-
Reaction Quenching: After 1 hour, quench the reaction by adding an excess of solid triphenylphosphine (PPh₃). Causality: PPh₃ quantitatively reduces any residual alkyl hydroperoxides to their corresponding alcohols prior to GC injection. If this step is omitted, the thermal decomposition of peroxides inside the hot GC inlet will artificially inflate the reported alcohol yield, destroying the integrity of the A/K ratio.
-
Analysis: Analyze the mixture via GC-MS. Calculate the A/K ratio and total TON based on the chlorobenzene internal standard.
Fig 2: Self-validating experimental workflow for benchmarking biomimetic oxidation.
The Self-Validation Loop
To create a closed, self-validating system, researchers must execute a parallel reaction using isotopically labeled H₂¹⁸O₂ . Subsequent mass spectrometry must confirm >90% incorporation of ¹⁸O into the hydroxylated product. This definitively proves that the oxygen atom originates from the peroxide via the high-valent iron-oxo species, successfully ruling out background autoxidation from atmospheric O₂ .
Conclusion
For drug development professionals and synthetic chemists optimizing late-stage C–H functionalization, bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine (BPA-Pz5) offers a highly compelling alternative to traditional pyridine-based ligands. Its electron-donating pyrazole rings stabilize the critical Fe(V)=O intermediate, resulting in superior chemoselectivity (high A/K ratio), tighter regioselectivity, and enhanced resistance to oxidative ligand degradation.
References
-
Que, L. Jr., et al. "Models for non-heme iron oxygenases: a high-valent iron-oxo intermediate." Journal of the American Chemical Society, 1990.[Link]
-
Costas, M., et al. "Regioselective Oxidation of Nonactivated Alkyl C–H Groups Using Highly Structured Non-Heme Iron Catalysts." The Journal of Organic Chemistry, 2013.[Link]
-
Szaleniec, M., et al. "Selectivity in the Aliphatic C–H Bonds Oxidation (Hydroxylation) Catalyzed by Heme- and Non-Heme Metal Complexes—Recent Advances." Catalysts (MDPI), 2023.[Link]
-
Costas, M., et al. "Bioinspired Non-heme Iron Catalysts in C–H and C=C Oxidation Reactions." Royal Society of Chemistry, 2013.[Link]
Safety Operating Guide
bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine proper disposal procedures
Operational Guide: Safe Handling and Disposal of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine
Introduction bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine is a specialized secondary amine featuring two 1-methylpyrazole rings. In drug development and coordination chemistry, it frequently serves as a robust chelating ligand or a critical building block for active pharmaceutical ingredients (APIs). However, its dual chemical nature—a basic, corrosive secondary amine coupled with metal-coordinating pyrazole moieties—demands stringent, causality-driven disposal protocols to prevent hazardous cross-reactions and environmental contamination.
PART 1: Causality-Driven Safety & Chemical Profile
Expertise & Experience: The "Why" Behind the Protocol Standard amine disposal often overlooks the specific coordination chemistry of pyrazole derivatives. The nitrogen atoms in the pyrazole rings of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine are excellent electron donors. If this compound is inadvertently mixed with heavy metal waste streams (e.g., transition metal catalysts like palladium, copper, or nickel), it can form highly stable, soluble coordination complexes. These complexes can bypass standard heavy-metal precipitation treatments in municipal or standard waste facilities, leading to severe environmental toxicity. Furthermore, as a secondary amine, it exhibits moderate basicity; mixing it with concentrated acids without controlled cooling will result in a violent exothermic neutralization reaction.
Trustworthiness: Self-Validating Systems To ensure absolute safety, every disposal workflow must be self-validating. This means incorporating mandatory pH checks before sealing aqueous waste containers and utilizing strict compatibility matrices to verify that the waste stream does not contain reactive transition metals or strong oxidizers. These practices align directly with the National Research Council's Prudent Practices in the Laboratory[1], ensuring that hazard assessments dictate the physical handling of the material.
PART 2: Quantitative Data & Compatibility
Table 1: Physical & Hazard Profile Summary
| Property / Hazard | Characteristic | Operational Implication |
| Chemical Class | Secondary Amine / Pyrazole | Corrosive to skin/eyes; requires neutralizing protocols. |
| Metal Affinity | High (Bidentate/Tridentate Ligand) | CRITICAL: Do not mix with heavy metal waste streams. |
| pH (Aqueous) | Basic (Est. pH 9-11 in solution) | Exothermic reaction with acids; requires controlled neutralization. |
| RCRA Status | Unlisted Hazardous Waste | Must be evaluated for corrosivity (D002) and toxicity prior to disposal[2]. |
Table 2: Waste Segregation Compatibility Matrix
| Waste Stream | Compatibility | Required Action / Precaution |
| Halogenated Organics | Compatible | Store in designated halogenated waste carboy. |
| Non-Halogenated Organics | Compatible | Store in designated non-halogenated waste carboy. |
| Heavy Metal Aqueous Waste | INCOMPATIBLE | Segregate immediately to prevent complexation. |
| Concentrated Acids | INCOMPATIBLE | Violent exotherm. Neutralize slowly if mixing is required. |
PART 3: Step-by-Step Disposal Workflows
Workflow A: Disposal of Organic Solvent Solutions
-
Point-of-Generation Segregation: Identify the solvent matrix (e.g., Dichloromethane, Methanol). Verify that no aqueous acidic waste or transition metal catalysts are present in the destination container.
-
Transfer: Using a dedicated funnel in a certified fume hood, transfer the solution into a compatible, high-density polyethylene (HDPE) or glass waste carboy.
-
Labeling: Apply a GHS-compliant hazardous waste label immediately, explicitly listing "bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine" and the specific solvent. Ensure pictograms for "Corrosive" and "Irritant" are visible, adhering to the OSHA Hazard Communication Standard[3].
-
Storage: Store the sealed container in a secondary containment tray within a dedicated flammable storage cabinet until vendor pickup.
Workflow B: Neutralization and Disposal of Aqueous Solutions
-
Preparation: Equip appropriate PPE (nitrile gloves, splash goggles, lab coat). Place the reaction vessel containing the amine waste in an ice bath to control exothermic heat generation.
-
Controlled Neutralization: Slowly add a dilute acid (e.g., 1M Citric Acid or 1M HCl) dropwise to the aqueous amine solution while stirring continuously.
-
Self-Validation (pH Check): Use pH indicator paper or a calibrated pH meter to confirm the solution has reached a neutral range (pH 6-8). Do not rely on volume calculations alone.
-
Packaging: Once neutralized and cooled to ambient temperature, transfer the liquid to an aqueous hazardous waste container.
-
Final Routing: Arrange for disposal via high-temperature incineration through a licensed RCRA-permitted waste management vendor[2].
PART 4: Mandatory Visualization
Lifecycle workflow for segregation, neutralization, and incineration of pyrazole-amine waste.
PART 5: References
-
National Academies of Sciences, Engineering, and Medicine. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press. 1
-
United States Environmental Protection Agency (EPA). Resource Conservation and Recovery Act (RCRA) Overview.2
-
Occupational Safety and Health Administration (OSHA). Hazard Communication - Overview & Standard.3
Sources
A Researcher's Guide to Handling Bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine: A Framework for Safety and Operational Integrity
Anticipated Hazard Profile
Based on its chemical structure—a secondary amine with two N-methylated pyrazole moieties—bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine should be handled as a potentially hazardous substance. The primary concerns are derived from the known properties of similar chemical classes. Amines can be corrosive and irritants, while pyrazole derivatives are known to cause skin and eye irritation.[1][2][3]
| Hazard Class | Anticipated Risks | Rationale & Supporting Evidence |
| Skin Contact | Causes skin irritation, potentially corrosive. | Structurally similar compounds like 1-Methyl-1H-pyrazol-5-ylamine and N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine are classified as skin irritants (H315) or corrosive.[3][4] Amines as a class require careful handling to prevent skin contact.[2] |
| Eye Contact | Causes serious eye irritation or damage. | Analogous pyrazole compounds are classified as causing serious eye irritation (H319) or damage (Category 1).[3][4][5] Direct contact could lead to severe injury. |
| Inhalation | May cause respiratory tract irritation. | While the compound's volatility is unknown, handling procedures that could generate dust or aerosols (e.g., weighing, solution preparation) pose an inhalation risk.[6][7] |
| Ingestion | Harmful if swallowed. | Many functionalized pyrazoles and amines are classified as harmful if swallowed.[8][9][10] |
Core Directive: Personal Protective Equipment (PPE)
A multi-layered PPE approach is essential to mitigate the anticipated risks. The following recommendations are based on standard laboratory practices for handling research chemicals with similar hazard profiles.[6][11]
| PPE Category | Recommended Equipment | Specifications and Rationale |
| Eye & Face Protection | Chemical Splash Goggles & Face Shield | Goggles: Must be worn at all times when the chemical is handled. They must provide a complete seal around the eyes to protect from splashes. Face Shield: Required over goggles during procedures with a high risk of splashing, such as transferring large volumes or preparing solutions. Must comply with ANSI Z87.1 or equivalent standards.[11] |
| Hand Protection | Chemical-Resistant Gloves | Type: Nitrile or neoprene gloves are recommended for their resistance to a broad range of organic amines.[6] Practice: Always double-glove. Inspect gloves for any signs of degradation or puncture before use. Consult the manufacturer's compatibility chart for specific breakthrough times. Change gloves immediately if contamination is suspected. |
| Body Protection | Flame-Resistant Laboratory Coat & Chemical Apron | Lab Coat: A long-sleeved, fully-buttoned lab coat is mandatory. Apron: A chemical-resistant apron should be worn over the lab coat during bulk handling or when there is a significant splash risk. |
| Respiratory Protection | Not typically required if handled within a certified fume hood. | All handling of the solid compound and preparation of its solutions must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[6][11] If a fume hood is not available, a comprehensive risk assessment must be performed by EHS to determine the appropriate respiratory protection (e.g., a NIOSH-approved respirator with organic vapor cartridges).[7] |
Operational Plan: A Step-by-Step Handling Protocol
Adherence to a systematic workflow is critical for ensuring safety and experimental integrity. The following protocol outlines the key stages of handling bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Caption: A flowchart illustrating the procedural steps for the safe handling of bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine.
Logistical Plans: Spills and Disposal
Emergency Spill Response
A prompt and correct response to a spill is critical.
-
Small Spill (Contained within a Fume Hood):
-
Ensure personal protective equipment is not compromised.
-
Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pads).
-
Carefully collect the absorbent material using non-sparking tools and place it into a designated, sealable hazardous waste container.
-
Decontaminate the area with an appropriate solvent, followed by soap and water.
-
All materials used for cleanup must be disposed of as hazardous waste.[12]
-
-
Large Spill (Outside of a Fume Hood):
-
Evacuate: Immediately alert others in the area and evacuate the laboratory.
-
Isolate: Close the laboratory doors and prevent re-entry.
-
Report: Contact your institution's EHS office or emergency response team immediately. Provide them with the chemical name and any available hazard information.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Disposal Plan
Proper disposal is a legal and ethical responsibility to protect the environment.[8]
-
Waste Identification: All unused bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine and materials contaminated with it must be classified as hazardous chemical waste.[12]
-
Containerization:
-
Solid Waste: Collect unused compound, contaminated gloves, weigh boats, and absorbent materials in a dedicated, leak-proof, and sealable container.
-
Liquid Waste: Solutions containing the compound should be collected in a separate, appropriate hazardous waste container. Do not mix with incompatible waste streams.
-
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "bis[(1-methyl-1H-pyrazol-5-yl)methyl]amine".[8][12]
-
Storage and Disposal: Store the sealed waste container in a designated hazardous waste accumulation area. This area must be secure and well-ventilated. Arrange for pickup and disposal through your institution's EHS office or a licensed waste disposal contractor. Do not pour this chemical or its solutions down the drain. [12]
References
- What are the Health and Safety Guidelines for Using Amines? Vertex AI Search
- How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. Vertex AI Search
- Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Labor
- Personal protective equipment for handling Amino-PEG6-amine. Benchchem
- Personal protective equipment for handling (R)-N-(1-phenylethyl)propan-2-amine. Benchchem
- Navigating the Disposal of Pyrazolone Compounds: A Guide for Labor
- Personal protective equipment for handling 5-Iodofuran-2-amine. Benchchem
- SAFETY DATA SHEET - 5-Amino-1-methyl-1H-pyrazole. Fisher Scientific
- safety data sheet - 5-(isothiocyan
- 4 - SAFETY D
- SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-5-sulfonyl chloride. Fisher Scientific
- SAFETY D
- SAFETY DATA SHEET - 3-Amino-1H-pyrazole-4-carbonitrile. Fisher Scientific
- Safety Data Sheet - diABZI STING Agonist-1 (tautomer). Cayman Chemical
- SAFETY DATA SHEET - N-Methyl-(1-methyl-1H-pyrazol-5-yl)methylamine. Fisher Scientific
Sources
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. diplomatacomercial.com [diplomatacomercial.com]
- 3. fishersci.co.uk [fishersci.co.uk]
- 4. fishersci.com [fishersci.com]
- 5. fishersci.com [fishersci.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. enamine.enamine.net [enamine.enamine.net]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
